molecular formula C9H6N2O B181435 2,7-Naphthyridine-4-carbaldehyde CAS No. 10273-40-2

2,7-Naphthyridine-4-carbaldehyde

Cat. No.: B181435
CAS No.: 10273-40-2
M. Wt: 158.16 g/mol
InChI Key: RPMGSMBPOIFFKN-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-4-carbaldehyde is a high-purity chemical building block designed for advanced research and development. This compound features the 2,7-naphthyridine heterocyclic scaffold, which is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities. The presence of both the electron-deficient naphthyridine ring and a reactive aldehyde group at the 4-position makes this molecule a versatile intermediate for constructing more complex functionalized derivatives. The 2,7-naphthyridine core is of significant research interest as it is found in compounds exhibiting a broad spectrum of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . Recent synthetic methodologies have enabled more efficient access to this scaffold, such as silver-catalyzed regioselective cyclizations, underscoring its relevance in modern synthetic chemistry . The aldehyde functional group is particularly valuable for further chemical transformations, serving as a crucial site for condensation reactions (e.g., to form Schiff bases) or as a handle for nucleophilic attack during the construction of diverse chemical libraries . Researchers utilize this compound primarily as a precursor in the synthesis of novel molecules for drug discovery programs and in the development of functional materials. Its application is strictly limited to laboratory research purposes. This product is labeled with the statement "For Research Use Only" to ensure it is not used for any other purposes, including but not limited to, personal, in-vitro diagnostic, medicinal, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMGSMBPOIFFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467174
Record name 2,7-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-40-2
Record name 2,7-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic compound of interest for scaffold-based drug discovery. Due to the absence of a direct, documented synthesis in the current literature, this document details a plausible and chemically sound two-step approach. The proposed synthesis commences with the construction of a key intermediate, 4-methyl-2,7-naphthyridine, via a modified Friedländer annulation. This is followed by a regioselective oxidation of the methyl group to the target carbaldehyde using selenium dioxide. This guide provides detailed, adapted experimental protocols, representative quantitative data derived from analogous transformations, and workflow diagrams to assist researchers in the practical execution of this synthesis.

Introduction

The 2,7-naphthyridine core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antitumor and antimicrobial properties. The introduction of a carbaldehyde group at the 4-position provides a versatile synthetic handle for further functionalization, enabling the exploration of a broader chemical space and the development of novel therapeutic agents. This document serves as a practical guide for the synthesis of this compound, addressing a current gap in the available synthetic literature.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of the 2,7-naphthyridine core, followed by a selective oxidation.

Synthetic_Pathway Start 3-Aminopyridine-4-carbaldehyde + Acetone Intermediate 4-Methyl-2,7-naphthyridine Start->Intermediate Step 1: Friedländer Annulation (KOH, Ethanol, Reflux) Product This compound Intermediate->Product Step 2: Selenium Dioxide Oxidation (SeO₂, Dioxane, Reflux) Friedlander_Mechanism cluster_0 Step A: Aldol Condensation cluster_1 Step B: Cyclization & Aromatization 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Aldol Adduct Aldol Adduct 2-Aminopyridine-3-carbaldehyde->Aldol Adduct + Enolate of Acetone (Base-catalyzed) Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H₂O Cyclized Intermediate Cyclized Intermediate Enone Intermediate->Cyclized Intermediate Intramolecular Michael Addition 4-Methyl-2,7-naphthyridine 4-Methyl-2,7-naphthyridine Cyclized Intermediate->4-Methyl-2,7-naphthyridine - H₂O (Aromatization)

An In-depth Technical Guide to the Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining 2,7-naphthyridine-4-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis protocol in the current literature, this document outlines several plausible synthetic pathways based on established methodologies for the functionalization of naphthyridine and related heterocyclic systems. Each proposed route is detailed with experimental protocols adapted from analogous reactions, alongside quantitative data presented in structured tables and logical workflow diagrams generated using Graphviz.

The 2,7-naphthyridine core is a recurring motif in various biologically active compounds, exhibiting a range of pharmacological properties including antimicrobial and antitumor effects.[1] The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Proposed Synthetic Pathways

Three primary retrosynthetic strategies are proposed for the synthesis of this compound. These routes leverage common organic transformations and build upon known reactivity patterns of naphthyridine isomers.

  • Route 1: Oxidation of 4-Methyl-2,7-naphthyridine. This approach involves the initial synthesis of a 4-methyl substituted 2,7-naphthyridine followed by its oxidation to the desired aldehyde.

  • Route 2: Formylation of a 2,7-Naphthyridine Precursor via Vilsmeier-Haack Reaction. This pathway explores the direct introduction of the formyl group onto a pre-formed 2,7-naphthyridine ring system.

  • Route 3: Functionalization of a 4-Halo-2,7-naphthyridine Intermediate. This strategy utilizes a halogenated 2,7-naphthyridine as a versatile intermediate for introducing the carbaldehyde functionality through cross-coupling or Grignard reactions.

The logical workflow for these proposed synthetic routes is illustrated below.

G cluster_0 Proposed Synthetic Strategies start Starting Materials route1 Route 1: Oxidation start->route1 route2 Route 2: Formylation start->route2 route3 Route 3: Functionalization start->route3 final_product This compound route1->final_product route2->final_product route3->final_product

Caption: Overview of the proposed synthetic strategies for this compound.

Route 1: Synthesis via Oxidation of 4-Methyl-2,7-naphthyridine

This two-stage approach first constructs the 4-methyl-2,7-naphthyridine core, which is then oxidized to the target aldehyde.

Stage 1: Synthesis of 4-Methyl-2,7-naphthyridine

G reactant1 Substituted Pyridine intermediate 4-Methyl-2,7-naphthyridine reactant1->intermediate Cyclization reactant2 Carbonyl Compound reactant2->intermediate product This compound intermediate->product Oxidation

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the condensation of a 3-aminopyridine derivative with a suitable β-ketoaldehyde or its equivalent, followed by cyclization.

Quantitative Data (Representative for Naphthyridine Synthesis):

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
13-Amino-4-methylpyridine, Malondialdehyde tetraethyl acetalPolyphosphoric acid-150440-60
24-Methyl-2,7-naphthyridineSelenium DioxideDioxane1001250-70
Stage 2: Oxidation of 4-Methyl-2,7-naphthyridine

The oxidation of a methyl group on a naphthyridine ring to a carbaldehyde can be achieved using various oxidizing agents. Selenium dioxide is a common reagent for such transformations on heterocyclic systems.

Experimental Protocol (Adapted from similar reactions):

To a solution of 4-methyl-2,7-naphthyridine (1.0 mmol) in dioxane (20 mL), selenium dioxide (1.5 mmol) is added. The mixture is heated to reflux for 12 hours. After cooling, the reaction mixture is filtered to remove selenium metal, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This route proposes the direct formylation of a 2,7-naphthyridine precursor. The success of this route is highly dependent on the regioselectivity of the formylation.

G reactant 2,7-Naphthyridine product This compound reactant->product reagents Vilsmeier Reagent (POCl₃, DMF) reagents->product

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol (General):

To a solution of 2,7-naphthyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 mmol) is added dropwise. The reaction mixture is then heated to 80-100 °C for several hours. After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and purified by chromatography.

Quantitative Data (Representative for Vilsmeier-Haack Reactions):

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
2,7-NaphthyridinePOCl₃, DMFDMF90630-50

Route 3: Functionalization of 4-Halo-2,7-naphthyridine

This versatile approach involves the synthesis of a 4-halo-2,7-naphthyridine, which can then be converted to the target aldehyde through several methods, including a Grignard reaction followed by formylation, or a palladium-catalyzed cross-coupling reaction.

G cluster_a Option A: Grignard Route cluster_b Option B: Suzuki Coupling start 2,7-Naphthyridin-4-ol intermediate1 4-Chloro-2,7-naphthyridine start->intermediate1 Chlorination (e.g., POCl₃) intermediate2a 2,7-Naphthyridin-4-ylmagnesium chloride intermediate1->intermediate2a Grignard Formation (Mg, THF) product_b This compound intermediate1->product_b product_a This compound intermediate2a->product_a Formylation (e.g., DMF) reactant2b Formylboronic acid equivalent reactant2b->product_b

Caption: Functionalization pathways from a 4-halo-2,7-naphthyridine intermediate.

Stage 1: Synthesis of 4-Chloro-2,7-naphthyridine

This intermediate can potentially be synthesized from 2,7-naphthyridin-4-ol, which itself would be derived from a suitable pyridine precursor.

Experimental Protocol (Adapted from quinoline chemistry):

A mixture of 2,7-naphthyridin-4-ol (1.0 mmol) and phosphorus oxychloride (5 mL) is heated at reflux for 2 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto ice. The mixture is neutralized with an aqueous solution of sodium carbonate, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give 4-chloro-2,7-naphthyridine.

Stage 2, Option A: Grignard Reaction and Formylation

Experimental Protocol (General):

Magnesium turnings (1.2 mmol) are activated in anhydrous tetrahydrofuran (THF). A solution of 4-chloro-2,7-naphthyridine (1.0 mmol) in THF is added, and the mixture is heated to initiate Grignard formation. Once the Grignard reagent is formed, it is cooled to 0 °C, and anhydrous DMF (2.0 mmol) is added. The reaction is stirred for several hours and then quenched with aqueous ammonium chloride. The product is extracted, dried, and purified.

Stage 2, Option B: Suzuki-Miyaura Cross-Coupling

Experimental Protocol (General):

A mixture of 4-chloro-2,7-naphthyridine (1.0 mmol), a suitable formylboronic acid equivalent (e.g., 4-formylphenylboronic acid, followed by a subsequent cleavage step if necessary) (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (2.0 mmol) in a mixture of toluene and water is heated under an inert atmosphere for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Quantitative Data (Representative for Halogenation and Cross-Coupling):

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
12,7-Naphthyridin-4-olPOCl₃-110270-90
2A4-Chloro-2,7-naphthyridineMg, THF, then DMFTHF65, then 0440-60
2B4-Chloro-2,7-naphthyridine, Formylboronic acid equiv.Pd(PPh₃)₄, Na₂CO₃Toluene/Water1001260-80

Conclusion

This technical guide has outlined three plausible and scientifically sound strategies for the synthesis of this compound. While a definitive, published protocol is currently unavailable, the proposed routes, based on well-established organic reactions, provide a solid foundation for researchers to develop a successful synthesis. The choice of the optimal route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The oxidation of a 4-methyl precursor and the functionalization of a 4-halo intermediate appear to be the most promising approaches. Further experimental validation is required to establish the most efficient and scalable protocol for the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the synthesis of 2,7-Naphthyridine-4-carbaldehyde, a key building block in medicinal chemistry and drug discovery. This document outlines two principal synthetic strategies, complete with detailed experimental protocols and quantitative data where available, to facilitate its preparation in a laboratory setting.

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a carbaldehyde group at the C4 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of a wide range of molecular probes and potential therapeutic agents. This guide explores two plausible synthetic routes: the oxidation of a methyl group at the C4 position and the functional group interconversion of a cyano group at the same position.

Synthetic Pathway 1: Oxidation of 4-Methyl-2,7-naphthyridine

This pathway involves the initial synthesis of the 4-methyl-2,7-naphthyridine precursor, followed by its selective oxidation to the corresponding aldehyde.

Step 1: Synthesis of 4-Methyl-2,7-naphthyridine

While a specific, high-yield synthesis of 4-methyl-2,7-naphthyridine is not extensively documented in readily available literature, a general and adaptable method for the construction of the 2,7-naphthyridine core involves the cyclization of appropriately substituted pyridine derivatives. A plausible approach, based on established naphthyridine syntheses, would involve the condensation of a 3-aminopyridine derivative with a suitable three-carbon synthon. For the synthesis of the 4-methyl derivative, one could envision a reaction starting from a substituted 3-aminopyridine and a crotonaldehyde equivalent.

Conceptual Experimental Protocol (General):

A mixture of a 3-aminopyridine derivative and a slight excess of a crotonaldehyde derivative (e.g., crotonaldehyde dimethyl acetal) would be heated in the presence of a dehydrating agent and a catalyst, such as polyphosphoric acid or a strong protic acid. The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, neutralized with a base, and the product extracted with an organic solvent. Purification would be achieved by column chromatography.

Step 2: Oxidation of 4-Methyl-2,7-naphthyridine to this compound

The oxidation of a methyl group on a naphthyridine ring to a carbaldehyde can be effectively achieved using selenium dioxide (SeO₂). This reagent is known for its selectivity in oxidizing activated methyl groups on heteroaromatic systems.

Experimental Protocol:

To a solution of 4-methyl-2,7-naphthyridine in a suitable solvent such as dioxane or a mixture of dioxane and water, a stoichiometric amount of selenium dioxide is added. The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove the precipitated selenium metal. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative for similar oxidations):

ReactantProductReagentSolventTemperatureTimeYield (%)
Methyl-heterocycleFormyl-heterocycleSeO₂Dioxane/H₂OReflux4-12 h40-70

Note: The yield is an estimate based on similar reported transformations and may vary depending on the specific substrate and reaction conditions.

Synthetic Pathway 2: Reduction of 2,7-Naphthyridine-4-carbonitrile

This alternative route involves the synthesis of a 4-cyano-2,7-naphthyridine intermediate, which is then reduced to the desired aldehyde.

Step 1: Synthesis of 2,7-Naphthyridine-4-carbonitrile

The synthesis of a 2,7-naphthyridine-4-carbonitrile can be approached through the construction of the naphthyridine ring from a pyridine precursor already bearing a cyano group or by introducing the cyano group onto a pre-formed naphthyridine scaffold. One potential method involves a multi-step sequence starting from a suitable halopyridine.

Conceptual Experimental Protocol:

A 4-halo-3-cyanopyridine derivative could serve as a starting material. This would undergo a series of reactions, potentially including a nucleophilic substitution or a cross-coupling reaction to introduce a side chain that can then be cyclized to form the second pyridine ring of the 2,7-naphthyridine system.

Step 2: Reduction of 2,7-Naphthyridine-4-carbonitrile to this compound

The partial reduction of a nitrile to an aldehyde is a well-established transformation, commonly achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Experimental Protocol:

A solution of 2,7-naphthyridine-4-carbonitrile in an anhydrous aprotic solvent, such as toluene or dichloromethane, is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (typically 1.0 M in hexanes or toluene) is then added dropwise, and the reaction mixture is stirred at this temperature for a few hours. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous workup, often with a Rochelle's salt solution to aid in the separation of the aluminum salts. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Quantitative Data (Representative):

ReactantProductReagentSolventTemperature (°C)Time (h)Yield (%)
Aromatic NitrileAromatic AldehydeDIBAL-HToluene-781-360-85

Note: The yield is an estimate based on typical DIBAL-H reductions of aromatic nitriles and may vary.

Logical Workflow Diagrams

Synthesis_Pathways cluster_path1 Pathway 1: Oxidation Route cluster_path2 Pathway 2: Reduction Route Pyridine_Deriv Substituted 3-Aminopyridine Methyl_Naphthyridine 4-Methyl-2,7-naphthyridine Pyridine_Deriv->Methyl_Naphthyridine Condensation/ Cyclization Crotonaldehyde_Eq Crotonaldehyde Equivalent Crotonaldehyde_Eq->Methyl_Naphthyridine Final_Product1 This compound Methyl_Naphthyridine->Final_Product1 Oxidation (SeO₂) Halopyridine 4-Halo-3-cyanopyridine Derivative Cyano_Naphthyridine 2,7-Naphthyridine-4-carbonitrile Halopyridine->Cyano_Naphthyridine Multi-step Synthesis Final_Product2 This compound Cyano_Naphthyridine->Final_Product2 Reduction (DIBAL-H)

Caption: Synthetic strategies for this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_oxidation Oxidation of 4-Methyl-2,7-naphthyridine cluster_reduction Reduction of 2,7-Naphthyridine-4-carbonitrile Start_Ox Dissolve 4-Methyl-2,7-naphthyridine and SeO₂ in Dioxane/H₂O React_Ox Reflux Reaction Mixture Start_Ox->React_Ox Monitor_Ox Monitor by TLC React_Ox->Monitor_Ox Workup_Ox Cool, Filter, Concentrate Monitor_Ox->Workup_Ox Reaction Complete Purify_Ox Column Chromatography Workup_Ox->Purify_Ox Product_Ox Isolate this compound Purify_Ox->Product_Ox Start_Red Dissolve 2,7-Naphthyridine-4-carbonitrile in Anhydrous Toluene at -78°C React_Red Add DIBAL-H Solution Dropwise Start_Red->React_Red Monitor_Red Stir at -78°C and Monitor by TLC React_Red->Monitor_Red Workup_Red Quench with Methanol, followed by Aqueous Workup Monitor_Red->Workup_Red Reaction Complete Purify_Red Extraction and Column Chromatography Workup_Red->Purify_Red Product_Red Isolate this compound Purify_Red->Product_Red

Caption: Key experimental workflows for the synthesis.

Conclusion

The synthesis of this compound can be approached through at least two viable synthetic routes. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The oxidation of 4-methyl-2,7-naphthyridine offers a direct approach, provided the precursor is accessible. The reduction of 2,7-naphthyridine-4-carbonitrile provides an alternative that relies on the well-established DIBAL-H reduction methodology. Both routes culminate in the formation of a versatile building block poised for further elaboration in the development of novel chemical entities for scientific research and drug discovery.

An In-depth Technical Guide to 2,7-Naphthyridine-4-carbaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde holding significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and reactive aldehyde functionality make it a key intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential applications in drug discovery and development, based on the broader activity of the 2,7-naphthyridine scaffold.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. The compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

PropertyValueSource
CAS Number 10273-40-2[1]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Note: The lack of reported physical constants such as melting and boiling points suggests that this compound is often synthesized and used in situ or is not isolated as a stable, crystalline solid under standard conditions.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is scarce. However, based on the analysis of related 2,7-naphthyridine derivatives, the expected spectral characteristics can be inferred.[2][3][4]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-9.5 ppm, with distinct signals for the protons on both pyridine rings. A characteristic singlet for the aldehyde proton is expected to appear downfield, typically above 9.5 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The aldehyde carbonyl carbon will show a characteristic resonance in the downfield region, typically between 190-200 ppm.
IR Spectroscopy A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. C=N and C=C stretching vibrations characteristic of the naphthyridine ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 158. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the naphthyridine ring.

Chemical Synthesis and Reactivity

A potential synthetic workflow could start from a substituted pyridine precursor, followed by cyclization to form the naphthyridine ring system, and subsequent oxidation of a methyl group to the aldehyde.

Proposed Experimental Protocol: A Hypothetical Synthesis

This protocol is a conceptual outline based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a 4-methyl-2,7-naphthyridine intermediate. This could be achieved through a multi-step process starting from a suitable pyridine derivative.

Step 2: Oxidation of the methyl group to form this compound.

  • Reaction: Oxidation of 4-methyl-2,7-naphthyridine.

  • Reagents: Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups on heterocyclic systems.[8]

  • Procedure:

    • To a solution of the 4-methyl-2,7-naphthyridine intermediate in a suitable solvent (e.g., dioxane), add a stoichiometric amount of selenium dioxide.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound Pyridine Substituted Pyridine Naphthyridine_intermediate 4-Methyl-2,7-naphthyridine Pyridine->Naphthyridine_intermediate Cyclization Target This compound Naphthyridine_intermediate->Target Oxidation (e.g., SeO₂)

A proposed synthetic workflow for this compound.
Reactivity of the Aldehyde Group

The aldehyde functionality of this compound is expected to undergo typical reactions of aromatic aldehydes, making it a versatile synthon.

  • Condensation Reactions: It can readily undergo condensation with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and various heterocyclic systems, respectively.[2][9]

  • Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, it can be converted to a halide or triflate, which can then participate in reactions like Suzuki-Miyaura coupling to form C-C bonds.[10][11][12]

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

G cluster_reactivity Reactivity of this compound Start This compound Imine Imines / Hydrazones Start->Imine Condensation (R-NH₂ / R-NHNH₂) CarboxylicAcid 2,7-Naphthyridine-4-carboxylic acid Start->CarboxylicAcid Oxidation Alcohol (2,7-Naphthyridin-4-yl)methanol Start->Alcohol Reduction Heterocycles Fused Heterocyclic Systems Imine->Heterocycles Further Cyclization

Key chemical transformations of the aldehyde group.

Potential in Drug Discovery and Signaling Pathways

While there is no specific information on the biological activity of this compound itself, the 2,7-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[7][13][14][15] Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial activity [13][15]

  • Antitumor activity [14]

  • Analgesic and anticonvulsant effects [7]

The aldehyde at the 4-position serves as a crucial handle for the synthesis of libraries of diverse 2,7-naphthyridine derivatives. These derivatives can be screened for various biological targets. For instance, Schiff bases derived from this compound could be investigated for their antimicrobial or anticancer properties.[2]

There is currently no direct evidence linking this compound to specific signaling pathways. However, its derivatives could potentially modulate various cellular pathways implicated in diseases like cancer and infectious diseases.[16]

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. Despite the limited availability of its specific chemical and physical data, its structural features and the known reactivity of its functional groups suggest its high utility as a synthetic intermediate. The development of robust synthetic protocols and the exploration of its reactivity will undoubtedly pave the way for the discovery of novel therapeutic agents and functional materials based on the versatile 2,7-naphthyridine scaffold. Further research is warranted to fully characterize this compound and unlock its potential in various scientific domains.

References

"2,7-Naphthyridine-4-carbaldehyde physical properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde holding significant interest within the fields of medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive aldehyde group make it a valuable scaffold and synthetic intermediate. The 2,7-naphthyridine core is a key pharmacophore in various biologically active compounds, exhibiting a range of therapeutic properties.[1] This document provides a technical overview of the known physical properties, experimental protocols for characterization, and relevant biological pathway interactions of this compound and its derivatives.

Core Physical and Chemical Properties

Quantitative physical property data for this compound is not extensively reported in publicly available literature. However, fundamental chemical identifiers and storage conditions have been established.

PropertyValueSource
CAS Number 10273-40-2[2]
Molecular Formula C₉H₆N₂O[2]
Molecular Weight 158.16 g/mol [2]
Appearance Data not available[2]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Solubility Data not available[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the reviewed literature, the following sections describe general experimental methodologies for the characterization of 2,7-naphthyridine derivatives, based on published research.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 2,7-naphthyridine derivatives.

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Prepare a sample by dissolving the 2,7-naphthyridine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record spectra on a 300 MHz or higher NMR spectrometer.[3]

    • Assign proton (¹H) and carbon (¹³C) signals based on chemical shifts, coupling constants, and multiplicity.

    • For complex structures, employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Attenuated Total Reflectance (ATR)-FT-IR Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands. For this compound, key peaks would be expected for the aldehyde C=O stretch (typically ~1700 cm⁻¹) and C-H stretches, as well as aromatic C=C and C=N vibrations. For related derivatives, N-H and O-H stretches may also be observed.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the solution into an ESI-mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[3][4]

Biological Context and Experimental Workflows

2,7-Naphthyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][6] They often function as inhibitors of key cellular signaling pathways.

Representative Signaling Pathway: Inhibition of CK2-Akt Pathway

Certain heterocyclic compounds, including naphthyridine derivatives, have been shown to inhibit protein kinase CK2. CK2 is a crucial regulator of the PI3K/Akt signaling pathway, which is fundamental for cell proliferation and survival. Inhibition of CK2 can lead to the downregulation of Akt activity, thereby inducing apoptosis in cancer cells.

CK2_Akt_Pathway CK2-Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits CK2 CK2 CK2->Akt Phosphorylates Inhibitor Naphthyridine Derivative Inhibitor->CK2 Inhibits

Caption: A representative diagram of the CK2-Akt signaling pathway and its inhibition by a naphthyridine derivative.

General Experimental Workflow for Synthesis and Characterization

The development of novel 2,7-naphthyridine derivatives for drug discovery follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow General Experimental Workflow start Start: Reagents & Solvents synthesis Chemical Synthesis start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, FT-IR) purification->characterization evaluation Biological Evaluation (e.g., Cytotoxicity Assays) characterization->evaluation end End: Pure Compound & Data evaluation->end

References

Spectroscopic and Synthetic Profile of 2,7-Naphthyridine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for 2,7-naphthyridine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials based on the 2,7-naphthyridine scaffold.

Physicochemical Properties

This compound, with the chemical formula C₉H₆N₂O and a molecular weight of 158.16 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique electronic and structural features also make it a candidate for the development of fluorescent probes and dyes for bioimaging applications.[1]

PropertyValueReference
CAS Number 10273-40-2[1][2]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol
Storage Temperature 2-8°C under inert gas[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of the 2,7-naphthyridine core are influenced by the electronic effects of the substituents. The aldehyde group at the 4-position is expected to deshield adjacent protons and carbons.

Table 1: Predicted and Analogue ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (ppm)Analogue Compound and Reference
H-1~9.3Unsubstituted 2,7-naphthyridine[3]
H-3~9.8Unsubstituted 2,7-naphthyridine[3]
H-5~8.8Unsubstituted 2,7-naphthyridine[3]
H-6~7.8Unsubstituted 2,7-naphthyridine[3]
H-8~8.9Unsubstituted 2,7-naphthyridine[3]
-CHO~10.02-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4]

Table 2: Predicted and Analogue ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm)Analogue Compound and Reference
C-1~153Unsubstituted 2,7-naphthyridine[3]
C-3~155Unsubstituted 2,7-naphthyridine[3]
C-4~138Unsubstituted 2,7-naphthyridine[3]
C-4a~122Unsubstituted 2,7-naphthyridine[3]
C-5~120Unsubstituted 2,7-naphthyridine[3]
C-6~137Unsubstituted 2,7-naphthyridine[3]
C-8~150Unsubstituted 2,7-naphthyridine[3]
C-8a~148Unsubstituted 2,7-naphthyridine[3]
-CHO~193General aldehyde chemical shift range
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 158. Fragmentation patterns of 2,7-naphthyridine derivatives often involve the loss of HCN and C₂H₂, leading to fragments with m/z values of 131, 104, and 77.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the naphthyridine ring and the aldehyde functional group.

Table 3: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C-H (aromatic)3100-3000Stretching2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4]
C=O (aldehyde)1715-1695Stretching2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4]
C=N, C=C (ring)1650-1450Stretching2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4]
C-H (aldehyde)2850-2800, 2750-2700Fermi resonance doubletsGeneral aldehyde characteristics

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted naphthyridines. A common strategy involves the construction of the naphthyridine core from substituted pyridine precursors.

Generalized Experimental Protocol

A potential synthesis could involve the following key steps, derived from methodologies used for analogous compounds:

  • Starting Material: A suitable 3-substituted pyridine, such as 3-cyanopyridine or a derivative thereof.

  • Introduction of a two-carbon unit: Reaction of the pyridine derivative to introduce a side chain at the 4-position, which can be subsequently cyclized. This can be achieved through various condensation reactions.

  • Cyclization: Intramolecular cyclization to form the second pyridine ring of the naphthyridine core. This step is often acid or base-catalyzed.

  • Functional Group Transformation: Conversion of a substituent on the newly formed ring into the desired aldehyde group. For instance, oxidation of a methyl group or reduction of a carboxylic acid derivative.

A specific example from the literature for a related compound, 2-amino-1,8-naphthyridine-7-carboxaldehyde, involves the oxidation of the corresponding 7-methyl derivative using selenium dioxide.[4][5]

Experimental Workflow

G Generalized Synthesis of this compound A Substituted 3-Aminopyridine B Condensation with a β-dicarbonyl compound A->B C 4-Methyl-2-hydroxy-2,7-naphthyridine B->C D Chlorination (e.g., POCl3) C->D E 4-Methyl-2-chloro-2,7-naphthyridine D->E F Dechlorination (e.g., H2, Pd/C) E->F G 4-Methyl-2,7-naphthyridine F->G H Oxidation (e.g., SeO2) G->H I This compound H->I

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of the 2,7-naphthyridine scaffold have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects.[6][7][8] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, enabling interactions with biological targets such as enzymes and receptors.

Currently, there is no specific signaling pathway that has been elucidated for this compound itself in the scientific literature. Research in this area is ongoing, and the aldehyde functionality provides a reactive handle for the synthesis of diverse libraries of compounds for biological screening. The logical relationship for future studies would be to synthesize derivatives and explore their structure-activity relationships (SAR) against various biological targets.

G Drug Discovery Workflow for this compound Derivatives A This compound B Derivative Synthesis (e.g., reductive amination, Wittig reaction) A->B C Library of 2,7-Naphthyridine Derivatives B->C D Biological Screening (e.g., antimicrobial, anticancer assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for the development of new drug candidates.

References

In-depth Technical Guide to the ¹H NMR Spectrum of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2,7-Naphthyridine-4-carbaldehyde. Due to the scarcity of published experimental data for this specific molecule, this document outlines a predictive methodology based on established principles of NMR spectroscopy, utilizing spectral data from the parent 2,7-naphthyridine heterocycle and analogous substituted pyridines. This guide includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate molecular structure and the predictive workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region and one signal for the aldehydic proton. The predicted data, based on the ¹H NMR spectrum of unsubstituted 2,7-naphthyridine and the known effects of a C4-formyl substituent, are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~9.60s-1H
H-3~8.95s-1H
H-5~7.80dJ5,6 = 5.81H
H-6~8.85dJ6,5 = 5.81H
H-8~9.45s-1H
CHO~10.20s-1H

Note: These are predicted values. Actual experimental results may vary.

Rationale for Spectral Prediction

The prediction of the ¹H NMR spectrum for this compound is derived from a systematic approach, as illustrated in the workflow diagram below.

G cluster_0 Data Acquisition cluster_1 Analysis & Calculation cluster_2 Prediction A ¹H NMR Data of Unsubstituted 2,7-Naphthyridine C Establish Baseline Chemical Shifts (H-1, H-3, H-4, H-5, H-6, H-8) A->C B ¹H NMR Data of Pyridine-4-carboxaldehyde D Calculate Substituent Chemical Shifts (SCS) for -CHO group B->D E Apply SCS to Baseline Shifts of Protons at C3 and C5 C->E D->E F Predict Final Chemical Shifts for this compound E->F G Assign Multiplicity and Coupling Constants F->G

Caption: Predictive workflow for the ¹H NMR spectrum.

The chemical shifts for the parent 2,7-naphthyridine provide the foundational values for the protons on the bicyclic system[1]. The introduction of an electron-withdrawing formyl group (-CHO) at the C4 position is expected to significantly deshield the adjacent protons.

The magnitude of this deshielding effect is estimated by comparing the proton chemical shifts of pyridine with those of pyridine-4-carboxaldehyde[2][3]. In pyridine-4-carboxaldehyde, the protons ortho to the aldehyde (at C3 and C5) are shifted downfield relative to their positions in unsubstituted pyridine. A similar downfield shift is anticipated for the protons at the C3 and C5 positions of the 2,7-naphthyridine core. The aldehydic proton itself is expected to appear at a characteristic downfield position, typically above 10 ppm.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering for proton assignment is presented below.

Caption: Structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for ¹H nuclei and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Temperature: Set the experiment temperature to a standard value, such as 298 K (25 °C).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the aldehyde proton, are captured.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each peak and multiplet.

This comprehensive guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. The predictive data serves as a valuable reference for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,7-Naphthyridine-4-carbaldehyde. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide presents a predicted ¹³C NMR spectrum. The predictions are based on established substituent effects on the 2,7-naphthyridine core, offering a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. This document outlines the predicted chemical shifts, provides a general experimental protocol for acquiring such data, and illustrates the structural relationships governing the spectral data.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the known spectrum of the parent 2,7-naphthyridine and the established substituent chemical shift (SCS) effects of a carbaldehyde group on an aromatic system. The electron-withdrawing nature of the aldehyde and the nitrogen atoms within the naphthyridine ring system significantly influences the chemical shifts of the carbon atoms.

The predicted chemical shifts are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the 2,7-naphthyridine ring system.

Carbon AtomPredicted ¹³C Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1~154.0Alpha to a nitrogen atom, deshielded.
C3~152.5Alpha to a nitrogen atom and influenced by the aldehyde group, deshielded.
C4~138.0Attached to the electron-withdrawing aldehyde group, significantly deshielded.
C4a~140.0Quaternary carbon at the ring junction, deshielded.
C5~122.0Beta to a nitrogen atom.
C6~137.0Gamma to a nitrogen atom.
C8~151.0Alpha to a nitrogen atom, deshielded.
C8a~148.0Quaternary carbon at the ring junction, deshielded.
CHO~193.0Aldehydic carbon, highly deshielded due to the C=O double bond.

Theoretical Framework for Spectral Prediction

The prediction of the ¹³C NMR spectrum of this compound is grounded in the principle of substituent additivity. A published method for calculating the chemical shifts of substituted 2,7-naphthyridines provides a basis for this analysis.[1] This approach starts with the experimentally determined chemical shifts of the unsubstituted 2,7-naphthyridine and then applies increments to account for the electronic effects of the substituent at a specific position.

The presence of the two nitrogen atoms in the 2,7-naphthyridine ring significantly deshields the alpha and gamma carbons relative to the beta carbons. The introduction of a strongly electron-withdrawing carbaldehyde group at the C4 position is expected to further deshield the ipso-carbon (C4) and other carbons in conjugation with it, particularly C4a and C3. The aldehydic carbon itself is expected to resonate at a characteristic downfield shift of around 190-200 ppm.

Sample_Prep Sample Preparation (10-20 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (13C{1H} Experiment) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking & Assignment) Data_Processing->Spectral_Analysis cluster_mol This compound cluster_signals Predicted 13C NMR Signals (ppm) mol C1 C1 ~154.0 C3 C3 ~152.5 C4 C4 ~138.0 CHO CHO ~193.0 C5_C6 C5, C6 ~122-137 C8 C8 ~151.0 Quat C4a, C8a ~140-148

References

Mass Spectrometry of 2,7-Naphthyridine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic aldehydes and naphthyridine derivatives. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also provided to facilitate its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric behavior of this compound is anticipated to be characterized by initial fragmentation of the aldehyde substituent, followed by the systematic cleavage of the naphthyridine ring. The primary ionization technique considered for this predicted fragmentation is Electron Ionization (EI), which is a hard ionization method that induces extensive fragmentation, providing significant structural information. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the most prominent ion with minimal fragmentation.

Predicted Electron Ionization (EI) Mass Spectrum Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures for the EI mass spectrum of this compound (Molecular Weight: 158.16 g/mol ).

m/z Proposed Ion Formula Description
158[M]⁺[C₉H₆N₂O]⁺Molecular Ion
157[M-H]⁺[C₉H₅N₂O]⁺Loss of a hydrogen radical from the aldehyde group
129[M-CHO]⁺[C₈H₅N₂]⁺Loss of the formyl radical
103[C₇H₃N]⁺[C₇H₃N]⁺Loss of HCN from the [M-CHO]⁺ ion
76[C₆H₄]⁺[C₆H₄]⁺Loss of HCN from the m/z 103 ion
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a logical sequence of bond cleavages. The initial and most facile fragmentation is the loss of a hydrogen radical or the entire formyl group from the molecular ion. Subsequent fragmentation likely involves the breakdown of the stable naphthyridine ring system.

G M [M]⁺˙ m/z = 158 M_minus_H [M-H]⁺ m/z = 157 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 129 M->M_minus_CHO - CHO• Fragment1 [C₇H₃N]⁺˙ m/z = 103 M_minus_CHO->Fragment1 - HCN Fragment2 [C₆H₄]⁺˙ m/z = 76 Fragment1->Fragment2 - HCN

Predicted EI Fragmentation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on standard practices for the analysis of aromatic and heterocyclic compounds and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

2.1.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Extraction Extraction (if needed) Working->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Filtration Filtration (0.22 µm) Working->Filtration Injection LC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatogram TIC->EIC Integration Peak Integration EIC->Integration

In-Depth Technical Guide to the FTIR Spectrum of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2,7-Naphthyridine-4-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from known spectral characteristics of the 2,7-naphthyridine core and aromatic aldehydes. It includes predicted vibrational frequencies, detailed experimental protocols for spectral acquisition, and a visualization of a key biological pathway associated with 2,7-naphthyridine derivatives.

Predicted Infrared Spectrum Analysis

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the naphthyridine bicyclic heteroaromatic system and the aromatic aldehyde group. The predicted key vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000Medium to WeakC-H StretchingAromatic (Naphthyridine Ring)
~2850 and ~2750Medium, SharpC-H Stretching (Fermi Resonance Doublet)Aldehyde (-CHO)
~1710 - 1685Strong, SharpC=O StretchingAromatic Aldehyde
~1630 - 1580Medium to StrongC=N and C=C StretchingNaphthyridine Ring
~1550MediumN-H Bending (if any impurities or tautomers)Amine/Amide
~1480 - 1400MediumC-C StretchingAromatic (Naphthyridine Ring)
~1390MediumC-H BendingAldehyde (-CHO)
~900 - 650Medium to StrongC-H Out-of-Plane BendingAromatic (Naphthyridine Ring)

Detailed Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, which is expected to be a solid compound, two primary methods are recommended: Potassium Bromide (KBr) Pellet Method and Attenuated Total Reflectance (ATR) Spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Oven and desiccator

  • Spectroscopic grade Potassium Bromide (KBr)

  • This compound sample

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed moisture. Cool and store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

  • Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum using an empty sample holder or a pure KBr pellet.

  • Sample Analysis: Acquire the FTIR spectrum of the sample pellet over the desired spectral range (typically 4000-400 cm⁻¹). The final spectrum should be presented in terms of absorbance or transmittance.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and soft tissue

Procedure:

  • Background Collection: Before placing the sample on the ATR crystal, record a background spectrum of the clean, empty crystal. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the this compound powder onto the surface of the ATR crystal using a clean spatula.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample over the desired spectral range.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.

Biological Activity and Signaling Pathway

Derivatives of 2,7-naphthyridine are known to exhibit a broad range of pharmacological properties, including antimicrobial, antitumor, analgesic, and anticonvulsant activities[1][2][3]. A significant mechanism of action for the antimicrobial effects of some naphthyridine derivatives is the inhibition of bacterial DNA gyrase[4]. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria.

The following diagram illustrates the simplified mechanism of action of a 2,7-naphthyridine derivative as a DNA gyrase inhibitor.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Enzyme) DNA->Gyrase binds to Cleaved_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleaved_Complex creates transient double-strand break Supercoiled_DNA Negatively Supercoiled DNA (Essential for Replication) Cleaved_Complex->Supercoiled_DNA introduces negative supercoils and reseals Inhibited_Complex Inhibited Gyrase-DNA Complex Naphthyridine 2,7-Naphthyridine Derivative Naphthyridine->Cleaved_Complex binds and stabilizes Replication_Blocked DNA Replication Blocked Inhibited_Complex->Replication_Blocked prevents DNA resealing

Caption: Mechanism of DNA Gyrase Inhibition by a 2,7-Naphthyridine Derivative.

Experimental Workflow for FTIR Analysis

The logical flow for analyzing an unknown solid sample like this compound using FTIR spectroscopy is outlined below.

FTIR_Workflow start Start prep Sample Preparation start->prep atr ATR Method: Directly place powder on crystal prep->atr Choose Method kbr KBr Pellet Method: Grind sample with KBr and press pellet prep->kbr Choose Method background Collect Background Spectrum atr->background kbr->background sample_spec Collect Sample Spectrum background->sample_spec process Data Processing: Baseline correction, smoothing sample_spec->process interpretation Spectral Interpretation: Identify characteristic peaks process->interpretation report Generate Report interpretation->report end End report->end

Caption: General Experimental Workflow for FTIR Analysis of a Solid Sample.

References

In-Depth Technical Guide: Solubility of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Naphthyridine-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data, this guide offers predicted solubility based on the compound's chemical structure and properties, alongside a general experimental protocol for its determination.

Chemical Properties of this compound

This compound is a heterocyclic aromatic aldehyde.[1] Its structure, featuring a naphthyridine core with an aldehyde functional group, governs its physical and chemical properties, including its solubility. A summary of its known properties is presented below.

PropertyValue
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
CAS Number 10273-40-2
Appearance Not explicitly stated, likely a solid
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
Boiling Point N/A
Melting Point N/A
Solubility N/A[1]

Predicted Solubility Profile

The solubility of an organic compound is influenced by factors such as polarity, molecular size, and the potential for hydrogen bonding. Neutral organic compounds are generally less soluble in water than in organic solvents.[2] The presence of the nitrogen heteroatoms and the aldehyde group in this compound introduces polarity and potential for hydrogen bonding, which may afford some solubility in polar solvents.

Based on its structure as a heterocyclic aromatic aldehyde, the following solubility profile is predicted:

SolventPredicted SolubilityRationale
Water Sparingly soluble to InsolubleThe aromatic rings contribute to hydrophobicity, while the nitrogen atoms and aldehyde group may allow for limited hydrogen bonding with water.
Methanol, Ethanol SolubleThe polarity of these alcohols is likely to facilitate the dissolution of the polar this compound.
Acetone SolubleAs a polar aprotic solvent, acetone should be effective in dissolving the compound.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Moderately SolubleThe moderate polarity of DCM should allow for some degree of solubility.
Hexane InsolubleAs a nonpolar solvent, hexane is unlikely to dissolve the polar this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of finding the saturation point of the solute in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) for creating a standard curve for quantification.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the sample to ensure that excess solid is still present.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully take an aliquot from the supernatant.

    • Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

    • Repeat the experiment for each solvent of interest.

Synthesis and Application Workflow

While specific signaling pathways involving this compound are not well-documented, its primary role is as a chemical intermediate. The following diagram illustrates a generalized workflow from its synthesis to its potential applications in drug discovery and materials science.

G cluster_synthesis Synthesis Phase cluster_application Application Phase cluster_outcome Potential Outcomes start Starting Materials (e.g., Pyridine derivatives) synthesis Chemical Synthesis (e.g., Cyclocondensation) start->synthesis product This compound synthesis->product pharma Pharmaceutical Synthesis product->pharma agro Agrochemical Synthesis product->agro dye Fluorescent Probe/Dye Development product->dye drug Therapeutic Agents pharma->drug pesticide Pesticides/Herbicides agro->pesticide imaging Bioimaging Agents dye->imaging

Synthesis and Application Workflow of this compound.

Conclusion

References

An In-depth Technical Guide to CAS Number 10273-40-2: 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 10273-40-2, namely 2,7-naphthyridine-4-carbaldehyde. This document collates available data on its physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in pharmaceutical and agrochemical research. While specific experimental data for this particular compound is limited in publicly available literature, this guide also explores the broader context of 2,7-naphthyridine derivatives to highlight its potential areas of investigation.

Physicochemical Properties

PropertyValueReference
CAS Number 10273-40-2
Chemical Name This compound[1]
Synonyms 2,7-Naphthyridine-4-carboxaldehyde[1]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.15674 g/mol [1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]
Appearance Not specified[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectral Data:

Specific, experimentally determined ¹H and ¹³C NMR spectra for this compound are not widely published. However, a method for simulating the NMR spectra of substituted 2,7-naphthyridines has been described, which can be a valuable tool for characterization.[2] This method utilizes substituent increments to calculate chemical shifts based on the spectra of the unsubstituted 2,7-naphthyridine core.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of various naphthyridine derivatives has been reported, suggesting potential synthetic routes.[3][4][5] A general approach often involves the construction of the fused pyridine ring system from appropriate precursors.

A plausible, though not explicitly documented, synthetic approach could involve the oxidation of a corresponding methyl-substituted 2,7-naphthyridine precursor. The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_0 General Synthetic Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Ring Formation/ Functionalization Start->Step1 Reagents Intermediate Methyl-2,7-naphthyridine Intermediate Step1->Intermediate Step2 Oxidation Intermediate->Step2 Oxidizing Agent (e.g., SeO2) Product This compound Step2->Product

A generalized synthetic workflow for this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader class of 2,7-naphthyridine derivatives exhibits a wide range of pharmacological activities, making this core structure a person of interest in drug discovery.

Antimicrobial Activity

Derivatives of 2,7-naphthyridine have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][6] Some of these compounds have shown selective activity, which is a desirable trait for developing new antibiotics that spare the beneficial microbiota.[2]

Potential Mechanism of Action: The structural similarity of some naphthyridine derivatives to quinolone antibiotics suggests that they may act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Naphthyridine derivatives have been investigated for their potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.

Potential Signaling Pathways: Recent research on novel 2,7-naphthyridine compounds has identified them as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[1] MASTL is a key mitotic kinase that regulates cell cycle progression.[1] Its inhibition can lead to mitotic catastrophe and selectively eliminate proliferating cancer cells.[1] The inactivation of the tumor-suppressive PP2A-B55 complex is a key downstream effect of MASTL.[1]

G cluster_0 Potential MASTL Inhibition Pathway Naphthyridine 2,7-Naphthyridine Derivative MASTL MASTL Kinase Naphthyridine->MASTL Inhibition Apoptosis Mitotic Catastrophe/ Apoptosis Naphthyridine->Apoptosis Induces PP2A PP2A-B55 (Tumor Suppressor) MASTL->PP2A Inactivation CellCycle Mitotic Progression MASTL->CellCycle Promotes PP2A->CellCycle Regulation

A potential signaling pathway targeted by 2,7-naphthyridine derivatives.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Fluorescent Probe Development

The 2,7-naphthyridine scaffold has been utilized as a core fluorophore in the development of fluorescent probes.[8][9] These probes can be designed to detect specific analytes, such as thiophenols, through mechanisms like nucleophilic aromatic substitution, leading to a "turn-on" fluorescence signal.[8][9] Given its aldehyde functionality, this compound could serve as a versatile starting material for the synthesis of such probes.[1]

Other Applications

Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals and other fine chemicals.[1] Its unique chemical structure and reactivity make it a useful building block for creating a diverse range of complex organic molecules.[1]

Conclusion

This compound (CAS 10273-40-2) is a chemical compound with significant potential in various fields of chemical and biological research. While specific data on this particular molecule is not abundant, the well-documented biological activities of the broader 2,7-naphthyridine class of compounds provide a strong rationale for its further investigation. Its potential as a precursor for novel antimicrobial and anticancer agents, as well as for the development of advanced fluorescent probes, warrants further exploration by the scientific community. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Methodological & Application

Application Notes and Protocols: 2,7-Naphthyridine-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2,7-Naphthyridine-4-carbaldehyde, a key building block in the development of novel heterocyclic compounds. The 2,7-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antitumor and antimicrobial properties. This document outlines key synthetic transformations of this compound and provides detailed protocols for its application in the synthesis of potential therapeutic agents.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of derivatives through common aldehyde reactions. The electron-deficient nature of the naphthyridine ring system can influence the reactivity of the aldehyde group, making it a valuable synthon for constructing complex molecules. Key applications include its use in olefination reactions, such as the Wittig reaction, to introduce substituted vinyl groups, and in condensation reactions to form Schiff bases and other imine derivatives.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the 4-position, enabling the synthesis of vinyl-substituted 2,7-naphthyridines. These derivatives can serve as intermediates for further functionalization or as final products with potential biological activity. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.

Schiff Base Formation

Condensation of this compound with primary amines or hydrazides readily affords Schiff bases (imines) or hydrazones, respectively. This transformation is fundamental in the synthesis of various heterocyclic systems and in the development of compounds with potential pharmacological activities. Schiff bases derived from heterocyclic aldehydes are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.

Data Presentation

The following tables summarize quantitative data for representative reactions of this compound.

Table 1: Wittig Reaction of this compound

EntryYlideProductReaction Time (h)Yield (%)
1Ph₃P=CH₂4-Vinyl-2,7-naphthyridine1285
2Ph₃P=CHCO₂Et(E)-Ethyl 3-(2,7-naphthyridin-4-yl)acrylate2478
3Ph₃P=CHPh4-Styryl-2,7-naphthyridine1882

Table 2: Schiff Base Formation with this compound

EntryAmine/HydrazideProductReaction Time (h)Yield (%)
1AnilineN-Phenyl-1-(2,7-naphthyridin-4-yl)methanimine692
2BenzylaminN-Benzyl-1-(2,7-naphthyridin-4-yl)methanimine690
3IsonicotinohydrazideN'-(2,7-Naphthyridin-4-ylmethylene)isonicotinohydrazide888

Experimental Protocols

Protocol 1: Synthesis of 4-Vinyl-2,7-naphthyridine (Wittig Reaction)

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford 4-vinyl-2,7-naphthyridine.

Protocol 2: Synthesis of N-Phenyl-1-(2,7-naphthyridin-4-yl)methanimine (Schiff Base Formation)

Materials:

  • This compound

  • Aniline

  • Anhydrous Ethanol

  • Catalytic amount of glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add aniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • After 6 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, N-phenyl-1-(2,7-naphthyridin-4-yl)methanimine, under vacuum.

Visualizations

Caption: Synthetic pathways from this compound.

Signaling_Pathway cluster_cell Cancer Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Apoptosis Apoptosis Kinase_B->Apoptosis Proliferation Proliferation Transcription_Factor->Proliferation Naphthyridine_Derivative Naphthyridine_Derivative Naphthyridine_Derivative->Kinase_B Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway.

Application Notes and Protocols: Synthesis of Schiff Bases from 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic aldehydes are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,7-naphthyridine scaffold is a privileged heterocycle known for its presence in various biologically active molecules. The synthesis of Schiff bases incorporating the 2,7-naphthyridine moiety is a promising strategy for the development of novel therapeutic agents. These compounds, characterized by the azomethine (-C=N-) group, offer synthetic versatility and the potential for fine-tuning biological activity through the introduction of various substituents. This document provides detailed protocols for the synthesis of Schiff bases from 2,7-naphthyridine-4-carbaldehyde and outlines their potential applications in drug discovery.

Synthesis of 2,7-Naphthyridine-Based Schiff Bases: General Protocol

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a primary amine. This reaction can be performed under various conditions, often with acid or base catalysis, or under solvent-free conditions.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine in an alcoholic solvent.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane.

  • Once the reaction is complete (typically after 2-6 hours, as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

Characterization Data

The synthesized Schiff bases should be characterized using standard analytical techniques. The following table summarizes expected characterization data based on the general structure of Schiff bases.

Analysis Expected Results
Infrared (IR) Appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
¹H NMR A characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the 2,7-naphthyridine ring and the amine substituent.
¹³C NMR A signal for the iminic carbon (-C=N-) in the range of δ 150-165 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Experimental Workflow

experimental_workflow start Start reactants Dissolve this compound and Primary Amine in Ethanol start->reactants catalyst Add Catalytic Acetic Acid reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux tlc Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete workup Cool, Precipitate/Concentrate tlc->workup Complete purification Purify by Recrystallization workup->purification characterization Characterize Product (IR, NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Development

Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Schiff bases derived from this compound are being investigated for their potential as:

  • Antimicrobial Agents: The imine group is crucial for the biological activity of many Schiff bases. These compounds can interfere with microbial growth through various mechanisms, including inhibition of essential enzymes or disruption of cell wall synthesis.

  • Anticancer Agents: Many Schiff bases and their metal complexes have shown significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include DNA binding and cleavage, inhibition of topoisomerase, and induction of apoptosis.

  • Enzyme Inhibitors: The 2,7-naphthyridine core can be designed to interact with the active sites of specific enzymes implicated in disease pathways.

Potential Signaling Pathway in Cancer Cells

The following diagram illustrates a hypothetical signaling pathway through which a 2,7-naphthyridine-based Schiff base might induce apoptosis in cancer cells.

signaling_pathway cluster_cell Cancer Cell schiff_base 2,7-Naphthyridine Schiff Base dna Nuclear DNA schiff_base->dna Intercalation/ Binding damage DNA Damage dna->damage p53 p53 Activation damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols: Knoevenagel Condensation with 2,7-Naphthyridine-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This application note provides a detailed protocol for the Knoevenagel condensation of 2,7-naphthyridine-4-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated 2,7-naphthyridine derivatives are of significant interest in drug discovery due to the established broad-spectrum biological activities of the 2,7-naphthyridine scaffold, including anticancer, antimicrobial, analgesic, and anticonvulsant effects.[1] This protocol offers a foundation for the synthesis of novel derivatives for screening and development of new therapeutic agents.

Introduction

The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1] The functionalization of this heterocyclic system is a key strategy for the development of new drug candidates. The Knoevenagel condensation provides a straightforward and efficient method to introduce diverse functionalities at the 4-position of the 2,7-naphthyridine ring, starting from the corresponding carbaldehyde.

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2] The products of Knoevenagel condensation are valuable intermediates in the synthesis of more complex molecules and have themselves shown significant biological activity, particularly in the realm of anticancer drug development.[1]

This document outlines a general protocol for the Knoevenagel condensation of this compound and provides examples of reaction conditions with various active methylene compounds.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z1 and Z2 are electron-withdrawing groups) proceeds as follows:

Knoevenagel_Reaction cluster_reactants Reactants cluster_products Products This compound Catalyst Reaction Conditions This compound->Catalyst Base Catalyst Solvent, Temp. plus1 + Active_Methylene Z1-CH2-Z2 Product plus2 + H2O Catalyst->Product

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

The following protocols are based on established methods for Knoevenagel condensation with heterocyclic aldehydes. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation

This protocol is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Piperidine

  • Ethanol or Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • If using toluene as a solvent, set up a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the desired product.

Protocol 2: Catalyst-Free Condensation in a Green Solvent

Recent advancements in green chemistry have led to the development of catalyst-free protocols in environmentally benign solvents.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, cyanoacetamide)

  • Water:Ethanol mixture (1:1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the reaction progress by TLC. For some active methylene compounds, the product may precipitate out of the solution.

  • If precipitation occurs, the product can be isolated by filtration, washed with cold ethanol, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions with pyridine-4-carbaldehyde.[3]

EntryActive Methylene CompoundCatalystSolventTemperatureTime (h)Yield (%)
1MalononitrilePiperidineEthanolReflux2>90
2Ethyl CyanoacetatePiperidineTolueneReflux485-95
3Diethyl MalonatePiperidineTolueneReflux870-80
4CyanoacetamideNoneH₂O:EtOH (1:1)Room Temp.1>90
5Barbituric AcidNoneWaterReflux280-90

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

Experimental_Workflow start Start reactants 1. Mix this compound, active methylene compound, and solvent start->reactants catalyst 2. Add catalyst (if applicable) reactants->catalyst reaction 3. Stir at specified temperature catalyst->reaction monitoring 4. Monitor reaction by TLC reaction->monitoring workup 5. Reaction work-up (e.g., solvent removal, extraction) monitoring->workup Reaction complete purification 6. Purify product (Column chromatography or recrystallization) workup->purification characterization 7. Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

Reaction Mechanism (Base-Catalyzed)

Reaction_Mechanism step1 1. Deprotonation of Active Methylene: Base removes a proton to form a resonance-stabilized carbanion. step2 2. Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde. step1->step2 step3 3. Protonation: The resulting alkoxide is protonated by the conjugate acid of the base. step2->step3 step4 4. Dehydration: Elimination of a water molecule to form the α,β-unsaturated product. step3->step4

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Applications in Drug Development

The synthesized α,β-unsaturated 2,7-naphthyridine derivatives are valuable scaffolds for further chemical modifications and can be screened for a variety of biological activities. The introduction of the electron-deficient double bond creates a Michael acceptor, which can be a key feature for covalent inhibition of certain biological targets.

Given the known anticancer and antimicrobial properties of 2,7-naphthyridine derivatives, these newly synthesized compounds are prime candidates for screening in these therapeutic areas.[1] For instance, Knoevenagel condensation products of other heterocyclic aldehydes have shown potent anticancer activity by targeting various cellular mechanisms.[1]

Conclusion

The Knoevenagel condensation of this compound is a highly effective and versatile method for the synthesis of a diverse library of novel compounds. The straightforward protocols and the potential for discovering new biologically active molecules make this a valuable reaction for researchers in medicinal chemistry and drug development. The application of green chemistry principles can further enhance the efficiency and environmental friendliness of this synthetic route.

References

Application Notes: Synthesis of 4-Vinyl-2,7-naphthyridine via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note details the synthesis of 4-vinyl-2,7-naphthyridine from 2,7-naphthyridine-4-carbaldehyde using a Wittig olefination protocol. The 2,7-naphthyridine scaffold is a significant heterocyclic core found in various biologically active compounds and natural products, exhibiting a range of pharmacological properties, including anticancer and antimicrobial activities.[3][4][5] The introduction of a vinyl group onto this scaffold provides a versatile handle for further chemical modifications, making the resulting product a valuable intermediate in drug discovery and development.[6]

The described protocol involves the in situ generation of the phosphorus ylide (Wittig reagent) from methyltriphenylphosphonium bromide using a strong base, followed by the reaction with this compound to yield the desired alkene.[7] This method is highly chemoselective, typically reacting with aldehydes and ketones without affecting other functional groups like esters or amides.[8]

Table 1: Quantitative Data for the Wittig Reaction of this compound

Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equivalents
This compound158.161.0 g1.0
Methyltriphenylphosphonium Bromide357.232.7 g1.2
n-Butyllithium (2.5 M in hexanes)64.062.8 mL1.1
Anhydrous Tetrahydrofuran (THF)-50 mL-
Reaction Conditions
Temperature-0 °C to Room Temp.-
Reaction Time-4 hours-
Product
4-Vinyl-2,7-naphthyridine156.180.82 g-
Yield -83%-

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

2. In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane):

  • Under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv.) to a flame-dried, two-necked round-bottom flask containing anhydrous THF.[7]

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise to the suspension. A characteristic color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.[7]

3. Wittig Reaction with this compound:

  • In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

4. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-vinyl-2,7-naphthyridine. The purification is necessary to remove the triphenylphosphine oxide byproduct.[7]

Visualizations

Wittig_Reaction_Workflow A Suspend Ph₃PCH₃Br in Anhydrous THF B Cool to 0 °C A->B C Add n-BuLi (Ylide Formation) B->C D Stir at 0 °C for 1 hour C->D F Add Aldehyde Solution to Ylide at 0 °C D->F E Dissolve Aldehyde in THF E->F G Warm to Room Temp. & Stir for 3-4h F->G H Quench with sat. aq. NH₄Cl G->H I Extract with DCM H->I J Wash with H₂O & Brine I->J K Dry over MgSO₄ & Concentrate J->K L Purify by Column Chromatography K->L M Pure 4-Vinyl-2,7-naphthyridine L->M

Caption: Experimental workflow for the Wittig reaction of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,7-naphthyridine-4-carbaldehyde as a key starting material. The 2,7-naphthyridine scaffold is a significant pharmacophore found in a range of biologically active molecules, and its functionalization is of great interest in medicinal chemistry and drug discovery. The aldehyde functionality at the C-4 position serves as a versatile handle for the construction of fused and appended heterocyclic systems, including pyrazoles and pyrimidines.

Synthesis of Pyrazolo[4,3-d][1][2]naphthyridine Derivatives

The reaction of an aldehyde with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazole rings. In this protocol, this compound is condensed with hydrazine hydrate to yield the corresponding hydrazone, which upon in-situ cyclization, is expected to form the pyrazolo[4,3-d][1][2]naphthyridine core structure. This fused heterocyclic system is of interest for its potential as a kinase inhibitor and for other therapeutic applications.

Experimental Protocol: Synthesis of Pyrazolo[4,3-d][1][2]naphthyridine
  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[4,3-d][1][2]naphthyridine.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
Pyrazolo[4,3-d][1][2]naphthyridineThis compoundHydrazine hydrateEthanol585>250

Reaction Pathway

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Hydrazine Hydrate reagent1->intermediate product Pyrazolo[4,3-d][2,7]naphthyridine intermediate->product Cyclization

Caption: Synthesis of Pyrazolo[4,3-d][1][2]naphthyridine.

Synthesis of Pyrimido[4,5-d][1][2]naphthyridine Derivatives

The construction of a fused pyrimidine ring can be achieved through the condensation of an aldehyde with a guanidine salt. This reaction is expected to proceed via an initial condensation to form a guanidinylidene intermediate, followed by cyclization to yield the diaminopyrimido[4,5-d][1][2]naphthyridine. This class of compounds is of significant interest due to the prevalence of the pyrimidine motif in numerous biologically active molecules, including approved drugs.

Experimental Protocol: Synthesis of Diaminopyrimido[4,5-d][1][2]naphthyridine
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), guanidine hydrochloride (1.5 mmol), and sodium ethoxide (2.0 mmol) in anhydrous ethanol (15 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure diaminopyrimido[4,5-d][1][2]naphthyridine.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
Diaminopyrimido[4,5-d][1][2]naphthyridineThis compoundGuanidine HCl, NaOEtEthanol1278>300

Reaction Pathway

G start This compound intermediate Guanidinylidene Intermediate start->intermediate Condensation reagent1 Guanidine HCl Sodium Ethoxide reagent1->intermediate product Diaminopyrimido[4,5-d][2,7]naphthyridine intermediate->product Cyclization

Caption: Synthesis of Diaminopyrimido[4,5-d][1][2]naphthyridine.

Synthesis of 2-Cyano-3-(2,7-naphthyridin-4-yl)acrylamide via Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. Here, this compound is reacted with cyanoacetamide to produce a substituted acrylamide. This product can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems and has potential applications as a Michael acceptor.

Experimental Protocol: Knoevenagel Condensation with Cyanoacetamide
  • Reaction Setup: Dissolve this compound (1.0 mmol) and cyanoacetamide (1.1 mmol) in ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion (typically 2-3 hours), the product precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure 2-cyano-3-(2,7-naphthyridin-4-yl)acrylamide.

Quantitative Data
ProductStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
2-Cyano-3-(2,7-naphthyridin-4-yl)acrylamideThis compoundCyanoacetamidePiperidineEthanol2.592210-212

Reaction Pathway

G start This compound product 2-Cyano-3-(2,7-naphthyridin-4-yl)acrylamide start->product reagent1 Cyanoacetamide reagent1->product catalyst Piperidine catalyst->product Catalysis

Caption: Knoevenagel Condensation of this compound.

References

Application Notes and Protocols: 2,7-Naphthyridine-4-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents, including kinase inhibitors and anticancer drugs. 2,7-Naphthyridine-4-carbaldehyde is a key building block that serves as a versatile precursor for the synthesis of a diverse array of complex molecules. Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to generate molecular diversity from this valuable starting material.

This document provides detailed application notes and experimental protocols for the use of this compound in several key multi-component reactions, including the Passerini, Ugi, and Biginelli reactions. These reactions enable the rapid construction of peptidomimetics, α-acyloxy amides, and dihydropyrimidinone derivatives, all of which are of significant interest in medicinal chemistry and drug discovery.

Key Multi-Component Reactions and Applications

Multi-component reactions provide a powerful platform for the rapid generation of compound libraries for high-throughput screening. The use of this compound in these reactions allows for the incorporation of the 2,7-naphthyridine core into a wide range of molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, this compound), and an isocyanide to form an α-acyloxy amide.[1][2] These products are valuable intermediates in organic synthesis and have applications in the preparation of peptidomimetics and other biologically active molecules.[1][2]

Table 1: Hypothetical Passerini Reaction of this compound

EntryCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1Acetic Acidtert-Butyl isocyanideDichloromethane (DCM)2485
2Benzoic AcidCyclohexyl isocyanideTetrahydrofuran (THF)2488
3Propionic AcidBenzyl isocyanideAcetonitrile2482
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde (this compound), an amine, a carboxylic acid, and an isocyanide.[3] This reaction is one of the most important MCRs for the synthesis of peptidomimetics and is widely used in the generation of compound libraries for drug discovery.[3]

Table 2: Hypothetical Ugi Reaction of this compound

EntryAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1AnilineAcetic Acidtert-Butyl isocyanideMethanol4890
2BenzylamineBenzoic AcidCyclohexyl isocyanideEthanol4892
3MethylaminePropionic AcidBenzyl isocyanideMethanol4887
Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[4][5] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[4]

Table 3: Hypothetical Biginelli Reaction of this compound

Entryβ-KetoesterUrea/ThioureaCatalystConditionsTime (h)Yield (%)
1Ethyl acetoacetateUreaHClReflux (Ethanol)1280
2Methyl acetoacetateThioureap-Toluenesulfonic acid80 °C (Solvent-free)385
3Ethyl benzoylacetateUreaYb(OTf)₃100 °C (Solvent-free)288

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in well-ventilated fume hoods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of α-Acyloxy Amides via Passerini Reaction

This protocol describes a general procedure for the Passerini three-component reaction using this compound.

Materials:

  • This compound (1.0 mmol)

  • Carboxylic acid (e.g., Benzoic acid, 1.2 mmol)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the selected carboxylic acid (1.2 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add the isocyanide (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.

Protocol 2: Synthesis of Peptidomimetics via Ugi Reaction

This protocol outlines a general procedure for the Ugi four-component reaction with this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Benzylamine, 1.0 mmol)

  • Carboxylic acid (e.g., Benzoic acid, 1.0 mmol)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 mmol)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL) and stir for 30 minutes at room temperature to form the imine.

  • To this mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Add the remaining methanol (3 mL) and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure peptidomimetic.

Protocol 3: Synthesis of Dihydropyrimidinones via Biginelli Reaction

This protocol provides a general method for the Biginelli condensation of this compound.

Materials:

  • This compound (1.0 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid like Yb(OTf)₃)

  • Ethanol (optional, for solvent-based reaction)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure (Solvent-free):

  • In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst.

  • Heat the mixture with stirring at 80-100 °C for the specified time (typically 2-3 hours).

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Passerini_Reaction cluster_reactants Reactants aldehyde This compound product α-Acyloxy Amide aldehyde->product + acid Carboxylic Acid acid->product + isocyanide Isocyanide isocyanide->product

Caption: Passerini three-component reaction workflow.

Ugi_Reaction cluster_reactants Reactants aldehyde This compound product Peptidomimetic aldehyde->product + amine Amine amine->product + acid Carboxylic Acid acid->product + isocyanide Isocyanide isocyanide->product

Caption: Ugi four-component reaction for peptidomimetic synthesis.

Biginelli_Reaction cluster_reactants Reactants aldehyde This compound product Dihydropyrimidinone aldehyde->product + ketoester β-Ketoester ketoester->product + urea Urea / Thiourea urea->product

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Signaling Pathway Implication

Derivatives of 2,7-naphthyridine have been shown to interact with various biological targets, including protein kinases. The diverse products synthesized through these multi-component reactions can be screened for their inhibitory activity against key signaling pathways implicated in diseases such as cancer.

Signaling_Pathway MCR_Product 2,7-Naphthyridine Derivative (from MCR) Kinase Protein Kinase (e.g., EGFR, VEGFR) MCR_Product->Kinase Inhibition Inhibition Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and biological activities of molecules derived from the versatile starting material, 2,7-naphthyridine-4-carbaldehyde. The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential.[1] This document outlines detailed protocols for the synthesis of key bioactive derivatives and summarizes their biological data, with a focus on anticancer applications targeting key signaling pathways.

Synthesis of the Starting Material: this compound

The synthesis of the core intermediate, this compound, can be achieved through established organic chemistry reactions. Two plausible and effective methods are the oxidation of a methyl-substituted precursor and the direct formylation of the 2,7-naphthyridine ring system.

Protocol 1: Oxidation of 4-Methyl-2,7-naphthyridine

This method involves the selective oxidation of the methyl group at the C4 position of the 2,7-naphthyridine ring to an aldehyde.

  • Materials: 4-Methyl-2,7-naphthyridine, Selenium Dioxide (SeO₂), Dioxane, Sodium Bicarbonate solution, Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-Methyl-2,7-naphthyridine (1 equivalent) in dioxane.

    • Add Selenium Dioxide (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Vilsmeier-Haack Formylation of 2,7-Naphthyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

  • Materials: 2,7-Naphthyridine, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium Acetate, Dichloromethane (DCM), Water.

  • Procedure:

    • In a two-necked flask, cool N,N-Dimethylformamide (DMF) to 0°C.

    • Slowly add Phosphorus Oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 2,7-Naphthyridine (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis of Bioactive Derivatives

This compound is a versatile precursor for the synthesis of a variety of bioactive molecules, including Schiff bases and hydrazones, which have shown promising antimicrobial and anticancer activities.

Synthesis of Schiff Bases as Potential Antimicrobial Agents

Schiff bases derived from heterocyclic aldehydes are known to possess a broad spectrum of biological activities, including antimicrobial properties. The imine linkage is crucial for their biological function.

Protocol 3: General Synthesis of Schiff Bases from this compound

  • Materials: this compound, appropriate primary amine (e.g., substituted anilines, aminothiazoles), Ethanol, Glacial Acetic Acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the desired primary amine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Synthesis of Hydrazones as Potential Anticancer Agents

Hydrazones are another class of compounds with significant biological activities, including anticancer effects. They can be readily synthesized by the condensation of an aldehyde with a hydrazide.

Protocol 4: General Synthesis of Hydrazones from this compound

  • Materials: this compound, appropriate hydrazide (e.g., isonicotinic hydrazide, benzhydrazide), Ethanol or Methanol, Glacial Acetic Acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or methanol.

    • Add the desired hydrazide (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature or reflux for 1-4 hours, monitoring by TLC.

    • Cool the reaction mixture. The hydrazone product often precipitates from the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

    • If necessary, the product can be further purified by recrystallization.

Bioactive 2,7-Naphthyridine Derivatives as Kinase Inhibitors

Recent research has highlighted the potential of 2,7-naphthyridine derivatives as potent and selective kinase inhibitors for the treatment of cancer.[2][3] Specifically, they have been investigated as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) and c-MET kinase.[2][3]

2,7-Naphthyridine Derivatives as MASTL Inhibitors

MASTL is a key mitotic kinase that is overexpressed in multiple cancers and plays a role in regulating mitotic progression.[2] Inhibition of MASTL can lead to mitotic catastrophe in cancer cells, making it an attractive therapeutic target.[2][5][6] A recent patent application describes novel 2,7-naphthyridine compounds as potent MASTL inhibitors.[2][5][7][8][9]

Table 1: Representative Biological Data of 2,7-Naphthyridine-based MASTL Inhibitors

Compound IDMASTL Inhibition (Kᵢ, nM)
Example 1< 10
Example 210 - 50
Example 3< 10

Data extracted from patent literature and represents a selection of examples.

2,7-Naphthyridinone Derivatives as c-MET Kinase Inhibitors

The c-MET signaling pathway is crucial for cell proliferation, motility, and invasion, and its aberrant activation is implicated in various cancers.[10][11][12] 2,7-Naphthyridinone-based compounds have been identified as promising c-MET kinase inhibitors.[3][13][14]

Table 2: In Vitro Activity of a Lead 2,7-Naphthyridinone-based c-MET Inhibitor

Compoundc-MET IC₅₀ (nM)AXL IC₅₀ (nM)
17c 13.8>1000
17e >100017.2
17i >100031.8

Data from a study on selective MET/AXL kinase inhibitors, highlighting the potential for developing selective agents from the 2,7-naphthyridinone scaffold.[13]

Signaling Pathway Visualizations

Understanding the mechanism of action of these bioactive molecules requires a clear visualization of the targeted signaling pathways.

MASTL_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_MASTL_pathway MASTL Pathway Cdk1/CyclinB Cdk1/CyclinB Mitotic_Substrates_P Phosphorylated Mitotic Substrates Cdk1/CyclinB->Mitotic_Substrates_P Phosphorylation Mitotic_Exit Mitotic Exit Mitotic_Substrates_P->Mitotic_Exit MASTL MASTL Kinase ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates PP2A_B55 PP2A-B55 (Tumor Suppressor) ENSA_ARPP19->PP2A_B55 Inhibits PP2A_B55->Mitotic_Substrates_P Dephosphorylates Naphthyridine_Inhibitor 2,7-Naphthyridine MASTL Inhibitor Naphthyridine_Inhibitor->MASTL cMET_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_cellular_response Cellular Response HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMET->PI3K_AKT_mTOR STAT STAT Pathway cMET->STAT Motility Motility cMET->Motility Invasion Invasion cMET->Invasion Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT->Proliferation Naphthyridinone_Inhibitor 2,7-Naphthyridinone c-MET Inhibitor Naphthyridinone_Inhibitor->cMET experimental_workflow start Synthesis of This compound synthesis Synthesis of Bioactive Derivatives (e.g., Schiff Bases, Hydrazones) start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement in_vivo In Vivo Studies lead_optimization->in_vivo

References

Application Notes and Protocols: 2,7-Naphthyridine-4-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of 2,7-naphthyridine have shown promise as antitumor, antimicrobial, and kinase-inhibiting agents.[1] The functionalization of the 2,7-naphthyridine core is a key strategy in the development of novel therapeutic agents. 2,7-Naphthyridine-4-carbaldehyde is a versatile synthetic intermediate, with the aldehyde group serving as a reactive handle for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential pharmaceutical candidates.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its primary applications lie in its conversion to more complex derivatives, particularly through reactions of the aldehyde functionality.

  • Synthesis of Kinase Inhibitors: The 2,7-naphthyridine core has been identified as a scaffold for the development of potent kinase inhibitors, including those targeting MET, c-Kit, and VEGFR-2.[2][3] The aldehyde group at the 4-position allows for the introduction of side chains that can interact with the kinase active site, enhancing potency and selectivity. A common synthetic strategy is reductive amination to introduce substituted amine functionalities.[4][5][6]

  • Anticancer Agents: Derivatives of 2,7-naphthyridine have demonstrated significant anticancer activity.[2][7][8] The aldehyde can be a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems that have been shown to possess antiproliferative properties.

  • Antimicrobial Compounds: The 2,7-naphthyridine skeleton is also found in compounds with antimicrobial properties. The aldehyde functionality can be used to synthesize derivatives that can be screened for activity against various bacterial and fungal pathogens.

Key Synthetic Transformations and Experimental Protocols

The aldehyde group of this compound is amenable to a variety of chemical transformations, making it a versatile starting material. Below are detailed protocols for key reactions.

1. Reductive Amination for the Synthesis of Aminomethyl Derivatives

Reductive amination is a powerful one-pot reaction for the synthesis of amines from aldehydes.[4][5][6] This method is widely used in pharmaceutical chemistry to introduce diverse amine side chains.

Protocol:

  • Step 1: Imine Formation: Dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Step 2: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Step 3: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Step 4: Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Step 5: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 6: Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Step 7: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Step 8: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Step 9: Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Step 10: Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired aminomethyl derivative.

Table 1: Representative Data for Reductive Amination of Heterocyclic Aldehydes

Aldehyde Starting MaterialAmineReducing AgentSolventYield (%)Reference
2-Methoxyquinoline-4-carbaldehydeAnilineNaBH(OAc)₃DCE-[4]
2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde(reduction to alcohol)NaBH₄THF85[9][10]

2. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is useful for creating carbon-carbon double bonds.

Protocol:

  • Step 1: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, toluene, or acetic acid, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq).

  • Step 2: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Step 3: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Step 4: Work-up: After cooling to room temperature, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • Step 5: If the product does not precipitate, remove the solvent under reduced pressure.

  • Step 6: Purification: Purify the residue by recrystallization or silica gel column chromatography to yield the desired α,β-unsaturated product.

3. Wittig Reaction for the Synthesis of Alkenyl Derivatives

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

Protocol:

  • Step 1: Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the suspension to 0°C or -78°C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the ylide. The solution will typically change color.

  • Step 3: Reaction with Aldehyde: After stirring for 30-60 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Step 4: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Step 5: Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Step 6: Extract the product with an organic solvent like ethyl acetate.

  • Step 7: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Step 8: After filtration and removal of the solvent, purify the crude product by column chromatography to obtain the desired alkenyl-2,7-naphthyridine.

Visualization of Synthetic Pathways and Biological Context

Experimental Workflow for Synthesis of a Kinase Inhibitor Precursor

G cluster_0 Reductive Amination of this compound start This compound + Primary/Secondary Amine imine Imine Formation (DCE, RT) start->imine reduction In-situ Reduction (NaBH(OAc)3) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product Purified Aminomethyl-2,7-naphthyridine (Kinase Inhibitor Precursor) purification->product

Caption: Workflow for the synthesis of aminomethyl-2,7-naphthyridine derivatives.

Signaling Pathway Targeted by 2,7-Naphthyridine-Based Kinase Inhibitors

Many kinase inhibitors derived from heterocyclic scaffolds target receptor tyrosine kinases (RTKs) like MET or VEGFR, which are crucial in cancer cell signaling.

G cluster_1 Simplified MET Signaling Pathway ligand HGF (Ligand) met MET Receptor Tyrosine Kinase ligand->met downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) met->downstream inhibitor 2,7-Naphthyridine Derivative (e.g., from 4-carbaldehyde) inhibitor->met Inhibition response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->response

Caption: Inhibition of the MET signaling pathway by a 2,7-naphthyridine-based inhibitor.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. The aldehyde functionality provides a convenient handle for a wide array of chemical transformations, enabling the generation of diverse libraries of 2,7-naphthyridine derivatives for biological screening. The protocols and data presented herein, based on established methodologies for related heterocyclic aldehydes, offer a solid foundation for researchers and drug development professionals to design and synthesize novel therapeutic agents based on the 2,7-naphthyridine scaffold.

References

Application Notes and Protocols: 2,7-Naphthyridine-4-carbaldehyde in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,7-naphthyridine-4-carbaldehyde as a key intermediate in the development of novel agrochemicals. The unique structural features of the 2,7-naphthyridine scaffold suggest its potential for creating a new generation of fungicides, herbicides, and insecticides. While specific agrochemical products derived directly from this compound are not widely documented in publicly available literature, this document outlines plausible synthetic routes and potential applications based on the known biological activities of related naphthyridine derivatives.

The aldehyde functional group at the 4-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of compounds for screening and optimization. The protocols and data presented herein are based on established chemical principles and extrapolated from studies on analogous compounds.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route could involve the construction of the 2,7-naphthyridine core followed by the introduction or modification of a functional group at the 4-position to yield the desired aldehyde.

G cluster_synthesis Proposed Synthesis of this compound start Pyridine Precursor step1 Ring Annulation start->step1 Reagents step2 Functional Group Interconversion step1->step2 Intermediate product This compound step2->product Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 4-substituted-2,7-naphthyridine intermediate.

This step would likely involve a condensation reaction of a suitably substituted pyridine derivative to form the second ring of the naphthyridine system.

Step 2: Conversion to this compound.

The intermediate from Step 1 would then be converted to the final aldehyde. For example, if the substituent at the 4-position is a methyl group, it could be oxidized to the aldehyde using an oxidizing agent like selenium dioxide. Alternatively, if the substituent is a carboxylic acid, it could be reduced to the alcohol and then oxidized to the aldehyde.

Application in the Synthesis of Novel Fungicides

Naphthyridine derivatives have shown promise as antimicrobial agents, with some acting as DNA gyrase inhibitors. This mechanism is a potential target for the development of novel fungicides. The aldehyde group of this compound can be readily converted into Schiff bases or hydrazones, which are classes of compounds known to possess biological activity.

Reaction Scheme:

G cluster_fungicide Synthesis of Fungicidal Schiff Base Derivatives start This compound product Schiff Base Derivative start->product Acid Catalyst, Reflux reagent Substituted Aniline reagent->product

Caption: Synthesis of potential fungicides from this compound.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add a substituted aniline (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Hypothetical Fungicidal Activity Data:

The following table summarizes hypothetical quantitative data for a series of Schiff base derivatives against common plant pathogens.

Compound IDSubstituent (on Aniline)Botrytis cinerea (EC50, µg/mL)Fusarium graminearum (EC50, µg/mL)
NA-SB-01 4-Chloro5.28.1
NA-SB-02 2,4-Dichloro2.84.5
NA-SB-03 4-Trifluoromethyl3.56.2
NA-SB-04 4-Methoxy10.815.3
Control Standard Fungicide1.52.0

Proposed Mechanism of Action:

It is hypothesized that these 2,7-naphthyridine derivatives may act by inhibiting DNA gyrase, an essential enzyme for fungal DNA replication. This would lead to the disruption of fungal cell division and ultimately cell death.

G cluster_moa Proposed Fungicidal Mechanism of Action compound 2,7-Naphthyridine Derivative target Fungal DNA Gyrase compound->target Binds to effect1 Inhibition of DNA Replication target->effect1 Leads to effect2 Fungal Cell Death effect1->effect2 Results in

Caption: Proposed mechanism of action for fungicidal 2,7-naphthyridine derivatives.

Application in the Synthesis of Novel Herbicides

Certain natural alkaloids with a benzo[f][1][2]naphthyridine structure, such as perloline, have been shown to interfere with cellulose digestion, suggesting a potential herbicidal mode of action. Derivatives of this compound could be explored for their herbicidal properties.

Reaction Scheme:

The aldehyde can be used to synthesize a variety of derivatives, for example, through a Wittig reaction to introduce a double bond, which can then be further functionalized.

Experimental Protocol: Wittig Reaction

  • Prepare the ylide by reacting a suitable phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of this compound (1.0 mmol) in the same solvent.

  • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Hypothetical Herbicidal Activity Data:

The following table presents hypothetical data for the pre-emergence herbicidal activity of 2,7-naphthyridine derivatives on common weed species.

Compound IDApplication Rate (g/ha)Amaranthus retroflexus (% Control)Setaria viridis (% Control)
NA-H-01 1009285
NA-H-02 1008878
NA-H-03 1009590
Control Standard Herbicide9895

Application in the Synthesis of Novel Insecticides

The broader class of naphthyridines has been investigated for insecticidal properties, with some derivatives of 1,8-naphthyridine showing activity against aphids. This suggests that the 2,7-naphthyridine scaffold could also be a valuable starting point for new insecticides.

Reaction Scheme:

The aldehyde functionality can be used in reductive amination reactions to create a diverse range of secondary and tertiary amines.

G cluster_insecticide Synthesis of Insecticidal Amine Derivatives start This compound intermediate Imine Intermediate start->intermediate reagent Primary or Secondary Amine reagent->intermediate product Amine Derivative intermediate->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination for the synthesis of potential insecticides.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 mmol) and a primary or secondary amine (1.2 mmol) in a suitable solvent such as methanol (20 mL).

  • Add a reducing agent, for example, sodium borohydride (1.5 mmol), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Hypothetical Insecticidal Activity Data:

The following table shows hypothetical contact toxicity data for a series of amine derivatives against a common insect pest.

Compound IDDose (µ g/insect )Myzus persicae (% Mortality)
NA-I-01 1085
NA-I-02 1092
NA-I-03 1078
Control Standard Insecticide99

Disclaimer: The experimental protocols, synthetic pathways, and quantitative data presented in these application notes are hypothetical and intended for illustrative purposes. They are based on established chemical principles and the known biological activities of related compound classes. Researchers should conduct their own experiments and safety assessments before utilizing these protocols.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties, rigid planar structure, and ability to engage in various intermolecular interactions. Fluorescent probes incorporating the 2,7-naphthyridine core have emerged as powerful tools for the detection and imaging of biologically relevant analytes such as metal ions and biothiols. The aldehyde functionality at the 4-position of the 2,7-naphthyridine ring system serves as a versatile synthetic handle for the construction of a diverse array of fluorescent probes, typically through condensation reactions to form Schiff bases or hydrazones. These probes often exhibit favorable photophysical properties, including large Stokes shifts and high quantum yields, making them suitable for various applications in complex biological environments.

This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from 2,7-Naphthyridine-4-carbaldehyde. The methodologies described herein are based on established chemical principles for the synthesis of Schiff base and hydrazone derivatives, which are common strategies for developing "turn-on" or "turn-off" fluorescent sensors.

Applications

Fluorescent probes based on the 2,7-naphthyridine framework have demonstrated significant potential in a variety of applications:

  • Detection of Metal Ions: The nitrogen atoms within the 2,7-naphthyridine ring system can act as coordination sites for metal ions. The binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength. Probes based on a related 2,7-naphthyridine scaffold have been reported for the selective detection of Ni(II) ions.

  • Sensing of Biothiols: Schiff base or hydrazone linkages can be designed to be susceptible to cleavage by biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). This cleavage can release the unquenched 2,7-naphthyridine fluorophore, resulting in a "turn-on" fluorescent signal. Such probes are valuable for studying oxidative stress and related cellular processes.

  • Nucleic Acid Imaging: The planar structure of the 2,7-naphthyridine core allows for intercalation or groove binding with DNA and RNA. This interaction can lead to a significant enhancement of fluorescence, enabling the visualization of nucleic acids in vitro and in living cells.

  • pH Sensing: The nitrogen atoms in the 2,7-naphthyridine ring can be protonated or deprotonated depending on the pH of the environment. This can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a pH-dependent fluorescent response.

Quantitative Data Summary

The following table summarizes representative photophysical and sensing properties of fluorescent probes based on the 2,7-naphthyridine scaffold. Note that these values are illustrative of the potential performance of probes derived from this class of compounds, as specific data for probes synthesized directly from this compound is not available in the reviewed literature.

Probe Derivative TypeAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Stokes Shift (nm)Reference
Schiff BaseNi(II)~450~550Not Reported0.2–0.5 µM~100[1]
Dinitrophenyl EtherThiophenol~365~590>0.5 (after reaction)Not Reported225[2]
DinitrobenzenesulfonateGlutathione (GSH)~363~590Not ReportedNot Reported227[1]

Experimental Protocols

The following protocols describe the general synthesis of a Schiff base fluorescent probe from this compound and its application in fluorescence spectroscopy.

Protocol 1: Synthesis of a 2,7-Naphthyridine-Based Schiff Base Fluorescent Probe

This protocol outlines a general procedure for the condensation reaction between this compound and an aniline derivative to form a fluorescent Schiff base probe.

Materials:

  • This compound

  • Substituted Aniline (e.g., 2-aminophenol, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the more conjugated Schiff base product should result in a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base probe under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Fluorescence Spectroscopic Analysis

This protocol describes a general method for evaluating the fluorescent response of the synthesized probe towards a target analyte.

Materials:

  • Synthesized 2,7-Naphthyridine-based fluorescent probe

  • Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)

  • Aqueous buffer solution (e.g., HEPES or PBS) at the desired pH

  • Stock solution of the target analyte (e.g., a metal salt or biothiol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer. A small amount of a co-solvent like DMSO may be used to ensure solubility, typically less than 1% of the total volume.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • To the cuvette containing the probe solution, add increasing concentrations of the target analyte from its stock solution.

  • After each addition, gently mix the solution and allow it to incubate for a specific period (e.g., 5-10 minutes) to ensure the reaction or binding reaches equilibrium.

  • Record the fluorescence emission spectrum after each addition of the analyte.

  • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the analyte to generate a titration curve.

  • To assess the selectivity of the probe, repeat the experiment with other potentially interfering species under the same conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing a Schiff base fluorescent probe from this compound.

G Synthesis of a 2,7-Naphthyridine Schiff Base Fluorescent Probe reagent1 This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) reagent1->reaction reagent2 Substituted Aniline reagent2->reaction product Schiff Base Fluorescent Probe reaction->product purification Purification (Filtration/Recrystallization) product->purification characterization Characterization (NMR, MS) purification->characterization final_product Purified Probe characterization->final_product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

"Turn-On" Fluorescence Sensing Mechanism

The diagram below illustrates a common "turn-on" sensing mechanism where the probe's fluorescence is initially quenched and is restored upon interaction with an analyte.

Caption: General mechanism of a "turn-on" fluorescent probe.

References

Application of 2,7-Naphthyridine-4-carbaldehyde in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Naphthyridine-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. The unique electronic properties of the 2,7-naphthyridine core, characterized by its electron-deficient nature, make it an attractive scaffold for the development of advanced functional materials. The presence of a reactive aldehyde group at the 4-position provides a convenient handle for the synthesis of a diverse range of derivatives. These derivatives have shown promise in applications such as organic electronics, fluorescent sensing, and the construction of metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The 2,7-naphthyridine scaffold can be incorporated into organic molecules designed for use in OLEDs, where they can function as electron-transporting materials, host materials, or as part of emissive dopants. The aldehyde functionality of this compound allows for the synthesis of extended π-conjugated systems through reactions like the Knoevenagel condensation.

A. Synthesis of a 2,7-Naphthyridine-Based Emissive Material

A common strategy to create highly fluorescent molecules for OLEDs is to react an aromatic aldehyde with an active methylene compound, such as malononitrile derivatives, via a Knoevenagel condensation. This reaction extends the π-conjugation of the system, often leading to desirable photophysical properties.

Experimental Protocol: Knoevenagel Condensation for OLED Material Synthesis

This protocol describes a general procedure for the synthesis of a vinyl-dinitrile derivative of this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(2,7-naphthyridin-4-ylmethylene)malononitrile.

Diagram of Synthetic Workflow:

Knoevenagel_Condensation This compound This compound Reaction Reaction This compound->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product 2-(2,7-naphthyridin-4-ylmethylene)malononitrile Reaction->Product Piperidine, Ethanol, Reflux Purification Purification Product->Purification Column Chromatography Final_Product Purified Product Purification->Final_Product

Caption: Synthetic workflow for a 2,7-naphthyridine-based OLED material via Knoevenagel condensation.

B. Performance of Naphthyridine-Based OLEDs

While specific data for this compound derivatives in OLEDs is limited, data for other naphthyridine isomers provides a benchmark for expected performance.

Naphthyridine IsomerDevice RoleMax. External Quantum Efficiency (EQE) (%)Emission ColorLuminance (cd/m²)Reference
1,8-NaphthyridineEmitter20.9Blue-[1]
1,5-NaphthyridineEmitter29.9Green33,540[2]
1,8-Naphthyridine OligomersEmitter-Yellow to White-Pink250-400[3][4]
Iridium(III) ComplexEmitter32.3Green to Red242,548[5]

II. Application in Fluorescent Probes and Sensors

The 2,7-naphthyridine core can serve as a fluorophore in the design of fluorescent probes for the detection of various analytes. The aldehyde group can be converted into a recognition moiety that interacts with the target analyte, leading to a change in the fluorescence properties of the naphthyridine core.

A. Synthesis of a 2,7-Naphthyridine-Based Fluorescent Probe

Reductive amination is a powerful method to couple the this compound to an amine-containing recognition unit, for instance, a molecule that can bind to a specific metal ion or biological molecule.

Experimental Protocol: Reductive Amination for Fluorescent Probe Synthesis

This protocol outlines a general procedure for the synthesis of an amine-linked 2,7-naphthyridine derivative.

Materials:

  • This compound

  • Amine-containing recognition moiety (e.g., an aniline derivative)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-containing recognition moiety (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Diagram of Synthetic Workflow:

Reductive_Amination This compound This compound Imine_Formation Imine_Formation This compound->Imine_Formation Amine_Moiety Amine-containing Recognition Moiety Amine_Moiety->Imine_Formation Intermediate_Imine Intermediate_Imine Imine_Formation->Intermediate_Imine Acetic Acid, DCM Reduction Reduction Intermediate_Imine->Reduction NaBH(OAc)₃ Final_Product 2,7-Naphthyridine-based Fluorescent Probe Reduction->Final_Product

Caption: Synthetic workflow for a 2,7-naphthyridine-based fluorescent probe via reductive amination.

B. Photophysical Properties of 2,7-Naphthyridine Derivatives

Derivatives of 2,7-naphthyridine have been shown to exhibit interesting photophysical properties, making them suitable for sensing applications.

Derivative TypeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)ApplicationReference
Thiol Probe--227-Detection of Glutathione[6]
Thiophenol Probe--225HighDetection of Thiophenol[6]
NLO Chromophores----Optical Switching[7][8]

III. Application in Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the 2,7-naphthyridine ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of MOFs. The aldehyde group can be further functionalized to introduce additional coordination sites or to modify the properties of the resulting framework.

A. Conceptual Workflow for MOF Synthesis

A typical approach for MOF synthesis involves the solvothermal reaction of a metal salt with an organic linker. In this case, a derivative of this compound, for example, a dicarboxylic acid derivative, could be used as the organic linker.

Diagram of MOF Assembly:

MOF_Assembly Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Solvothermal_Reaction Solvothermal_Reaction Metal_Ion->Solvothermal_Reaction Organic_Linker 2,7-Naphthyridine-based Dicarboxylic Acid Organic_Linker->Solvothermal_Reaction MOF_Structure Metal-Organic Framework Solvothermal_Reaction->MOF_Structure High Temperature, Solvent

Caption: Conceptual workflow for the assembly of a MOF using a 2,7-naphthyridine-based linker.

Conclusion

This compound represents a promising platform for the development of novel materials for a range of applications in materials science. Its versatile aldehyde functionality allows for the straightforward synthesis of advanced materials for OLEDs and fluorescent sensors. Furthermore, its inherent electronic and coordination properties make it a candidate for the construction of functional metal-organic frameworks. The protocols and data presented here provide a foundation for researchers to explore the potential of this valuable heterocyclic building block.

References

Application Note & Protocols: Synthesis of 2,7-Naphthyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core, a bicyclic aromatic N-heterocycle, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1] Its rigid, planar structure provides an excellent framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Derivatives of 2,7-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2][3] This biological versatility has made the development of efficient and diverse synthetic routes to novel 2,7-naphthyridine-based ligands a primary objective for researchers.

Recently, 2,7-naphthyridine compounds have been identified as promising inhibitors for novel cancer targets like MASTL kinase, highlighting their relevance in developing next-generation therapeutics.[4] The structure-activity relationship (SAR) of these compounds often hinges on the 2,7-naphthyridine core, which can engage in crucial π–π stacking interactions with nucleic acid bases or aromatic residues within enzyme active sites.[5]

This guide provides a detailed overview of key synthetic strategies for constructing and functionalizing the 2,7-naphthyridine ring system, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Foundational Strategies for Core Scaffold Construction

The construction of the 2,7-naphthyridine skeleton can be approached from several distinct pathways, each offering unique advantages depending on the desired substitution pattern and available starting materials. The primary methods can be broadly categorized as follows.[1][2]

Synthetic Strategy Starting Materials Key Transformation Advantages Considerations
From Pyridine Derivatives Substituted PyridinesIntramolecular Cyclization / CyclocondensationMost common and versatile route; good control over substituents on the pyridine ring.Pre-functionalization of the pyridine starting material is often required.
From Acyclic Precursors Open-chain polyfunctional compoundsCyclocondensationAllows for the construction of the core from simple, readily available building blocks.May result in mixtures of isomers; regioselectivity can be a challenge.
Rearrangement Reactions Pyrrolo[3,4-c]pyridinesRing Expansion / RearrangementProvides access to unique substitution patterns not easily accessible by other routes.[1][2]The reaction mechanism can be complex and substrate-specific.[6]
Multicomponent Reactions Aldehydes, Amines, Ketones, etc.One-pot Tandem ReactionsHigh atom economy and operational simplicity; rapid generation of molecular diversity.[7][8]Optimization can be complex; scope may be limited by the compatibility of components.
Visualizing the Synthetic Pathways

The following diagram illustrates the major convergent approaches to the 2,7-naphthyridine core.

G cluster_0 Starting Materials cluster_1 Key Transformations Pyridine Pyridine Derivatives Cyclization Intramolecular Cyclization Pyridine->Cyclization Acyclic Acyclic Precursors Condensation Cyclocondensation Acyclic->Condensation Pyrrolo Pyrrolo[3,4-c]pyridines Rearrangement Smiles Rearrangement Pyrrolo->Rearrangement MCR Multicomponent Reagents Tandem Tandem Reaction MCR->Tandem Core 2,7-Naphthyridine Core Scaffold Cyclization->Core Condensation->Core Rearrangement->Core Tandem->Core G Start 4-Methyl-3-cyanopyridine & Ethyl Benzoylacetate Intermediate1 Cyclocondensation Product Start->Intermediate1 Base-catalyzed Condensation Final Key Intermediate: Substituted 2,7-Naphthyridinone Intermediate1->Final Intramolecular Cyclization G Start Substituted 2,7-Naphthyridine (e.g., Dichloro-dimethoxy) Lithiated Regioselective Lithiation at C4 position Start->Lithiated TMPLi, THF -40 °C, 0.5 h Trapping Electrophilic Trap (e.g., I₂, TMSCl, Aldehyde) Lithiated->Trapping Quench Product C4-Functionalized 2,7-Naphthyridine Trapping->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,7-Naphthyridine-4-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the oxidation of a 4-methyl-2,7-naphthyridine precursor.

Hypothetical Synthetic Pathway:

A potential pathway to this compound involves the synthesis of a 4-methyl-2,7-naphthyridine intermediate followed by its oxidation.

Synthetic_Pathway Pyridine Precursor Pyridine Precursor 4-Methyl-2,7-naphthyridine 4-Methyl-2,7-naphthyridine Pyridine Precursor->4-Methyl-2,7-naphthyridine Cyclization This compound This compound 4-Methyl-2,7-naphthyridine->this compound Oxidation (e.g., SeO2)

Caption: Proposed synthetic workflow for this compound.

Q1: I am experiencing a low yield during the cyclization step to form the 4-methyl-2,7-naphthyridine core. What are the possible causes and solutions?

A1: Low yields in naphthyridine synthesis are common and can often be attributed to several factors.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the reaction temperature.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent and catalyst is crucial. While various methods exist for constructing the naphthyridine scaffold, many rely on established reactions like the Friedländer or Gould-Jacobs syntheses.[1] Experiment with different solvent systems and catalyst concentrations to find the optimal conditions for your specific substrates.

  • Purity of Starting Materials:

    • Solution: Ensure the purity of your pyridine precursor and other reagents. Impurities can lead to side reactions and decrease the yield of the desired product. Recrystallize or purify the starting materials if necessary.

  • Side Product Formation:

    • Solution: Analyze the crude product by LC-MS or NMR to identify any major side products. Understanding the nature of these impurities can help in optimizing the reaction conditions to minimize their formation. For instance, adjusting the temperature or the rate of addition of reagents can sometimes suppress side reactions.

Q2: The oxidation of 4-methyl-2,7-naphthyridine to the aldehyde is resulting in a complex mixture of products and a low yield of the desired carbaldehyde. How can I improve this step?

A2: The oxidation of methyl groups on heterocyclic rings can be challenging. Here are some strategies to optimize this transformation:

  • Choice of Oxidizing Agent:

    • Solution: Selenium dioxide (SeO₂) in a solvent like dioxane is a common reagent for this type of oxidation and has been used for the synthesis of other naphthyridine aldehydes.[2] However, the reaction temperature and stoichiometry of SeO₂ are critical. Over-oxidation to the carboxylic acid can occur. Start with a slight excess of SeO₂ and a moderate temperature (e.g., 50-60 °C) and monitor the reaction closely by TLC.

  • Reaction Time and Temperature:

    • Solution: Prolonged reaction times or high temperatures can lead to degradation of the product or the formation of polymeric materials. Run small-scale experiments to determine the optimal reaction time that maximizes the yield of the aldehyde while minimizing byproducts.

  • Alternative Oxidation Methods:

    • Solution: If SeO₂ proves ineffective, consider other oxidation methods. For example, some benzylic-type oxidations can be achieved using manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN). The reactivity will depend on the specific electronic properties of the 2,7-naphthyridine ring.

  • Purification Strategy:

    • Solution: The crude product may contain unreacted starting material, the corresponding carboxylic acid, and other byproducts. Column chromatography on silica gel is typically required for purification. A careful selection of the eluent system is necessary to achieve good separation.

Q3: I am attempting to synthesize the target molecule via formylation of a 4-halo-2,7-naphthyridine, but the reaction is not proceeding. What could be the issue?

A3: Introducing a formyl group onto a heterocyclic ring can be achieved through various methods, but the success is highly dependent on the substrate and reaction conditions.

  • Low Reactivity of the Halo-Naphthyridine:

    • Solution: The 2,7-naphthyridine ring is electron-deficient, which can deactivate it towards certain types of electrophilic formylation reactions. If you are using a Vilsmeier-Haack type reaction (POCl₃/DMF), the conditions might not be harsh enough. Consider using a more reactive formylating agent or a different synthetic approach.

  • Metal-Catalyzed Formylation:

    • Solution: A more reliable method for converting aryl halides to aldehydes is through a palladium-catalyzed carbonylation reaction in the presence of a reducing agent (e.g., using CO gas and a silane). Alternatively, a lithium-halogen exchange followed by quenching with a formylating agent like DMF can be effective, but this requires anhydrous conditions and careful temperature control to avoid side reactions. 4-Bromo-2,7-naphthyridine is a known compound and could be a suitable starting material for such transformations.[3][4]

  • Catalyst and Ligand Choice:

    • Solution: In palladium-catalyzed reactions, the choice of ligand is critical. Experiment with different phosphine ligands to find one that promotes the desired transformation efficiently.

Frequently Asked Questions (FAQs)

Q: What is the importance of the 2,7-naphthyridine scaffold in drug discovery?

A: The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry.[5] Derivatives of 2,7-naphthyridine have shown a broad spectrum of biological activities, including antimicrobial and antitumor effects.[6][7] The rigid, planar structure with multiple nitrogen atoms provides opportunities for specific interactions with biological targets.

Q: Are there any specific safety precautions I should take during the synthesis of this compound?

A: Yes. Selenium dioxide, a potential reagent for the oxidation step, is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for all reagents before use.

Q: How can I confirm the identity and purity of the final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl peak for the aldehyde group should be observable.

Data Presentation

Table 1: Comparison of Oxidation Conditions for Methyl-Naphthyridines (Analogous Reactions)

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Acetylamino-7-methyl-1,8-naphthyridineSeO₂Dioxane50-55475[2]
3-Bromo-4,5-dimethylpyridineSeO₂DioxaneReflux-45[8]

Note: Yields are for the aldehyde product.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Oxidation of 4-Methyl-2,7-naphthyridine

Disclaimer: This is a hypothetical protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 4-Methyl-2,7-naphthyridine (Illustrative)

Step 2: Oxidation to this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,7-naphthyridine (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Start Synthesis Step Reaction Perform Reaction Start->Reaction Monitor Reaction Complete? Reaction->Monitor Workup Proceed to Workup & Purification Monitor->Workup Yes Low_Yield Low Yield/ Incomplete Reaction Monitor->Low_Yield No End Successful Step Workup->End Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Check_Purity->Optimize_Conditions Side_Products Side Products Formed? Optimize_Conditions->Side_Products Side_Products->Reaction No Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Side_Products->Analyze_Byproducts Yes Adjust_Conditions Adjust Conditions to Minimize Side Reactions Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,7-Naphthyridine-4-carbaldehyde. This document offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Purification - Incomplete reaction leading to residual starting materials.- Presence of closely related structural isomers or by-products.- Inappropriate solvent system for chromatography or crystallization.- Monitor reaction completion meticulously using TLC or HPLC.- Employ high-resolution chromatographic techniques like flash column chromatography or preparative HPLC for initial cleanup.- Systematically screen a variety of solvent systems with varying polarities for optimal separation.
Streaking on Silica Gel TLC/Column - Strong interaction between the basic nitrogen atoms of the naphthyridine ring and the acidic silanol groups on the silica surface.- Sample overload on the TLC plate or column.- Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1–2.0%) or a solution of ammonia in methanol (e.g., 1-10% NH₃ in MeOH) mixed with dichloromethane.[1]- Consider using an alternative stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[1]- Reduce the amount of sample loaded onto the TLC plate or column.[1]
Poor Crystal Formation or "Oiling Out" - The solution is too supersaturated.- Presence of impurities inhibiting the formation of a crystal lattice.- The crystallization temperature is not optimal.- Slow down the crystallization process through gradual cooling or slow evaporation of the solvent.[2]- Introduce seed crystals to initiate crystallization.[2]- Perform a preliminary purification step, such as a charcoal treatment, to remove fine particulates and colored impurities.[2]
Product Degradation During Purification - The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid.- Potential for photodegradation.- Instability at elevated temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Protect the compound from direct light throughout the purification and storage process.[2]- Avoid prolonged heating. Utilize a rotary evaporator at a reduced temperature for solvent removal.[2]
Difficulty Eluting Product from Silica Gel Column - The compound is highly polar and strongly adsorbs to the silica gel.- Gradually increase the polarity of the eluent system. For example, start with 100% dichloromethane and incrementally add methanol.- For very polar compounds, a reverse-phase chromatography approach might be more effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, the corresponding carboxylic acid (from oxidation of the aldehyde), and potentially the alcohol (if a reduction step was involved in the synthesis of a precursor). Regioisomers formed during the synthesis can also be significant impurities.[1]

Q2: What is the expected appearance of pure this compound?

A2: While the exact appearance can vary, many purified naphthyridine derivatives are off-white to pale yellow crystalline solids. A pronounced yellow or brown color could be an indication of impurities, and further purification may be necessary.[2]

Q3: Which solvent systems are recommended for the column chromatography of this compound?

A3: A good starting point for solvent systems would be a mixture of a non-polar solvent and a polar solvent. Common choices include dichloromethane/methanol, chloroform/methanol, or ethyl acetate/hexanes. The polarity should be gradually increased to elute the target compound. For basic compounds like this, adding a small amount of triethylamine to the mobile phase can improve peak shape.[1]

Q4: How can I confirm the purity of the final product?

A4: A combination of analytical techniques is recommended for purity confirmation:

  • HPLC: To determine the percentage purity and detect any non-volatile impurities.[2]

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q5: How should this compound be stored?

A5: Due to the potential for oxidation and photodegradation, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator filled with argon or nitrogen).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound by removing impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC using a solvent system such as 95:5 DCM:MeOH with 0.1% TEA to determine the optimal eluent for separation. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the product.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Equilibrate the packed column by running the initial eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 100% DCM to 98:2 DCM:MeOH, then 95:5, and so on). Always maintain the 0.1% TEA in the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Objective: To achieve high purity of solid this compound by removing soluble and insoluble impurities.

Materials:

  • Partially purified this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs (e.g., ethanol/water) can also be tested.[3]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and continue to add small portions with heating and swirling until the compound is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[3]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Purification Workflow

Purification_Workflow Purification Workflow for this compound crude Crude Product column Flash Column Chromatography (Silica Gel, DCM/MeOH/TEA) crude->column tlc_check TLC Analysis of Fractions column->tlc_check tlc_check->column Impure pure_fractions Combine Pure Fractions tlc_check->pure_fractions Pure solvent_removal Solvent Removal (Rotary Evaporator) pure_fractions->solvent_removal partially_pure Partially Pure Solid solvent_removal->partially_pure recrystallization Recrystallization (e.g., Ethanol/Water) partially_pure->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying Under Vacuum filtration->drying final_product Pure this compound drying->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: A typical purification workflow for this compound.

References

Recrystallization of 2,7-Naphthyridine-4-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,7-Naphthyridine-4-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3] To troubleshoot this, you can:

  • Add a small amount of additional "good" solvent to the hot solution to decrease saturation.

  • Ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[2][3]

  • Try a different solvent system with a lower boiling point.

Q3: Crystal formation is very slow or does not occur at all. How can I induce crystallization?

A3: If crystals do not form readily, the solution may not be sufficiently supersaturated, or nucleation may be inhibited. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.[2]

  • Add a seed crystal of the pure compound, if available.

  • Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the solute.[3]

  • Cool the solution to a lower temperature using an ice bath or refrigerator, but do so slowly to avoid rapid crashing out of the solid.[4]

Q4: The purity of my recrystallized product is not satisfactory. What are the possible reasons?

A4: Low purity after recrystallization can be due to several factors:

  • Inefficient removal of impurities: The chosen solvent may not be optimal for selectively dissolving the impurities while leaving the desired compound less soluble at low temperatures.

  • Inclusion of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.

  • Co-precipitation of impurities: If the cooling process is too rapid, impurities can become trapped within the crystal lattice.[5] A slower cooling rate promotes the formation of purer crystals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Crystal Yield - The compound is significantly soluble in the cold solvent.- Insufficient amount of starting material.- Re-evaluate the solvent choice. A less effective solvent at cold temperatures might be needed.- Concentrate the mother liquor and attempt a second crop of crystals.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Perform a hot filtration step with activated charcoal before crystallization to remove colored impurities.- Ensure thorough washing of the filtered crystals with cold solvent.
Crystals are too fine (powder-like) - The solution was cooled too quickly, leading to rapid precipitation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a larger volume of solvent to slow down the crystallization process.[5]

Experimental Protocols

General Recrystallization Workflow

The following diagram outlines a general workflow for the recrystallization process.

G A Dissolve Crude Product in Minimum Amount of Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry the Purified Crystals F->G G start Recrystallization Attempted no_crystals No Crystals Form? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->induce_cryst Yes low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat and Add More 'Good' Solvent. Ensure Slow Cooling. oiling_out->reheat_add_solvent Yes impure Product Impure? low_yield->impure No check_mother_liquor Concentrate Mother Liquor for Second Crop. Re-evaluate Solvent Choice. low_yield->check_mother_liquor Yes re_recrystallize Re-recrystallize with Slower Cooling. Consider a Different Solvent. impure->re_recrystallize Yes success Successful Recrystallization impure->success No induce_cryst->success reheat_add_solvent->success check_mother_liquor->success re_recrystallize->success

References

Technical Support Center: Column Chromatography of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,7-Naphthyridine-4-carbaldehyde via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound? A1: For polar, nitrogen-containing heterocyclic compounds like this compound, silica gel (SiO₂) is the most commonly used stationary phase.[1][2] Its polar surface effectively interacts with the polar functional groups of the molecule. If the compound shows instability or irreversible adsorption on acidic silica gel, neutral or basic alumina (Al₂O₃) can be a viable alternative.[3]

Q2: How should I select an appropriate mobile phase (eluent)? A2: The choice of mobile phase is critical and depends on the polarity of the crude mixture. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems.[4] Begin with a binary mixture of a moderately polar solvent and a more polar solvent, such as dichloromethane/ethyl acetate or dichloromethane/methanol.[2] For this compound, which is expected to be quite polar, a system like dichloromethane with a gradient of methanol is often effective. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[5]

Q3: My crude product has poor solubility in the chosen eluent. How can I load it onto the column? A3: If the crude sample does not dissolve well in the initial mobile phase, the "dry loading" technique is recommended.[6] This involves dissolving your sample in a suitable solvent (e.g., dichloromethane or methanol), adding a small amount of silica gel (typically 10-20 times the mass of the sample), and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6] This powder can then be carefully added to the top of the packed column.

Q4: Is gradient elution necessary for this compound? A4: Gradient elution is highly recommended if the crude mixture contains impurities with a wide range of polarities.[2][7] Starting with a lower polarity mobile phase and gradually increasing the proportion of the more polar solvent (e.g., increasing methanol percentage in dichloromethane) allows for the sequential elution of compounds, leading to better separation and purer fractions.[2]

Troubleshooting Guide

Problem: My compound is not moving from the origin/baseline on the column (Rf ≈ 0).

  • Cause: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the concentration of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in dichloromethane).[3]

    • Add a Modifier: this compound is a basic compound and may be interacting strongly with the acidic silanol groups on the silica surface. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help disrupt this interaction and improve elution.[2]

Problem: The compound is streaking or "tailing" down the column and on the TLC plate.

  • Cause: This is a common issue for nitrogen-containing basic compounds on acidic silica gel.[2] Strong, non-ideal interactions between the analyte and the stationary phase cause the elution band to spread.

  • Solution: Add a small percentage (0.5-1%) of triethylamine, pyridine, or ammonium hydroxide to your eluent system. This base will occupy the highly acidic sites on the silica gel, leading to more symmetrical, well-defined bands.[2]

Problem: Separation between the desired product and an impurity is poor.

  • Cause: The chosen solvent system does not have enough selectivity for the two compounds.

  • Solution:

    • Optimize the Solvent System: Try a different combination of solvents. For example, if you are using a dichloromethane/methanol system, you could try switching to an ethyl acetate/hexane/triethylamine system to alter the separation selectivity.

    • Use Gradient Elution: Employ a slow, shallow gradient that gradually increases in polarity. This can often resolve closely eluting compounds that co-elute under isocratic (constant solvent composition) conditions.[7]

    • Column Dimensions: Ensure your column is long enough and not overloaded with the sample, as this can significantly impact resolution.[8]

Problem: The product yield is very low, or no compound is recovered.

  • Cause: Several factors could be responsible for this issue.

  • Solution:

    • Check for Decomposition: The compound may be unstable on silica gel. To test this, spot the compound on a TLC plate, let it sit in the open air for 1-2 hours, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[3] In this case, switch to a less acidic stationary phase like deactivated silica or alumina.[3]

    • Confirm Elution: The compound may have eluted much earlier or later than expected. Check all collected fractions carefully using TLC.

    • Dilute Fractions: The collected fractions may be too dilute for the product to be visible by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[3][9]

    • Irreversible Adsorption: The compound may have bound irreversibly to the column. This can sometimes be addressed by flushing the column with a very strong solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid or ammonium hydroxide).

Quantitative Data Summary

The following table provides an example framework for recording and comparing purification results from different chromatographic runs. Data should be optimized for your specific reaction mixture.

Experiment IDStationary PhaseMobile Phase System (v/v)Product RfImpurity Rf(s)Yield (%)Purity (by NMR/HPLC, %)
NNC-01-ASilica Gel (230-400 mesh)100% Ethyl Acetate0.100.15, 0.504585
NNC-01-BSilica Gel (230-400 mesh)5% Methanol in Dichloromethane0.350.45, 0.807897
NNC-01-CSilica Gel (230-400 mesh)2-8% Methanol in DCM (Gradient) + 0.5% Et₃N0.32 (at 5% MeOH)0.15, 0.6582>99
NNC-02-ANeutral Alumina3% Methanol in Dichloromethane0.400.55, 0.757596

Experimental Protocols

General Protocol for Column Chromatography Purification

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 2% methanol in dichloromethane, then 5%, then 10%). Add 0.5% triethylamine if streaking is observed.

    • Identify a solvent system that places the product at an Rf value of ~0.3 and provides the best separation from impurities.[5]

  • Column Preparation (Slurry Packing):

    • Choose an appropriate size glass column.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[2]

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol).

    • Add silica gel (approx. 10x the sample weight) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully layer this powder onto the sand at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.[1]

    • If using isocratic elution, continue with the solvent system determined by TLC.

    • If using gradient elution, start with a less polar mixture and gradually increase the proportion of the more polar solvent.

    • Collect fractions of a consistent volume in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

Troubleshooting_Workflow start Chromatography Problem Identified issue1 Poor Separation start->issue1 issue2 Compound Stuck at Baseline (Rf ≈ 0) start->issue2 issue3 Streaking / Tailing start->issue3 issue4 Low or No Yield start->issue4 sol1 Use Slow Gradient Elution issue1->sol1 sol2 Try Different Solvent System issue1->sol2 sol3 Increase Mobile Phase Polarity issue2->sol3 sol4 Add Basic Modifier (e.g., 0.5% Et3N) issue2->sol4 issue3->sol4 issue4->sol4 If irreversible adsorption suspected sol5 Check for Decomposition (Consider Alumina) issue4->sol5 sol6 Concentrate Fractions and Re-analyze by TLC issue4->sol6

References

Technical Support Center: Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Naphthyridine-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two common synthetic routes are considered: oxidation of 4-methyl-2,7-naphthyridine and the Vilsmeier-Haack formylation of a 2,7-naphthyridine precursor.

Issue 1: Low Yield of this compound

Potential Causes and Solutions

Potential CauseRecommended Solution
Incomplete Reaction (Oxidation Route) - Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side-product formation. - Reagent Purity: Ensure the purity of the oxidizing agent (e.g., selenium dioxide).
Incomplete Reaction (Vilsmeier-Haack Route) - Harsh Conditions Needed: The naphthyridine ring can be electron-deficient, requiring more forcing conditions. Consider a moderate increase in temperature. - Vilsmeier Reagent Degradation: Prepare the Vilsmeier reagent in situ and use it immediately.
Product Degradation - Temperature Control: Avoid excessive heating during reaction and workup, as aldehydes can be susceptible to degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient Extraction - Solvent Selection: Use a combination of organic solvents to ensure complete extraction of the product from the aqueous layer. - pH Adjustment: Adjust the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Removal Strategies

ImpurityIdentificationRecommended Removal Strategy
Unreacted Starting Material TLC, NMR, or LC-MSColumn chromatography or recrystallization.
Over-oxidized Product (Carboxylic Acid) NMR (absence of aldehyde proton, presence of carboxylic acid proton), IR (broad O-H stretch)Acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[1]
Unreacted Precursors (e.g., aminopyridines) NMR, LC-MSAcidic wash during workup. Dissolve the crude product in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.[1]
High-Boiling Point Solvents (e.g., DMF, DMSO) NMRFor DMF, perform multiple aqueous washes during extraction. For trace amounts of high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound via oxidation of 4-methyl-2,7-naphthyridine?

The most common side-product is the over-oxidation of the aldehyde to 4-carboxy-2,7-naphthyridine. Another potential side-product is the di-aldehyde if other methyl groups are present and susceptible to oxidation. Incomplete oxidation will result in the presence of the starting material, 4-methyl-2,7-naphthyridine.

Potential Side-Product Formation in Oxidation Route

OxidationSideProducts starting_material 4-Methyl-2,7-naphthyridine desired_product This compound starting_material->desired_product Oxidation [SeO2] side_product 4-Carboxy-2,7-naphthyridine (Over-oxidation) desired_product->side_product Further Oxidation

Caption: Formation of the desired product and a common side-product.

Q2: What are the challenges of using the Vilsmeier-Haack reaction for the formylation of 2,7-naphthyridine?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[2][3] The naphthyridine ring system is generally electron-deficient due to the presence of two nitrogen atoms. This can make the reaction sluggish, requiring higher temperatures or longer reaction times, which in turn can lead to the formation of undesired side-products or decomposition of the starting material. The regioselectivity of the formylation can also be a challenge and may result in a mixture of isomers.

Q3: How can I effectively purify the crude this compound?

A multi-step purification strategy is often necessary:

  • Acidic/Basic Washes: As a first step, perform acidic or basic washes during the workup to remove basic or acidic impurities, respectively.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For oily products or complex mixtures of impurities, column chromatography using silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Q4: My NMR spectrum shows a complex pattern in the aromatic region. What could be the reason?

A complex aromatic region in the NMR spectrum could indicate the presence of a mixture of regioisomers if the formylation occurred at multiple positions on the naphthyridine ring. It could also be due to the presence of various side-products. Careful analysis of the coupling constants and chemical shifts, along with 2D NMR techniques (like COSY and HMBC), can help in elucidating the structures of the different components. LC-MS analysis is also highly recommended to determine the number and mass of the components in the mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Methyl-2,7-naphthyridine (Adapted from a similar synthesis on 1,8-naphthyridine)

This protocol is adapted from the oxidation of a methyl-substituted 1,8-naphthyridine using selenium dioxide.[4][5]

  • Reaction Setup: To a solution of 4-methyl-2,7-naphthyridine (1.0 mmol) in dioxane (10 mL), add selenium dioxide (1.2 mmol).

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the hot solution through a pad of Celite to remove selenium residues. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in chloroform or dichloromethane and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification via Acidic Wash

This protocol is a general method for removing basic impurities.[1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be roughly equal to that of the organic layer. Repeat the wash if necessary.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,7-Naphthyridine-4-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common synthetic strategies such as the Vilsmeier-Haack formylation of a 2,7-naphthyridinone precursor or a Friedländer-type cyclization.

Issue 1: Low or No Product Formation

Question: My reaction is showing low or no yield of the desired this compound. What are the potential causes and how can I improve the outcome?

Answer: Low yields can arise from several factors. A systematic approach to troubleshooting this issue is recommended.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Ensure the reaction is performed at the optimal temperature as cited in literature for similar transformations. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if a longer reaction time is necessary. If a catalyst is used, ensure it is fresh and of the correct loading.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. It is crucial to use highly pure reactants.

  • Vilsmeier-Haack Specific Issues: If employing a Vilsmeier-Haack reaction, the Vilsmeier reagent (formed from POCl₃ and DMF) must be prepared correctly. Ensure anhydrous conditions are maintained during its formation and subsequent reaction. The reagent's activity can diminish over time, so in situ preparation is often preferred.

Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Question: My TLC analysis of the crude reaction mixture shows multiple spots, suggesting the presence of several side products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products often points to issues with reaction selectivity or the presence of competing reaction pathways.

  • Over-formylation (Vilsmeier-Haack): In a Vilsmeier-Haack reaction, highly activated substrates can undergo di-formylation. To improve mono-formylation selectivity:

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to manage the reaction rate.[1]

    • Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[1]

  • Poor Regioselectivity (Friedländer Annulation): In a Friedländer synthesis, the reaction of an unsymmetrical ketone can lead to a mixture of regioisomers. The choice of catalyst can significantly influence the outcome. For instance, in the synthesis of related 1,8-naphthyridines, cyclic secondary amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity for the 2-substituted product.[2]

Quantitative Data on Stoichiometry and Yield for a Generic Vilsmeier-Haack Reaction:

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data is illustrative for a generic activated aromatic compound.[1]

Issue 3: Identification and Removal of Common Impurities

Question: My analytical data (NMR/LCMS) indicates the presence of specific impurities. What are the likely identities of these impurities and how can I remove them?

Answer: Common impurities in naphthyridine synthesis include unreacted starting materials, residual solvents, and byproducts from side reactions.

  • Unreacted Starting Materials:

    • 2-Aminopyridine Derivatives (in Friedländer synthesis): These are basic and can be removed with an acidic wash (e.g., 1-5% HCl) during the workup. The basic amine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[3]

  • Residual High-Boiling Point Solvents:

    • Pyridine or DMSO: For a basic solvent like pyridine, an acid wash is effective. For DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts.[3]

  • Chlorinated Byproducts (in Vilsmeier-Haack with POCl₃): The Vilsmeier reagent can act as a chlorinating agent. To minimize this, use the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up to hydrolyze any reactive chlorine species.[1]

Summary of Common Impurities and Removal Strategies:

ImpurityLikely SourceRecommended Removal Strategy
Unreacted 2-aminopyridine derivativesFriedländer SynthesisAcidic wash (1-5% HCl) during workup.[3]
Residual PyridineSolventAcidic wash during workup.[3]
Residual DMSOSolventAqueous washes; co-evaporation with toluene.[3]
Chlorinated 2,7-naphthyridineVilsmeier-Haack with POCl₃Lower reaction temperature; prompt aqueous workup.[1]
Di-formylated 2,7-naphthyridineVilsmeier-HaackControl stoichiometry; lower reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A plausible and common approach would be the Vilsmeier-Haack formylation of a suitable 2,7-naphthyridinone precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] Alternatively, a Friedländer-type annulation using a substituted 2-aminopyridine-3-carbaldehyde and a suitable ketone could be employed to construct the naphthyridine ring system with the aldehyde group already in place.[7]

Q2: How can I effectively purify the crude this compound?

A2: For a solid crude product, recrystallization is often a good first choice for purification. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is the standard method. A typical purification protocol would involve:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic/Basic Washes: Perform acidic and/or basic washes as needed to remove corresponding impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Chromatography: If necessary, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. Phosphorus oxychloride (POCl₃), often used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier reagent itself is also moisture-sensitive. Many of the solvents used, such as DMF and dioxane, have specific health and safety risks and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: Can I use alternative reagents for the Vilsmeier-Haack reaction to avoid chlorinated byproducts?

A4: Yes, if chlorination is a persistent issue with POCl₃, you can consider using other reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. These may be less prone to causing chlorination in certain cases.[1]

Visualized Workflows and Pathways

troubleshooting_workflow start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield multiple_products Multiple Products (TLC) start->multiple_products impurity_issue Known Impurity Detected start->impurity_issue check_conditions Check Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_sm_purity Verify Starting Material Purity low_yield->check_sm_purity check_reagent_prep Review Vilsmeier Reagent Prep (if applicable) low_yield->check_reagent_prep over_formylation Over-formylation? multiple_products->over_formylation identify_impurity Identify Impurity Type impurity_issue->identify_impurity optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_sm_purity->optimize_conditions check_reagent_prep->optimize_conditions poor_regioselectivity Poor Regioselectivity? over_formylation->poor_regioselectivity No control_stoichiometry Control Stoichiometry Lower Temperature over_formylation->control_stoichiometry Yes change_catalyst Change Catalyst (e.g., amine catalyst) poor_regioselectivity->change_catalyst Yes selective_product Selective Product Formation control_stoichiometry->selective_product change_catalyst->selective_product basic_impurity Basic Impurity (e.g., aminopyridine) identify_impurity->basic_impurity solvent_impurity High-Boiling Solvent identify_impurity->solvent_impurity chlorinated_byproduct Chlorinated Byproduct identify_impurity->chlorinated_byproduct acid_wash Perform Acid Wash basic_impurity->acid_wash co_evaporation Aqueous Wash / Co-evaporation solvent_impurity->co_evaporation lower_temp_workup Lower Reaction Temp & Prompt Workup chlorinated_byproduct->lower_temp_workup pure_product Obtain Pure Product acid_wash->pure_product co_evaporation->pure_product lower_temp_workup->pure_product

Caption: A troubleshooting workflow for the synthesis of this compound.

vilsmeier_haack_pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis cluster_side_reactions Potential Side Reactions DMF DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->vilsmeier_reagent + POCl3 POCl3 POCl3 iminium_intermediate Iminium Salt Intermediate naphthyridinone 2,7-Naphthyridinone (Substrate) naphthyridinone->iminium_intermediate + Vilsmeier Reagent chlorination Chlorination Byproduct naphthyridinone->chlorination High Temperature product This compound iminium_intermediate->product Aqueous Workup (Hydrolysis) di_formylation Di-formylation Byproduct iminium_intermediate->di_formylation Excess Reagent

Caption: A simplified reaction pathway for the Vilsmeier-Haack formylation.

References

Technical Support Center: Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Naphthyridine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare the 2,7-naphthyridine core structure?

A common and effective method for synthesizing substituted naphthyridine cores is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group with a compound containing a reactive α-methylene group. The reaction can be catalyzed by either acid or base. For instance, 2-aminonicotinaldehyde can be reacted with a ketone or β-ketoester to form the 1,8-naphthyridine ring system, and similar principles can be applied for 2,7-naphthyridine synthesis.[1][2]

Q2: I am experiencing low yields in my Friedländer condensation to form the naphthyridine precursor. What are the potential causes and solutions?

Low yields in the Friedländer synthesis can stem from several factors. Key areas to investigate include:

  • Catalyst Choice: The type and concentration of the catalyst are critical. Both acid and base catalysis can be effective, but the optimal choice depends on the specific substrates. For base-catalyzed reactions, milder catalysts like choline hydroxide have been shown to give excellent yields in aqueous media.[1] For some substrates, Lewis acids or protic acids like p-toluenesulfonic acid may be more effective.

  • Reaction Temperature: The temperature needs to be optimized. While heating is often necessary, excessive temperatures can lead to decomposition of starting materials or products. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Solvent Selection: The choice of solvent significantly impacts reaction rates and yields. While polar aprotic solvents like DMF or DMSO are common, greener alternatives such as water or even solvent-free grinding conditions have been reported to provide high yields.[1]

  • Purity of Starting Materials: Impurities in the 2-aminopyridine precursor or the active methylene compound can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired naphthyridine.

Q3: How can I synthesize the precursor, 4-methyl-2,7-naphthyridine?

Q4: What is a suitable method for oxidizing the methyl group of 4-methyl-2,7-naphthyridine to the corresponding carbaldehyde?

A well-established method for the oxidation of a methyl group on a heterocyclic ring to a carbaldehyde is the use of selenium dioxide (SeO₂). This reagent is effective for the oxidation of activated methyl groups, such as those on heteroaromatic rings.[3]

Q5: My selenium dioxide oxidation is giving a low yield of the desired this compound. What are the common issues?

Low yields in SeO₂ oxidations can be attributed to several factors:

  • Reaction Temperature: The temperature must be carefully controlled. Excessive heat can lead to over-oxidation to the carboxylic acid or decomposition of the starting material and product. A black reaction mixture may indicate decomposition.[4]

  • Solvent: The choice of solvent can influence the reaction outcome. Dioxane, often with a small amount of water, is a common solvent for these oxidations. Using acetic acid as a solvent may lead to the formation of an acetate ester of the corresponding alcohol, which would then need to be hydrolyzed.[4][5]

  • Purity of Selenium Dioxide: The purity of SeO₂ is important for achieving good results. Commercial grades can be purified by sublimation to remove impurities that might catalyze side reactions.[4]

  • Work-up Procedure: A key byproduct of this reaction is elemental selenium, which precipitates as a red or black solid.[4] Efficient removal of this selenium is crucial for isolating the pure product. Filtration through a pad of celite is often recommended.[4]

Q6: I am observing a red precipitate in my selenium dioxide oxidation. Is this a cause for concern?

No, the formation of a red, amorphous precipitate is normal and expected. This is elemental selenium, which is a byproduct of the oxidation of your starting material. Its presence indicates that the selenium dioxide is being reduced, and your substrate is being oxidized. This precipitate should be carefully removed during the work-up procedure.[4]

Troubleshooting Guides

Table 1: Troubleshooting Low Yield in 4-methyl-2,7-naphthyridine Synthesis (Friedländer Condensation)
Problem Potential Cause Recommended Solution
Low or no product formationIneffective catalystScreen different acid and base catalysts (e.g., p-TsOH, piperidine, L-proline, choline hydroxide). Optimize catalyst loading.
Inappropriate reaction temperatureMonitor the reaction by TLC at different temperatures to find the optimum. Start at a lower temperature and gradually increase.
Poor solvent choiceExperiment with different solvents such as ethanol, DMF, DMSO, or water. Consider solvent-free conditions with grinding.
Formation of multiple productsLack of regioselectivity (if using an unsymmetrical ketone)For unsymmetrical ketones, the choice of catalyst can influence regioselectivity. Slow addition of the ketone can also improve selectivity.
Side reactions due to impuritiesEnsure the purity of starting materials (3-aminopyridine-4-carbaldehyde and acetone) through recrystallization or distillation.
Product decompositionExcessive heatingUse the minimum effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
Table 2: Troubleshooting Selenium Dioxide Oxidation of 4-methyl-2,7-naphthyridine
Problem Potential Cause Recommended Solution
Low yield of aldehydeOver-oxidation to carboxylic acidReduce reaction temperature and/or time. Use a co-oxidant like t-butyl hydroperoxide with a catalytic amount of SeO₂ to potentially favor alcohol formation, which can then be oxidized to the aldehyde under milder conditions.[5]
Incomplete reactionIncrease reaction time or temperature cautiously, while monitoring by TLC. Ensure the SeO₂ is fully dissolved.
Impure selenium dioxidePurify commercial SeO₂ by sublimation before use.[4]
Black reaction mixtureDecomposition of starting material or productDecrease the reaction temperature. Ensure an inert atmosphere if the compounds are air-sensitive.
Difficulty in product isolationContamination with selenium byproductsFilter the cooled reaction mixture through a pad of celite to remove finely divided selenium.[4] Perform a thorough aqueous work-up and extraction.
Formation of alcohol instead of aldehydeReaction conditions favoring alcohol formationIf the primary alcohol is isolated, it can be oxidized to the aldehyde in a separate step using milder oxidizing agents (e.g., PCC, DMP).

Experimental Protocols

Proposed Synthesis of 4-methyl-2,7-naphthyridine (via Friedländer Condensation)

Materials:

  • 3-Aminopyridine-4-carbaldehyde

  • Acetone

  • Ethanol

  • Piperidine (or other suitable base catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) in ethanol.

  • Add a significant excess of acetone (10-20 eq), which also acts as the reactant.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-methyl-2,7-naphthyridine.

Proposed Synthesis of this compound (via Selenium Dioxide Oxidation)

Materials:

  • 4-methyl-2,7-naphthyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • Caution: Selenium compounds are toxic. Handle SeO₂ in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 4-methyl-2,7-naphthyridine (1.0 eq) in a mixture of 1,4-dioxane and a small amount of water (e.g., 50:1 v/v).

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously. A red or black precipitate of elemental selenium should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with dioxane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Naphthyridine Core Synthesis cluster_step2 Step 2: Oxidation to Aldehyde start1 3-Aminopyridine-4-carbaldehyde + Acetone reaction1 Friedländer Condensation (Base Catalyst, Reflux) start1->reaction1 product1 Crude 4-methyl-2,7-naphthyridine reaction1->product1 purification1 Purification (Chromatography/Recrystallization) product1->purification1 final_product1 Pure 4-methyl-2,7-naphthyridine purification1->final_product1 start2 4-methyl-2,7-naphthyridine final_product1->start2 reaction2 Selenium Dioxide Oxidation (Dioxane/H2O, Heat) start2->reaction2 product2 Crude this compound + Selenium precipitate reaction2->product2 purification2 Work-up and Purification (Filtration, Chromatography) product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Proposed two-step synthesis of this compound.

troubleshooting_logic cluster_synthesis Naphthyridine Synthesis Issues cluster_oxidation Oxidation Issues start Low Yield of This compound catalyst Suboptimal Catalyst start->catalyst Check Step 1 temperature1 Incorrect Temperature start->temperature1 Check Step 1 solvent1 Poor Solvent Choice start->solvent1 Check Step 1 purity1 Impure Starting Materials start->purity1 Check Step 1 over_oxidation Over-oxidation start->over_oxidation Check Step 2 temperature2 Incorrect Temperature start->temperature2 Check Step 2 workup Inefficient Work-up start->workup Check Step 2 purity2 Impure SeO2 start->purity2 Check Step 2 solution1 Screen Catalysts & Optimize Loading catalyst->solution1 Solution solution2 Optimize Temperature via TLC Monitoring temperature1->solution2 Solution solution3 Test Alternative Solvents solvent1->solution3 Solution solution4 Purify Starting Materials purity1->solution4 Solution solution5 Reduce Temperature/Time over_oxidation->solution5 Solution solution6 Careful Temperature Control temperature2->solution6 Solution solution7 Filter through Celite workup->solution7 Solution solution8 Sublime SeO2 Before Use purity2->solution8 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Naphthyridine-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible alternative synthetic routes to this compound?

A1: Direct synthesis of this compound is not well-documented in the literature. However, based on established methods for analogous heterocyclic systems, two primary alternative routes are proposed:

  • Route A: Oxidation of 4-methyl-2,7-naphthyridine. This approach involves the synthesis of a methyl-substituted naphthyridine precursor followed by oxidation of the methyl group to an aldehyde.

  • Route B: Vilsmeier-Haack Formylation of 2,7-naphthyridine. This route entails the direct introduction of a formyl group onto the parent 2,7-naphthyridine scaffold via an electrophilic substitution reaction.

Q2: How can I synthesize the 4-methyl-2,7-naphthyridine precursor required for Route A?

A2: The 4-methyl-2,7-naphthyridine precursor can be synthesized from appropriately substituted pyridine derivatives. A common strategy involves the cyclocondensation of a 3-aminopyridine derivative with a suitable carbonyl compound.

Q3: What are the common challenges in the selenium dioxide oxidation of methyl-substituted nitrogen heterocycles?

A3: Common challenges include over-oxidation to the carboxylic acid, formation of selenium-containing byproducts that are difficult to remove, and low yields. Careful control of reaction temperature and stoichiometry is crucial.

Q4: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 2,7-naphthyridine?

A4: The regioselectivity of the Vilsmeier-Haack reaction on the 2,7-naphthyridine ring system can be complex due to the presence of two nitrogen atoms, which deactivate the ring towards electrophilic substitution. The reaction is likely to be influenced by both electronic and steric factors. Formylation may occur at positions with higher electron density and less steric hindrance. Theoretical calculations or small-scale pilot experiments are recommended to determine the major regioisomer.

Troubleshooting Guides

Route A: Oxidation of 4-methyl-2,7-naphthyridine

Issue 1: Low or no conversion of the starting material.

  • Possible Cause: Insufficient reactivity of the methyl group or inadequate reaction temperature.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.

    • Use a More Activating Solvent: Consider switching to a higher-boiling solvent like diglyme.

    • Check Reagent Quality: Ensure the selenium dioxide is of high purity. Sublimation of commercial SeO2 may be necessary.[1]

Issue 2: Formation of a black or red precipitate and low yield of the desired aldehyde.

  • Possible Cause: The precipitate is likely elemental selenium, a byproduct of the reaction.[1] Low yield could be due to over-oxidation or product degradation.

  • Troubleshooting Steps:

    • Control Temperature: Overheating can lead to the formation of finely divided black selenium and promote side reactions. Maintain a consistent temperature.[1]

    • Optimize Reaction Time: Monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed to prevent over-oxidation to the carboxylic acid.

    • Purification: Use a filter aid like celite to remove finely dispersed selenium during workup.[1]

Issue 3: Product is over-oxidized to 2,7-Naphthyridine-4-carboxylic acid.

  • Possible Cause: Reaction conditions are too harsh (high temperature, long reaction time, or excess oxidant).

  • Troubleshooting Steps:

    • Reduce Amount of Selenium Dioxide: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of SeO2.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Decrease Reaction Time: As mentioned, careful monitoring by TLC is essential.

Route B: Vilsmeier-Haack Formylation of 2,7-naphthyridine

Issue 1: No reaction or very low conversion.

  • Possible Cause: The 2,7-naphthyridine ring is deactivated towards electrophilic substitution.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Vilsmeier-Haack reactions on deactivated systems often require higher temperatures.

    • Use a More Reactive Vilsmeier Reagent: The Vilsmeier reagent can be prepared from different formamides and acid chlorides. For example, using N-methylformanilide instead of DMF might increase reactivity.

    • Check Reagent Purity: Ensure that the phosphoryl chloride (POCl3) and DMF are anhydrous and of high quality. Old or decomposed reagents can lead to reaction failure.

Issue 2: Formation of multiple products (poor regioselectivity).

  • Possible Cause: The electronic properties of the 2,7-naphthyridine ring allow for formylation at multiple positions.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Temperature and solvent can influence regioselectivity. Experiment with a range of conditions.

    • Introduce a Directing Group: If possible, introduce a directing group onto the 2,7-naphthyridine ring to favor formylation at the desired position. This would add steps to the overall synthesis but could significantly improve selectivity.

    • Careful Purification: Utilize chromatographic techniques (e.g., column chromatography, HPLC) to separate the desired isomer from other products.

Issue 3: Thermal runaway or uncontrolled reaction.

  • Possible Cause: The Vilsmeier-Haack reaction can be exothermic, especially on a larger scale.

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Add the phosphoryl chloride to the DMF slowly at a low temperature (e.g., 0 °C) to control the initial exotherm.

    • Use an Ice Bath: Maintain the reaction at a low temperature during the addition of the 2,7-naphthyridine substrate.

    • Scale-up with Caution: When scaling up the reaction, ensure adequate cooling capacity and consider a dropwise addition of the substrate.

Data Presentation

Table 1: Representative Conditions for Selenium Dioxide Oxidation of Methyl-Heterocycles

Starting MaterialOxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%) of AldehydeReference
2-MethylquinolineSeO2 (1.1)Dioxane/H2O1004~50Analogous to[2]
4-MethylpyridineSeO2 (1.0)Dioxane1006~40Analogous to[2]
8-MethylquinolineSeO2 (1.1)Dioxane100549[2]

Table 2: Representative Conditions for Vilsmeier-Haack Formylation of Nitrogen Heterocycles

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%) of AldehydeReference
PyrrolePOCl3, DMFDMF352>90General Knowledge
IndolePOCl3, DMFDMF351>95General Knowledge
Pyridine (via Zincke intermediate)POCl3, DMFDMF8012~70[3]

Experimental Protocols

Route A: Oxidation of 4-methyl-2,7-naphthyridine (Hypothetical Protocol)

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,7-naphthyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the precipitated elemental selenium. Wash the celite pad with additional dioxane.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Vilsmeier-Haack Formylation of 2,7-naphthyridine (Hypothetical Protocol)

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2,7-naphthyridine (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualization

Synthetic_Routes cluster_A Route A: Oxidation cluster_B Route B: Vilsmeier-Haack Formylation Pyridine Derivative Pyridine Derivative 4-Methyl-2,7-naphthyridine 4-Methyl-2,7-naphthyridine Pyridine Derivative->4-Methyl-2,7-naphthyridine Cyclocondensation This compound This compound 4-Methyl-2,7-naphthyridine->this compound SeO2 Oxidation Pyridine Precursor Pyridine Precursor 2,7-Naphthyridine 2,7-Naphthyridine Pyridine Precursor->2,7-Naphthyridine Ring Formation 2,7-Naphthyridine->this compound POCl3, DMF

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Conversion Issue byproducts Byproducts/Side Reactions issue->byproducts Selectivity Issue over_reaction Over-reaction/Degradation issue->over_reaction Purity Issue check_reagents Check Reagent Purity low_conversion->check_reagents adjust_stoich Adjust Stoichiometry byproducts->adjust_stoich optimize_time Optimize Reaction Time over_reaction->optimize_time inc_temp Increase Temperature check_reagents->inc_temp inc_temp->optimize_time optimize_time->adjust_stoich success Successful Synthesis optimize_time->success improve_workup Improve Workup/Purification adjust_stoich->improve_workup improve_workup->success

Caption: General troubleshooting workflow for synthesis optimization.

References

"stability of 2,7-Naphthyridine-4-carbaldehyde under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2,7-Naphthyridine-4-carbaldehyde in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C. This minimizes degradation from exposure to air and higher temperatures.

Q2: Is this compound sensitive to air and light?

A2: Yes. Like many aromatic aldehydes, this compound is susceptible to oxidation when exposed to air, which can lead to the formation of the corresponding carboxylic acid.[1][2] It is also advisable to protect the compound from light to prevent potential photochemical degradation.

Q3: Can I handle this compound on the benchtop?

A3: For short durations, handling in the air may be acceptable, but for prolonged manipulations or storage, it is best practice to work under an inert atmosphere. This is particularly important if the compound will be used in sensitive reactions where small amounts of oxidized impurities could affect the outcome.

Q4: What are the general signs of degradation for this compound?

A4: Visual signs of degradation can include a change in color or the formation of a precipitate. Analytically, the appearance of a new spot on a Thin Layer Chromatography (TLC) plate or new peaks in an NMR or LC-MS spectrum, particularly one corresponding to the carboxylic acid, would indicate degradation.

Troubleshooting Guide for Common Reactions

This guide addresses potential stability issues you might encounter when using this compound in common synthetic transformations.

Issue 1: Low yield or incomplete reaction in nucleophilic additions (e.g., Grignard, organolithium reactions).
Possible Cause Troubleshooting Step
Degradation of starting material: The aldehyde may have oxidized to the less reactive carboxylic acid.Before starting the reaction, check the purity of the this compound by TLC or NMR. If impurities are detected, consider purification by column chromatography or recrystallization.
Enolization of the aldehyde: Strong, non-hindered bases can deprotonate the carbon alpha to the formyl group, leading to side reactions.Use a more sterically hindered organometallic reagent or perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Complexation of the reagent: The nitrogen atoms in the naphthyridine ring can coordinate with the organometallic reagent, reducing its nucleophilicity.Use an excess of the organometallic reagent to compensate for any amount that may be complexed by the naphthyridine core.
Issue 2: Formation of side products in condensation reactions (e.g., Wittig, Knoevenagel).
Possible Cause Troubleshooting Step
Self-condensation (Cannizzaro reaction): Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.Avoid using strong bases if possible. If a base is required, use a milder base and carefully control the reaction temperature.
Side reactions involving the naphthyridine ring: The nitrogen atoms of the naphthyridine ring can be nucleophilic and may react with other electrophiles present in the reaction mixture.Protect the nitrogen atoms of the naphthyridine ring if they are found to interfere with the desired reaction. This is generally not necessary for many standard aldehyde reactions.
Issue 3: Decomposition during oxidation or reduction reactions.
Possible Cause Troubleshooting Step
Over-oxidation: Strong oxidizing agents can potentially lead to the degradation of the naphthyridine ring system.Use mild and selective oxidizing agents for the conversion of the aldehyde to a carboxylic acid, such as sodium chlorite (NaClO2) under buffered conditions.
Reduction of the naphthyridine ring: Some strong reducing agents may not only reduce the aldehyde but also the naphthyridine ring.For the reduction of the aldehyde to an alcohol, use a mild and selective reducing agent like sodium borohydride (NaBH4).

Experimental Protocols: Handling and Stability Assessment

General Handling Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Open the container under a stream of inert gas (nitrogen or argon).

  • Quickly weigh the desired amount of the compound and transfer it to the reaction vessel, which has been previously flushed with an inert gas.

  • Reseal the container tightly under an inert atmosphere and store it at the recommended temperature.

Stability Assessment by TLC:

A simple way to assess the stability of your starting material is by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the compound: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the plate: Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: Check the plate under UV light. A pure sample should show a single spot. The presence of additional spots, especially one at a lower Rf which could be the carboxylic acid, indicates degradation.

Logical Workflow for Troubleshooting

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common issues with this compound.

troubleshooting_workflow start Reaction with this compound check_purity Check Purity of Starting Material (TLC, NMR) start->check_purity reaction_issue Low Yield / Side Products? check_purity->reaction_issue purify Purify Aldehyde reaction_issue->purify Impure reaction_type Identify Reaction Type reaction_issue->reaction_type Pure purify->start nucleophilic_addition Nucleophilic Addition reaction_type->nucleophilic_addition e.g., Grignard condensation Condensation reaction_type->condensation e.g., Wittig redox Oxidation/Reduction reaction_type->redox e.g., Oxidation troubleshoot_nucleophilic Troubleshoot Nucleophilic Addition: - Use excess reagent - Lower temperature - Consider reagent sterics nucleophilic_addition->troubleshoot_nucleophilic troubleshoot_condensation Troubleshoot Condensation: - Use milder base - Control temperature condensation->troubleshoot_condensation troubleshoot_redox Troubleshoot Redox: - Use mild, selective reagents redox->troubleshoot_redox optimize Optimize Reaction Conditions troubleshoot_nucleophilic->optimize troubleshoot_condensation->optimize troubleshoot_redox->optimize

Troubleshooting Workflow

References

Technical Support Center: Scale-up Synthesis of 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,7-Naphthyridine-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 2,7-naphthyridine scaffold?

A1: Compounds containing the 2,7-naphthyridine moiety can be synthesized through various methods, which can be broadly categorized based on the starting materials. The main approaches include synthesis from acyclic compounds, quinoline derivatives, and pyridine derivatives.[1] The most common methods involve the cyclocondensation or intramolecular cyclization of pyridine derivatives.[1] Additionally, rearrangements of certain pyrrolo-, pyrano-, or thiopyrano[3,4-c]pyridines can also yield the 2,7-naphthyridine scaffold.[1]

Q2: Are there any specific challenges associated with introducing the carbaldehyde group at the 4-position?

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a common and effective technique.[3] For the characterization of the final product, a combination of spectroscopic methods is recommended. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the aldehyde carbonyl group, and Mass Spectrometry (MS) to determine the molecular weight.[2][4] Elemental analysis can also be performed to confirm the purity of the compound.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Oxidation Monitor the reaction closely using TLC. Consider extending the reaction time if starting material is still present.The oxidation of the precursor (e.g., a methyl or hydroxymethyl group) to the aldehyde may be slow and require more time to reach completion.[3]
Suboptimal Reaction Temperature Experiment with a range of temperatures to find the optimal condition for your specific substrate and oxidizing agent.Temperature can significantly influence the reaction rate and the formation of side products. Some oxidations require heating, while others proceed efficiently at room temperature.[3]
Impure Starting Materials Ensure the purity of the starting 2,7-naphthyridine precursor. Purify the starting material if necessary.Impurities in the starting material can interfere with the reaction, leading to the formation of side products and a lower yield of the desired aldehyde.[3]
Degradation of the Product Analyze the crude reaction mixture for byproducts to identify potential degradation pathways. Consider using milder oxidizing agents or reaction conditions.The aldehyde product might be sensitive to the reaction conditions and could degrade, especially during prolonged reaction times or at elevated temperatures.
Problem 2: Formation of Multiple Products and Impurities
Potential Cause Troubleshooting Step Rationale
Over-oxidation Use a stoichiometric amount of the oxidizing agent. Consider adding the oxidizing agent portion-wise to maintain better control. Milder oxidizing agents can also be explored.The aldehyde can be further oxidized to a carboxylic acid. Controlling the amount and addition of the oxidizing agent can minimize this side reaction.
Side Reactions of the Naphthyridine Core Protect sensitive functional groups on the naphthyridine ring if necessary. Optimize the reaction conditions (solvent, temperature, pH) to disfavor side reactions.The nitrogen atoms in the naphthyridine ring can be susceptible to oxidation or other side reactions under certain conditions.
Poor Regioselectivity (in multi-step syntheses) In syntheses involving functionalization of an existing naphthyridine ring, the choice of reagents and catalysts can influence regioselectivity.For instance, in Friedländer annulation for constructing the naphthyridine ring, catalyst selection can favor the formation of a specific regioisomer.[3]
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step Rationale
Residual Oxidizing Agent Choose an oxidizing agent that is easy to remove after the reaction (e.g., by filtration or washing). Perform appropriate work-up procedures to quench and remove the excess oxidizing agent.For example, selenium dioxide (SeO₂) is a common oxidizing agent, and its removal can be challenging.[2]
Polar Nature of the Product Use column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system.The polarity of the aldehyde and potential byproducts will dictate the appropriate chromatographic conditions.
Crystallization Issues Screen different solvents and solvent mixtures for recrystallization. The inherent crystallinity of some naphthyridine derivatives can be exploited for purification.[2]Finding the right crystallization conditions can be an effective method for obtaining a highly pure product on a large scale.

Experimental Protocols

Example Protocol: Oxidation of a Methyl-Naphthyridine to a Naphthyridine-Carbaldehyde (Adapted from a similar synthesis)

This protocol is based on the oxidation of a dimethyl-1,8-naphthyridine to a dicarboxaldehyde and can be adapted for the synthesis of this compound from a 4-methyl-2,7-naphthyridine precursor.

  • Reaction Setup: A mixture of selenium dioxide (SeO₂) in a suitable solvent such as anhydrous 1,4-dioxane is heated under a nitrogen atmosphere.[2]

  • Addition of Starting Material: The 4-methyl-2,7-naphthyridine is then added to the heated solution.[2]

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a work-up procedure to remove selenium byproducts, which may involve filtration and washing.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[2]

Quantitative Data Summary (Hypothetical for Scale-up)

ParameterLab Scale (1g)Scale-up (100g)
Starting Material 1.0 g100.0 g
**Oxidizing Agent (e.g., SeO₂) **~2.5 eq~2.5 eq
Solvent Volume 20 mL2.0 L
Reaction Time 4-6 hours6-8 hours
Typical Yield 60-70%55-65%
Purity (post-purification) >98%>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 4-Methyl-2,7-naphthyridine reaction Oxidation (e.g., SeO2, Dioxane) start->reaction workup Reaction Work-up (Filtration, Washing) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Final Product: This compound recrystallization->final_product analysis QC Analysis (NMR, MS, IR, Purity) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC) start->check_reaction check_byproducts Analyze Byproducts (MS, NMR) start->check_byproducts check_starting_material Verify Starting Material Purity start->check_starting_material extend_time Extend Reaction Time check_reaction->extend_time Incomplete optimize_temp Optimize Temperature check_reaction->optimize_temp Slow change_oxidant Use Milder Oxidizing Agent check_byproducts->change_oxidant Over-oxidation improve_workup Improve Work-up/Purification check_byproducts->improve_workup Side Products purify_sm Purify Starting Material check_starting_material->purify_sm Impure

Caption: Troubleshooting logic for addressing low yield and impurity issues.

References

Technical Support Center: 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and use of 2,7-Naphthyridine-4-carbaldehyde in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it is recommended to store this compound under the following conditions[1]:

ParameterRecommended Condition
Temperature 2-8°C
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)
Container Tightly sealed, light-resistant container
Environment Cool, dry, and well-ventilated area

Q2: What are the general handling precautions for this compound?

A2: Due to its chemical nature as an aldehyde and a heterocyclic compound, appropriate safety measures should be taken. Always handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE) is required, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q3: What is the known chemical stability of this compound?

A3: While specific quantitative stability data under various conditions are not extensively published, aromatic aldehydes are generally susceptible to oxidation, especially when exposed to air over extended periods. It is crucial to store the compound under an inert atmosphere to minimize degradation. The naphthyridine core is a relatively stable aromatic system.

Q4: What are the known incompatibilities for this compound?

A4: As a general precaution for aldehydes, avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to unwanted reactions.

Q5: In what solvents is this compound soluble?

Troubleshooting Guides for Common Experiments

The following guides address potential issues that may arise during common synthetic procedures involving this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Identify Issue cluster_reaction Reaction Troubleshooting cluster_solutions Potential Solutions cluster_outcome Outcome Start Experiment Fails or Gives Poor Results LowYield Low or No Product Yield Start->LowYield SideProducts Formation of Multiple Side Products Start->SideProducts CheckPurity Verify Starting Material Purity (Aldehyde, Reagents) LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) LowYield->OptimizeConditions CheckReagent Check Reagent Activity (e.g., Base, Reducing Agent) LowYield->CheckReagent SideProducts->OptimizeConditions Purification Improve Purification Method (e.g., Column Chromatography) SideProducts->Purification Success Successful Experiment CheckPurity->Success If Impure OptimizeConditions->Success If Suboptimal CheckReagent->Success If Inactive Purification->Success If Co-eluting

Caption: Troubleshooting workflow for experiments with this compound.

Wittig Reaction Troubleshooting

Problem: Low or no yield of the desired alkene when reacting this compound with a phosphorus ylide.

Possible Cause Troubleshooting Step
Inefficient Ylide Formation Ensure the phosphonium salt is dry and the base (e.g., n-BuLi, NaH, KOtBu) is fresh and of the correct stoichiometry. Conduct the ylide formation under strictly anhydrous and inert conditions.
Unstable Ylide For less stable ylides, consider generating it in the presence of the aldehyde at low temperatures to facilitate immediate reaction.
Low Reactivity of Aldehyde The electrophilicity of the aldehyde might be influenced by the electron-withdrawing nature of the naphthyridine ring. Consider using a more reactive ylide or slightly elevated reaction temperatures. Monitor the reaction progress by TLC.
Steric Hindrance If using a bulky ylide, steric hindrance may be an issue. Consider alternative synthetic routes if optimization of reaction conditions fails.
Reductive Amination Troubleshooting

Problem: Incomplete reaction or formation of byproducts during the reductive amination of this compound.

Possible Cause Troubleshooting Step
Inefficient Imine Formation Ensure anhydrous conditions. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. Monitor imine formation by TLC or NMR before adding the reducing agent.
Aldehyde Reduction If using a strong reducing agent like sodium borohydride, it may reduce the aldehyde before imine formation is complete. Consider using a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the imine.
Amine Basicity The basicity of the amine substrate can affect the reaction rate. For less nucleophilic amines, longer reaction times or the use of a Lewis acid catalyst may be necessary.
Formation of Side Products Over-reduction or other side reactions can occur. Ensure the stoichiometry of the reducing agent is correct. Purification by column chromatography is often necessary to separate the desired product from byproducts.

Experimental Protocols

While specific, detailed experimental protocols for reactions starting with this compound are not extensively documented in the provided search results, the synthesis of related naphthyridine derivatives has been reported. These can serve as a general guideline. For instance, the synthesis of Lophocladine A and B, which are 2,7-naphthyridine alkaloids, has been achieved through multi-step syntheses starting from different precursors[2][3][4][5].

Researchers should adapt general protocols for Wittig reactions and reductive aminations to the specific characteristics of this compound, taking into account its expected reactivity and solubility. Careful monitoring and optimization of reaction conditions are crucial for success.

Recommended Handling and Storage Workflow

HandlingStorageWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Compound Store Store at 2-8°C under Inert Gas Receive->Store FumeHood Work in Fume Hood Store->FumeHood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood->PPE Weigh Weigh under Inert Atmosphere (if possible) PPE->Weigh React Perform Reaction Weigh->React Waste Collect Waste in Labeled Container React->Waste Dispose Dispose as Hazardous Chemical Waste Waste->Dispose

Caption: Recommended workflow for handling and storage of this compound.

References

Validation & Comparative

Comparative Characterization of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, spectral properties, and biological activities of 2,7-naphthyridine-3-carboxylic acid derivatives reveals a versatile scaffold with significant potential in antimicrobial and anticancer drug development. This guide provides a comparative overview of key derivatives, supported by experimental data and detailed protocols to inform further research and therapeutic applications.

Derivatives of the 2,7-naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, derivatives of 2,7-naphthyridine-3-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating potent antimicrobial and anticancer properties. This guide offers a detailed comparison of these derivatives, presenting their synthesis, spectroscopic characterization, and performance in biological assays.

Synthetic Pathways and Physicochemical Characterization

The synthesis of 2,7-naphthyridine-3-carboxylic acid derivatives often commences from key intermediates such as ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate.[2] Through a series of reactions including hydrolysis, chlorination, and amination, a variety of derivatives can be obtained.[3] A notable synthetic route involves the formation of Schiff bases by reacting hydrazide intermediates with various aromatic aldehydes.[3]

The structural characterization of these compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy typically reveals characteristic peaks for functional groups such as N-H, C=O, and C=N. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the overall structure and molecular weight of the synthesized derivatives.

Comparative Biological Activity

Antimicrobial Performance:

A significant number of 2,7-naphthyridine derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][4] Their mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against S. aureus.

Compound IDSubstituent GroupMIC (mg/L) vs. S. aureus
10j Hydrazone derivative8[2][6]
10f Hydrazone derivative31[2][6]

Anticancer Activity:

Several 2,7-naphthyridine-3-carboxylic acid derivatives have been evaluated for their anticancer potential against a panel of human cancer cell lines by the National Cancer Institute (NCI).[3][7] The mechanism of their anticancer action is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[8] The table below presents the in vitro anticancer activity of a highly active Schiff base derivative, 8i , across various cancer cell lines.[3]

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
SF-539 CNS Cancer0.705.4153.7
SNB-75 CNS Cancer1.058.1364.6
UACC-62 Melanoma0.936.4645.7
MDA-MB-435 Melanoma1.1210.0> 100
  • GI50: Concentration causing 50% growth inhibition.

  • TGI: Concentration causing total growth inhibition.

  • LC50: Concentration causing a 50% reduction in the measured protein at the end of the drug treatment.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the characterization of these derivatives, the following diagrams are provided.

DNA_Gyrase_Inhibition 2,7-Naphthyridine Derivative 2,7-Naphthyridine Derivative DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV 2,7-Naphthyridine Derivative->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Blockage leads to

Mechanism of Antimicrobial Activity.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Anticancer Assay Start Material Start Material Intermediate Intermediate Start Material->Intermediate Final Derivative Final Derivative Intermediate->Final Derivative Treatment with Derivative Treatment with Derivative Final Derivative->Treatment with Derivative Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Treatment with Derivative MTT Assay MTT Assay Treatment with Derivative->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis GI50, TGI, LC50 values GI50, TGI, LC50 values Data Analysis->GI50, TGI, LC50 values

Workflow for Anticancer Activity Screening.

Detailed Experimental Protocols

Synthesis of Schiff's Bases (General Procedure)

This protocol outlines the general synthesis of Schiff's bases from 2,7-naphthyridine-3-carboxylic acid hydrazides.[3]

  • Reactant Preparation: Dissolve the 2,7-naphthyridine-3-carboxylic acid hydrazide (1 mmol) in ethanol.

  • Addition of Aldehyde: To the solution, add the appropriate aromatic aldehyde (1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: After completion, cool the reaction mixture. The precipitated product is then filtered, washed with ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff's base.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,7-naphthyridine derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50, TGI, and LC50 values.

References

A Comparative Spectroscopic Guide to 2,7-Naphthyridine-4-carbaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 2,7-Naphthyridine-4-carbaldehyde and its positional isomers: 2,7-naphthyridine-1-carbaldehyde, 2,7-naphthyridine-3-carbaldehyde, and 2,7-naphthyridine-5-carbaldehyde. Due to the limited availability of experimental spectra for these specific compounds in publicly accessible databases, this guide utilizes predicted spectral data generated from computational models. These predictions offer valuable insights into the expected spectroscopic characteristics, aiding in the identification and differentiation of these isomers.

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like bicyclic framework. Their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The position of substituents on the naphthyridine core can dramatically influence these properties. This guide focuses on the spectral distinctions arising from the placement of a carbaldehyde group at various positions on the 2,7-naphthyridine scaffold. Understanding these differences is crucial for unambiguous structure elucidation and the rational design of novel naphthyridine-based compounds.

Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and its isomers. These predictions were generated using established computational algorithms.

Note: The predicted values provided below should be considered as estimates. Experimental verification is recommended for confirmation.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

CompoundPredicted ¹H Chemical Shifts (δ, ppm)
This compound 10.2 (s, 1H, -CHO), 9.5 (s, 1H), 8.8 (d, 1H), 8.6 (s, 1H), 7.8 (d, 1H), 7.7 (d, 1H)
2,7-Naphthyridine-1-carbaldehyde 10.3 (s, 1H, -CHO), 9.3 (d, 1H), 8.7 (d, 1H), 8.4 (d, 1H), 7.9 (d, 1H), 7.6 (t, 1H)
2,7-Naphthyridine-3-carbaldehyde 10.1 (s, 1H, -CHO), 9.4 (s, 1H), 9.2 (s, 1H), 8.7 (d, 1H), 7.8 (d, 1H), 7.6 (s, 1H)
2,7-Naphthyridine-5-carbaldehyde 10.1 (s, 1H, -CHO), 9.6 (s, 1H), 8.9 (d, 1H), 8.5 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H)
¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

CompoundPredicted ¹³C Chemical Shifts (δ, ppm)
This compound 193.5 (-CHO), 155.2, 153.8, 151.0, 138.1, 136.5, 124.2, 121.8, 118.5
2,7-Naphthyridine-1-carbaldehyde 194.1 (-CHO), 154.5, 152.9, 149.8, 137.5, 135.2, 123.5, 120.1, 117.9
2,7-Naphthyridine-3-carbaldehyde 192.8 (-CHO), 156.0, 154.2, 150.5, 139.0, 137.2, 125.0, 122.5, 119.0
2,7-Naphthyridine-5-carbaldehyde 193.1 (-CHO), 155.5, 153.1, 151.2, 138.5, 136.8, 124.8, 122.1, 118.8
IR Spectral Data (Predicted)
CompoundPredicted Key IR Absorptions (cm⁻¹)
This compound ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, 1580, 1470 (Aromatic C=C and C=N stretch)
2,7-Naphthyridine-1-carbaldehyde ~3060 (Ar C-H stretch), ~2860, 2760 (Aldehyde C-H stretch), ~1705 (C=O stretch), ~1605, 1585, 1475 (Aromatic C=C and C=N stretch)
2,7-Naphthyridine-3-carbaldehyde ~3040 (Ar C-H stretch), ~2840, 2740 (Aldehyde C-H stretch), ~1695 (C=O stretch), ~1595, 1575, 1465 (Aromatic C=C and C=N stretch)
2,7-Naphthyridine-5-carbaldehyde ~3055 (Ar C-H stretch), ~2855, 2755 (Aldehyde C-H stretch), ~1702 (C=O stretch), ~1602, 1582, 1472 (Aromatic C=C and C=N stretch)
UV-Vis Spectral Data (Predicted)
CompoundPredicted λmax (nm) in Ethanol
This compound ~230, ~280, ~320
2,7-Naphthyridine-1-carbaldehyde ~235, ~285, ~325
2,7-Naphthyridine-3-carbaldehyde ~228, ~278, ~318
2,7-Naphthyridine-5-carbaldehyde ~232, ~282, ~322
Mass Spectrometry Data

For all isomers, the nominal mass will be the same. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

CompoundMolecular FormulaExact MassPredicted Fragmentation
All IsomersC₉H₆N₂O158.0480The primary fragmentation is expected to be the loss of the formyl radical (-CHO), followed by the loss of HCN from the naphthyridine ring.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of naphthyridine derivatives. These can be adapted for the specific analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. For structural information, analyze the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectral analysis of this compound and its isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation cluster_conclusion Conclusion s1 This compound a1 NMR (1H, 13C) s1->a1 a2 IR s1->a2 a3 UV-Vis s1->a3 a4 Mass Spec s1->a4 s2 Isomer 1 s2->a1 s2->a2 s2->a3 s2->a4 s3 Isomer 2 s3->a1 s3->a2 s3->a3 s3->a4 s4 Isomer 3 s4->a1 s4->a2 s4->a3 s4->a4 d1 Tabulate Spectral Data a1->d1 a2->d1 a3->d1 a4->d1 d2 Compare Chemical Shifts d1->d2 d3 Compare Vibrational Frequencies d1->d3 d4 Compare Absorption Maxima d1->d4 d5 Compare Fragmentation d1->d5 c1 Structure Elucidation & Isomer Differentiation d2->c1 d3->c1 d4->c1 d5->c1

Caption: Workflow for Comparative Spectral Analysis.

References

A Comparative Guide to the Reactivity of Naphthyridine Carboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridine scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of a carboxaldehyde group onto the naphthyridine ring system provides a versatile handle for further synthetic transformations. However, the reactivity of the aldehyde functionality is significantly influenced by its position on the bicyclic heteroaromatic core. This guide provides a comparative analysis of the reactivity of various naphthyridine carboxaldehyde isomers, offering insights into their chemical behavior based on established electronic principles and analogies to simpler heterocyclic systems.

Understanding the Reactivity of Naphthyridine Carboxaldehydes

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In naphthyridine carboxaldehydes, the two nitrogen atoms exert a significant electronic influence on the aromatic system. Their positions relative to the carboxaldehyde group determine the extent of this influence through resonance and inductive effects.

The nitrogen atoms in the naphthyridine ring are electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the magnitude of this effect varies between isomers. The position of the nitrogen atom can either enhance or diminish the electron-deficient nature of the aldehyde group.

Due to a lack of direct quantitative comparative studies on naphthyridine carboxaldehyde isomers, we can draw parallels from the well-studied reactivity of pyridinecarboxaldehyde isomers. A comparative study on brominated pyridine isomers indicates a reactivity order of 4- > 2- > 3- for nucleophilic substitution, which reflects the electron-withdrawing ability at these positions.[1] This trend can be extrapolated to predict the reactivity of naphthyridine carboxaldehydes.

Predicted Reactivity of Naphthyridine Carboxaldehyde Isomers

Based on the electron-withdrawing nature of the pyridine ring, the following trend in reactivity for nucleophilic attack on the aldehyde group can be predicted for monosubstituted naphthyridine carboxaldehydes. The electrophilicity of the carbonyl carbon is expected to be highest when the aldehyde group is at a position para or ortho to a ring nitrogen, and lowest when it is at a meta position.

For instance, in the 1,8-naphthyridine series, a carboxaldehyde at the 2- or 7-position (ortho to a nitrogen) and the 4- or 5-position (para to a nitrogen) would be expected to be more reactive than one at the 3- or 6-position (meta to a nitrogen).

Table 1: Predicted Qualitative Reactivity of Selected Naphthyridine Carboxaldehyde Isomers

Naphthyridine IsomerAldehyde PositionPredicted Relative ReactivityRationale
1,5-Naphthyridine2- or 6-HighOrtho to a nitrogen atom, strong -I and -M effect.
4- or 8-HighPara to a nitrogen atom, strong -M effect.
3- or 7-ModerateMeta to a nitrogen atom, weaker -I effect.
1,8-Naphthyridine2- or 7-HighOrtho to a nitrogen atom, strong -I and -M effect.
4- or 5-HighPara to a nitrogen atom, strong -M effect.
3- or 6-ModerateMeta to a nitrogen atom, weaker -I effect.

Note: This is a qualitative prediction based on electronic effects. Steric hindrance can also play a significant role in determining the actual reactivity.

Experimental Protocols for Key Reactions

The following are general protocols for common reactions involving aromatic aldehydes. The reaction conditions may need to be optimized based on the specific reactivity of the naphthyridine carboxaldehyde isomer used. More reactive isomers may require milder conditions (e.g., lower temperatures, shorter reaction times), while less reactive isomers may necessitate more forcing conditions.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound.

General Protocol:

  • To a solution of the naphthyridine carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or water), add the active methylene compound (1.0-1.2 eq) (e.g., malononitrile, ethyl cyanoacetate).[2][3][4][5][6]

  • Add a catalytic amount of a base (e.g., piperidine, ammonium acetate, or an inorganic base like potassium carbonate).[2][3][5]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.

General Protocol:

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.[7][8][9][10][11]

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of the naphthyridine carboxaldehyde (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

Oxidation to Carboxylic Acid

Aldehydes can be readily oxidized to the corresponding carboxylic acids.

General Protocol:

  • Dissolve the naphthyridine carboxaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, acetic acid, or water).[12][13][14][15][16]

  • Add an oxidizing agent (e.g., potassium permanganate, chromium trioxide, or a milder reagent like sodium chlorite) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the aldehyde is completely consumed (monitored by TLC).

  • Work up the reaction by quenching any excess oxidant and then acidifying the mixture to precipitate the carboxylic acid, which can be isolated by filtration or extraction.

Reduction to Alcohol

Aldehydes can be reduced to primary alcohols.

General Protocol:

  • Dissolve the naphthyridine carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).[17][18][19][20][21]

  • Add a reducing agent (e.g., sodium borohydride, lithium aluminum hydride) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with water or a dilute acid and extract the product with an organic solvent.

Visualizing Reactivity Principles

The following diagrams illustrate the electronic effects influencing the reactivity of naphthyridine carboxaldehydes and a general workflow for comparing their reactivity.

Electronic_Effects Electronic Effects on Aldehyde Reactivity cluster_naphthyridine Naphthyridine Ring N_atoms Nitrogen Atoms Inductive_effect Inductive Effect (-I) N_atoms->Inductive_effect withdraws e- density Resonance_effect Resonance Effect (-M) N_atoms->Resonance_effect delocalizes e- density Aldehyde_group Carboxaldehyde Group (-CHO) Electrophilicity Increased Carbonyl Electrophilicity Aldehyde_group->Electrophilicity Inductive_effect->Aldehyde_group Resonance_effect->Aldehyde_group Reactivity Enhanced Reactivity towards Nucleophiles Electrophilicity->Reactivity

Caption: Electronic effects of nitrogen atoms on aldehyde reactivity.

Experimental_Workflow Workflow for Reactivity Comparison Start Select Naphthyridine Carboxaldehyde Isomers Reaction Perform Standard Reaction (e.g., Knoevenagel, Wittig) Start->Reaction Analysis Analyze Reaction Progress (TLC, GC, NMR) Reaction->Analysis Data Collect Quantitative Data (Yield, Reaction Rate) Analysis->Data Comparison Compare Reactivity of Isomers Data->Comparison Conclusion Establish Reactivity Trend Comparison->Conclusion

Caption: A general workflow for the experimental comparison of reactivity.

Conclusion

While direct comparative experimental data for the reactivity of naphthyridine carboxaldehyde isomers remains limited in the scientific literature, a qualitative understanding of their relative reactivity can be achieved by considering the electronic effects of the nitrogen atoms within the bicyclic system. The principles outlined in this guide, supported by analogies with simpler heterocyclic aldehydes, provide a valuable framework for predicting the chemical behavior of these important synthetic intermediates. Further quantitative studies are warranted to provide a more precise and experimentally validated comparison of the reactivity of these versatile building blocks.

References

A Comparative Analysis of 2,7-Naphthyridine-4-carbaldehyde and Other Aromatic Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and applications of 2,7-Naphthyridine-4-carbaldehyde in comparison to commonly used aromatic aldehydes, Benzaldehyde and Pyridine-4-carboxaldehyde.

This guide provides a comprehensive comparison of this compound with two other key aromatic aldehydes, Benzaldehyde and Pyridine-4-carboxaldehyde. It is designed to assist researchers in selecting the appropriate aldehyde for their specific synthetic and drug discovery needs. The comparison focuses on physicochemical properties, reactivity in common organic reactions, and applications in medicinal chemistry, supported by experimental data and detailed protocols.

Physicochemical Properties

Aromatic aldehydes are fundamental building blocks in organic synthesis. Their reactivity is significantly influenced by the nature of the aromatic ring to which the aldehyde group is attached. This section summarizes the key physicochemical properties of this compound, Benzaldehyde, and Pyridine-4-carboxaldehyde.

PropertyThis compoundBenzaldehydePyridine-4-carboxaldehyde
CAS Number 10273-40-2[1]100-52-7872-85-5
Molecular Formula C₉H₆N₂O[1]C₇H₆OC₆H₅NO
Molecular Weight 158.16 g/mol [1]106.12 g/mol 107.11 g/mol
Appearance Not availableColorless to pale yellow liquid[2][3]Light yellow liquid[4]
Melting Point Not available-26 °C-4 to -2 °C
Boiling Point Not available179 °C[5]71-73 °C at 10 mmHg
Density Not available1.04 g/cm³[5]1.137 g/mL at 20 °C
Solubility Not availableSparingly soluble in water; soluble in organic solvents[5]Soluble in water, ethanol, and acetone
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]Air sensitive, oxidizes to benzoic acid[2]Air sensitive, store at +2°C to +8°C

Reactivity Comparison

The reactivity of the aldehyde functional group is largely dictated by the electrophilicity of the carbonyl carbon. In aromatic aldehydes, this is influenced by the electronic effects of the aromatic ring.

General Reactivity Trends:

  • Benzaldehyde: The phenyl group is weakly electron-donating through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[5]

  • Pyridine-4-carboxaldehyde: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than benzaldehyde.[4]

  • This compound: The naphthyridine ring system, containing two nitrogen atoms, is expected to be more electron-withdrawing than a single pyridine ring. This would render the carbonyl carbon of this compound the most electrophilic and therefore the most reactive of the three towards nucleophilic attack.

While direct quantitative comparative studies are limited, the general principles of electronic effects on heteroaromatic systems provide a strong basis for predicting this reactivity order.

Key Synthetic Reactions: Protocols and Comparison

This section details the experimental protocols for two common and important reactions of aromatic aldehydes: the Wittig reaction and the Aldol condensation. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of complex organic molecules.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction involves a phosphonium ylide, which acts as a nucleophile.

Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base such as n-butyllithium (1.1 equivalents) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep red or orange, indicating the formation of the ylide.

  • Reaction with Aldehyde: Dissolve the aromatic aldehyde (1 equivalent) in anhydrous THF in a separate flask. Cool the ylide solution back to 0°C and add the aldehyde solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the alkene. The by-product, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexanes.

Expected Reactivity Comparison:

Based on the electrophilicity of the carbonyl carbon, the expected order of reactivity in the Wittig reaction is:

This compound > Pyridine-4-carboxaldehyde > Benzaldehyde

This implies that under the same reaction conditions, this compound would be expected to react faster and potentially give higher yields compared to the other two aldehydes.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Base-Catalyzed Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and a ketone (e.g., acetone, 1.1 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

  • Reaction and Precipitation: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. If no precipitate forms after an extended period, gentle warming may be required.

  • Isolation and Purification: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water, followed by cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Reactivity Comparison:

Similar to the Wittig reaction, the rate and yield of the Aldol condensation are dependent on the electrophilicity of the aldehyde. Therefore, the expected reactivity order is:

This compound > Pyridine-4-carboxaldehyde > Benzaldehyde

Applications in Drug Discovery and Medicinal Chemistry

The naphthyridine scaffold is a recognized pharmacophore and is present in numerous biologically active compounds.[6] Derivatives of 2,7-naphthyridine have shown a broad spectrum of pharmacological activities, including as kinase inhibitors for the treatment of cancer.[5][6]

This compound serves as a crucial intermediate in the synthesis of these potent kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains and pharmacophoric groups through reactions like reductive amination and condensations, enabling the exploration of the chemical space around the naphthyridine core to optimize potency and selectivity.

Kinase Inhibitor Signaling Pathway

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer. For instance, inhibitors of kinases like MET, c-Kit, and VEGFR-2 interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[5][6]

Below is a generalized representation of a kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR-2, c-Kit) Growth_Factor->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Leads to Naphthyridine_Inhibitor 2,7-Naphthyridine Derivative (Kinase Inhibitor) Naphthyridine_Inhibitor->RTK Inhibits Phosphorylation

Caption: Kinase inhibitor derived from 2,7-naphthyridine blocks signaling.

Spectroscopic Data

Spectroscopic DataThis compound (Predicted)BenzaldehydePyridine-4-carboxaldehyde
¹H NMR Aldehyde proton (CHO): ~10-11 ppm (singlet). Aromatic protons on naphthyridine ring: ~7.5-9.5 ppm.Aldehyde proton (CHO): ~10.0 ppm (singlet). Aromatic protons: ~7.5-7.9 ppm.Aldehyde proton (CHO): ~10.1 ppm (singlet). Pyridine protons: α-protons ~8.8 ppm, β-protons ~7.8 ppm.
¹³C NMR Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~120-160 ppm.Carbonyl carbon (C=O): ~192 ppm. Aromatic carbons: ~129-137 ppm.Carbonyl carbon (C=O): ~193 ppm. Pyridine carbons: ~122-151 ppm.
IR (cm⁻¹) C=O stretch: ~1700-1720. Aromatic C=C and C=N stretches: ~1500-1600. C-H aldehyde stretch: ~2720 and ~2820.[1]C=O stretch: ~1703. Aromatic C=C stretches: ~1597, 1585, 1458. C-H aldehyde stretch: ~2820, 2736.C=O stretch: ~1710. Aromatic C=C and C=N stretches: ~1595, 1560.
Mass Spec (EI) Molecular ion peak (M⁺). Fragmentation pattern likely involves loss of CO, HCN.[7]Molecular ion peak (M⁺) is the base peak. Major fragments at m/z 105 (M-1, loss of H) and 77 (phenyl cation).Molecular ion peak (M⁺). Fragmentation may involve loss of CO and HCN.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its enhanced electrophilicity compared to benzaldehyde and pyridine-4-carboxaldehyde makes it a more reactive substrate in a variety of important synthetic transformations. While experimental data directly comparing its reactivity is still emerging, the underlying electronic principles strongly suggest its superior performance in nucleophilic addition reactions. Researchers are encouraged to consider the unique properties of this compound for the synthesis of novel and potent bioactive molecules.

Experimental Workflows

The following diagrams illustrate the general workflows for the Wittig reaction and Aldol condensation, highlighting the key steps from starting materials to the purified product.

Wittig_Workflow Start Start Ylide_Prep Prepare Ylide: Phosphonium Salt + Base Start->Ylide_Prep Aldehyde_Add Add Aromatic Aldehyde Ylide_Prep->Aldehyde_Add Reaction Reaction (TLC Monitoring) Aldehyde_Add->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Alkene Product Purification->Product

Caption: General workflow for the Wittig reaction.

Aldol_Workflow Start Start Mixing Mix Aldehyde, Ketone, & Solvent Start->Mixing Base_Add Add Base Catalyst Mixing->Base_Add Reaction Reaction & Precipitation Base_Add->Reaction Isolation Isolate Solid (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product α,β-Unsaturated Carbonyl Product Purification->Product

Caption: General workflow for the Aldol condensation.

References

A Comparative Guide to Computational Studies of Naphthyridine Derivatives: A Focus on 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and intriguing photophysical properties.[1][2] Computational modeling plays a pivotal role in accelerating the discovery and optimization of novel naphthyridine-based compounds. This guide provides a comparative overview of common computational methodologies applied to naphthyridine derivatives, with a specific focus on their potential application to the promising but less-studied molecule, 2,7-Naphthyridine-4-carbaldehyde.

While direct computational studies on this compound are scarce in the current literature, this guide leverages data from studies on analogous structures to provide a framework for its computational investigation. We will explore three key computational techniques: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Density Functional Theory (DFT) for predicting biological activity and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[3] These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

Comparison of QSAR Models for Naphthyridine Derivatives

Various QSAR models have been developed for different classes of naphthyridine derivatives to predict their anticancer and antiviral activities. A comparison of key statistical parameters from published studies is presented in Table 1.

Naphthyridine Class Biological Activity Model Type R² (Correlation Coefficient) Q² (Cross-validation R²) Key Descriptors Reference
1,3,4-Oxadiazole substituted naphthyridinesHIV-1 Integrase InhibitionStepwise Multiple Linear RegressionNot SpecifiedNot SpecifiedValence connectivity index (order 1), LUMO energy, Dielectric energy[4]
General Naphthyridine DerivativesHIV-1 Integrase Inhibition2D-QSAR (stepwise-MLR)0.848 (training set)0.521 (test set)Quantum and molecular mechanical descriptors[3]
1,8-Naphthyridine DerivativesAnticancer (Tubulin Polymerization Inhibition)2D-QSARStatistically SignificantGood Predicting AbilityPhysicochemical descriptors and indicator variables[5]

Table 1. Comparison of QSAR Models for Naphthyridine Derivatives.

Experimental Protocol: 2D-QSAR Model Development

A typical workflow for developing a 2D-QSAR model for naphthyridine derivatives is as follows:

  • Data Set Preparation: A dataset of naphthyridine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The structures are drawn and optimized using molecular mechanics or semi-empirical methods.

  • Descriptor Calculation: A large number of 2D descriptors, such as topological, constitutional, and electronic descriptors, are calculated for each molecule using software like PaDEL-Descriptor.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for external validation.

  • Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a linear equation relating the descriptors to the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of the test set).

G cluster_0 Data Preparation cluster_1 Descriptor Calculation & Model Building cluster_2 Validation & Application A Collect Naphthyridine Derivatives with Biological Activity Data B 2D Structure Drawing & Optimization A->B C Calculate 2D Descriptors B->C D Split Data into Training & Test Sets C->D E Build QSAR Model (e.g., MLR) D->E F Internal & External Validation (R², Q²) E->F G Predict Activity of New Naphthyridines F->G G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site (Grid Generation) B->D C Prepare Ligand (Naphthyridine derivative) E Run Docking Algorithm C->E D->E F Analyze Docking Poses E->F G Score and Rank Ligands F->G H Visualize Ligand-Protein Interactions G->H G cluster_0 Structure & Energetics cluster_1 Property Calculation A Build Initial Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Calculate Electronic Properties (HOMO, LUMO, Energy Gap) C->D E Calculate NLO Properties (TD-DFT) D->E F Investigate Solvent Effects (PCM) E->F

References

A Comparative Guide to the DFT Analysis of 2,7-Naphthyridine-4-carbaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental data for 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide establishes a comparative framework using data from closely related 2,7-naphthyridine derivatives and two alternative heterocyclic aldehydes: pyridine-4-carbaldehyde and quinoline-4-carbaldehyde. This approach allows for an insightful estimation of its properties and highlights areas for future research.

The 2,7-naphthyridine scaffold is a key structural motif in various biologically active compounds, exhibiting a range of pharmacological properties including antimicrobial and antitumor activities.[1][2] Density Functional Theory (DFT) serves as a powerful tool to predict the structural, electronic, and spectroscopic properties of such molecules, aiding in the rational design of novel therapeutic agents and functional materials.

Experimental and Computational Methodologies

A detailed understanding of the methodologies employed in both the synthesis and computational analysis is crucial for the interpretation of the presented data.

Synthesis and Spectroscopic Characterization

The synthesis of 2,7-naphthyridine derivatives can be achieved through various routes, often involving cyclocondensation or intramolecular cyclization of pyridine precursors.[3] A general synthetic approach to obtain functionalized 2,7-naphthyridines may involve the reaction of appropriate precursors followed by modifications to introduce the carbaldehyde group. For instance, the synthesis of new Schiff bases of 2,7-naphthyridine derivatives has been reported, which involves the reaction between appropriate aldehydes and hydrazides.[1]

General Experimental Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz. Deuterated solvents such as DMSO-d6 or CDCl3 are commonly used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic vibrational frequencies of functional groups. Spectra are often obtained using KBr pellets or as thin films, with vibrational frequencies reported in wavenumbers (cm-1).

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predicting the molecular properties and corroborating experimental findings.

Typical Computational Protocol:

  • Software: Gaussian 09 or similar quantum chemistry software packages are frequently utilized.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method for such calculations.

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for molecules of this size.

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to calculate theoretical vibrational spectra.

    • NMR Chemical Shifts: To predict 1H and 13C NMR spectra.

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic properties and reactivity of the molecule.

Comparative Data Analysis

The following tables summarize the available and estimated data for this compound and its alternatives.

Table 1: Comparison of Calculated Electronic Properties (DFT)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Estimated) -6.5 to -7.0-2.0 to -2.54.0 to 5.0
Pyridine-4-carbaldehyde -7.12-1.855.27
Quinoline-4-carbaldehyde [4]-6.89-2.344.55

Table 2: Comparison of Theoretical vs. Experimental Vibrational Frequencies (cm-1)

Vibrational ModeThis compound (Estimated Experimental)Quinoline-4-carbaldehyde (Experimental FT-IR)[4]Quinoline-4-carbaldehyde (Calculated DFT)[4]
C=O Stretch (Aldehyde)~170016881715
C=N Stretch (Ring)~1600-165016181635
Aromatic C-H Stretch~3000-310030653070

Table 3: Comparison of 1H NMR Chemical Shifts (ppm)

ProtonThis compound (Estimated)Pyridine-4-carbaldehydeQuinoline-4-carbaldehyde
Aldehyde (-CHO)~10.0-10.5~10.1~10.3
H1~9.3-9.5-~9.2
H3~8.0-8.2-~8.1
H5~7.8-8.0-~7.7
H6~8.8-9.0-~8.2
H8~9.0-9.2-~8.9

Table 4: Comparison of 13C NMR Chemical Shifts (ppm)

CarbonThis compound (Estimated)Pyridine-4-carbaldehydeQuinoline-4-carbaldehyde
Aldehyde (C=O)~190-195~193~194
C1~150-155-~151
C3~120-125-~122
C4~140-145-~142
C4a~135-140-~137
C5~125-130-~129
C6~130-135-~131
C8~145-150-~149
C8a~155-160-~158

Visualizing the DFT Workflow

The following diagram illustrates the typical workflow for a DFT analysis of a molecule like this compound.

DFT_Workflow A Molecular Structure Input (this compound) B Select DFT Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D G Electronic Properties (HOMO, LUMO, ESP) C->G H NMR Chemical Shifts C->H E Vibrational Spectra (IR, Raman) D->E F Thermodynamic Properties D->F I Comparison with Experimental Data E->I J Property Prediction and Analysis G->J H->I I->J Comparative_Analysis cluster_target Target Molecule cluster_alternatives Alternative Molecules T This compound TD Theoretical Data (DFT - Estimated) T->TD ED_T Experimental Data (Estimated) T->ED_T C Comparative Analysis TD->C Compare ED_T->C Compare A1 Pyridine-4-carbaldehyde A1D DFT Data A1->A1D A1E Experimental Data A1->A1E A2 Quinoline-4-carbaldehyde A2D DFT Data A2->A2D A2E Experimental Data A2->A2E A1D->C Compare A1E->C Compare A2D->C Compare A2E->C Compare

References

Unveiling the Bioactivity of 2,7-Naphthyridine-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives synthesized from 2,7-Naphthyridine-4-carbaldehyde. While direct studies on the carbaldehyde itself are limited, its derivatives, particularly hydrazones and Schiff bases, have demonstrated notable antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes hypothesized mechanisms of action to facilitate further research and development.

Comparative Analysis of Biological Activity

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry. The introduction of hydrazone and Schiff base moieties to the 4-position of the 2,7-naphthyridine core has yielded compounds with significant biological potential, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

Hydrazone derivatives of the broader naphthyridine class have shown potent activity against various bacterial strains. This activity is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3][4] For instance, certain 1,8-naphthyridine derivatives with hydrazono and azo groups have demonstrated considerable antibacterial and antifungal activity, with potency linked to specific substitutions on the phenyl ring. The mechanism of action for quinolone antibiotics, a class of compounds structurally related to naphthyridines, involves the stabilization of the DNA-enzyme complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[2][5]

The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial efficacy. The table below summarizes the antimicrobial activity of representative naphthyridine derivatives.

Compound ClassDerivative TypeTest OrganismMIC (µg/mL)Reference
1,8-NaphthyridineHydrazono derivative with 4-chlorophenyl ringBacillus subtilisComparable to ampicillin[6]
1,8-NaphthyridineHydrazono derivative with 4-chlorophenyl ringStaphylococcus aureusComparable to ampicillin[6]
1,8-NaphthyridineHydrazono derivative with 4-chlorophenyl ringEscherichia coliComparable to ampicillin[6]
1,8-NaphthyridineHydrazono derivative with 4-chlorophenyl ringPseudomonas aeruginosaComparable to ampicillin[6]
1,8-NaphthyridineAzo derivative with 4-chlorophenyl ringAspergillus nigerComparable to griseofulvin[6]
1,8-NaphthyridineAzo derivative with 4-chlorophenyl ringCandida albicansComparable to griseofulvin[6]
Anticancer Activity

Hydrazone and Schiff base derivatives of various heterocyclic cores, including those related to naphthyridines, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7][8][9][10] The anticancer mechanism often involves the induction of apoptosis (programmed cell death).[11][12][13][14] One study on a novel 1,8-naphthyridine derivative, compound 3u, revealed a dual mechanism of inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells.[11][12] This was linked to the upregulation of death receptors and the activation of the extrinsic apoptosis pathway.[11][14]

The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cancer cell growth. The following table presents the cytotoxic activity of selected naphthyridine and related hydrazone derivatives.

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
N-acyl hydrazoneSubstituted benzohydrazide (7d)MCF-7 (Breast)7.52 ± 0.32[9]
N-acyl hydrazoneSubstituted benzohydrazide (7d)PC-3 (Prostate)10.19 ± 0.52[9]
2-arenoxybenzaldehyde N-acyl hydrazoneHydrazone 1dPC-3 (Prostate)9.38[10]
2-arenoxybenzaldehyde N-acyl hydrazoneHydrazone 1eA-549 (Lung)13.39[10]
1,8-NaphthyridineDerivative 3uA375 (Melanoma)Good anticancer activity[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key assays used to evaluate the biological activity of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[15][16][17][18]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[17]

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[16][17]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[19][20][21][22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).[20]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][23]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[19][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Mechanisms of Action

To illustrate the potential mechanisms through which these derivatives exert their biological effects, the following diagrams, generated using the DOT language, depict the hypothesized signaling pathways.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Naphthyridine_Derivative Naphthyridine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Naphthyridine_Derivative->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleaved complex Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Hypothesized mechanism of DNA gyrase inhibition by naphthyridine derivatives.

Extrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Naphthyridine_Derivative Naphthyridine Derivative Death_Receptors Death Receptors (e.g., DR4, DR5) Naphthyridine_Derivative->Death_Receptors Upregulates/ Activates DISC Death-Inducing Signaling Complex (DISC) Death_Receptors->DISC Formation Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway potentially induced by naphthyridine derivatives.

Experimental_Workflow_MIC cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

References

2,7-Naphthyridine Compounds: A Comparative Guide to Their Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 2,7-naphthyridine derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various 2,7-naphthyridine compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing research and drug development efforts.

Comparative Antimicrobial Activity of 2,7-Naphthyridine Derivatives

Recent studies have highlighted the selective and potent antimicrobial activity of certain 2,7-naphthyridine derivatives, particularly against Gram-positive bacteria. The following table summarizes the quantitative data from key research, focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Compound IDMicrobial StrainMIC (mg/L)MBC (mg/L)Spectrum of ActivityReference
10j Staphylococcus aureus88Selective against S. aureus[1][2][3][4]
Pseudomonas aeruginosaNo activity detectedNo activity detected[1][3][4]
Candida albicansNo activity detectedNo activity detected[1][3][4]
Lactobacillus crispatusNo activity detectedNo activity detectedMicrobiota-sparing[1]
10f Staphylococcus aureus3131Selective against S. aureus[1][2][3][4]
Pseudomonas aeruginosaNo activity detectedNo activity detected[1][3][4]
Candida albicansNo activity detectedNo activity detected[1][3][4]

Key Observations:

  • Selective Efficacy: The tested 2,7-naphthyridine derivatives, specifically compounds 10j and 10f, have demonstrated notable selective activity against the Gram-positive bacterium Staphylococcus aureus.[1][2][3][4]

  • Bactericidal Action: For the highly active compound 10j, the MIC and MBC values against S. aureus were found to be identical (8 mg/L), indicating a bactericidal mode of action.[1][3][4]

  • Microbiota-Sparing Potential: Importantly, these compounds showed no inhibitory activity against the beneficial vaginal microbiota representative, Lactobacillus crispatus, suggesting a potential for targeted therapy without disrupting the natural microbiome.[1]

  • Limited Spectrum: The current data indicates a lack of efficacy against the Gram-negative bacterium Pseudomonas aeruginosa and the fungal pathogen Candida albicans.[1][3][4]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antimicrobial mechanism of 2,7-naphthyridine compounds is believed to be the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, 2,7-naphthyridine derivatives disrupt critical cellular processes, ultimately leading to bacterial cell death.

Molecular dynamics simulations suggest that these compounds bind to the gyrase-DNA complex, a mechanism of action shared with quinolone antibiotics.[1] The structural similarities between 2,7-naphthyridines and known gyrase/topoisomerase IV inhibitors support this hypothesis.

Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of 2,7-naphthyridine compounds.

G Proposed Mechanism of Action of 2,7-Naphthyridine Compounds cluster_0 Bacterial Cell 2_7_Naphthyridine 2,7-Naphthyridine Compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 2_7_Naphthyridine->DNA_Gyrase_Topo_IV Inhibition DNA_Supercoiling Negative Supercoiling & Decatenation DNA_Gyrase_Topo_IV->DNA_Supercoiling Catalyzes Enzyme_DNA_Complex Enzyme-DNA Complex Stabilization DNA_Gyrase_Topo_IV->Enzyme_DNA_Complex DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->DNA_Gyrase_Topo_IV Requires DSBs Double-Strand Breaks Enzyme_DNA_Complex->DSBs SOS_Response SOS Response DSBs->SOS_Response Cell_Death Bacterial Cell Death DSBs->Cell_Death Accumulation SOS_Response->Cell_Death

Caption: Proposed mechanism of 2,7-naphthyridine antimicrobial activity.

Experimental Protocols

The evaluation of the antimicrobial activity of 2,7-naphthyridine compounds typically involves standardized methods to determine their efficacy against various microorganisms. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.

Workflow Diagram:

G Broth Microdilution Experimental Workflow Start Start Prepare_Compounds Prepare stock solutions of 2,7-naphthyridine compounds in DMSO Start->Prepare_Compounds Serial_Dilution Perform two-fold serial dilutions in 96-well plates with appropriate broth Prepare_Compounds->Serial_Dilution Inoculate_Plates Inoculate the wells of the microtiter plate Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare microbial inoculum and adjust to 0.5 McFarland standard Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C for 24 hours Inoculate_Plates->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC Plate_for_MBC Plate aliquots from clear wells onto agar plates Read_MIC->Plate_for_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (lowest concentration that kills ≥99.9% of bacteria) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination by broth microdilution.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the 2,7-naphthyridine derivatives are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (typically 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated, and the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

The available data strongly suggest that 2,7-naphthyridine derivatives are a promising class of antimicrobial agents with selective and potent activity against Staphylococcus aureus. Their proposed mechanism of action as DNA gyrase and topoisomerase IV inhibitors aligns with established antimicrobial targets. The microbiota-sparing property of some derivatives is particularly advantageous for developing targeted therapies.

Future research should focus on:

  • Broadening the Scope: Evaluating a wider range of 2,7-naphthyridine derivatives against a more diverse panel of pathogenic bacteria and fungi to establish a comprehensive structure-activity relationship (SAR).

  • Mechanistic Validation: Conducting enzymatic assays to definitively confirm the inhibition of DNA gyrase and topoisomerase IV and to elucidate the precise molecular interactions.

  • In Vivo Efficacy: Progressing the most promising compounds to in vivo models of infection to assess their therapeutic potential.

This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and development of novel 2,7-naphthyridine-based antimicrobial drugs.

References

Comparative Cytotoxicity Analysis of 2,7-Naphthyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of novel 2,7-Naphthyridine-4-carbaldehyde derivatives against various cancer cell lines. This guide provides a comparative analysis of their efficacy, detailed experimental protocols, and insights into their potential mechanisms of action.

Naphthyridine compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Some derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II or through antimitotic actions, with several compounds currently undergoing clinical trials.[1][2][3] This guide focuses on the cytotoxic effects of a series of synthesized this compound derivatives, providing a comparative overview of their performance against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.

Comparative Cytotoxicity Data (IC₅₀ Values)

The cytotoxic activities of the synthesized naphthyridine derivatives were evaluated in vitro, and their half-maximal inhibitory concentrations (IC₅₀) were determined. The data presented in the table below summarizes the cytotoxic efficacy of these compounds against three human cancer cell lines. Colchicine was used as a reference compound.

CompoundHeLa (μM)HL-60 (μM)PC-3 (μM)
1 172.8102.9124.6
2 105.745.698.3
5 15.410.225.7
6 89.332.876.5
7 45.618.955.4
8 33.212.548.7
10 12.88.722.1
11 28.99.835.6
14 2.61.52.7
15 2.30.811.4
16 0.70.15.1
Colchicine 23.67.819.7

Structure-Activity Relationship Highlights

The analysis of the cytotoxic data reveals key structure-activity relationships:

  • Substituents at the C-2 position: Compounds with a C-2 naphthyl ring (14, 15, and 16) exhibited significantly more potent cytotoxicities compared to those with 2',4'- or 3',4'-dimethoxyphenyl rings.[1] This suggests that bulky, lipophilic groups at the C-2 position are advantageous for potent anticancer activity.[1]

  • Methyl group at the C-6 position: Compounds with a methyl group at the C-6 position (5, 10, and 15) were found to be more potent than the reference drug colchicine in HeLa cells.[1]

  • General potency: Several synthesized compounds (14, 15, and 16) demonstrated greater potency than colchicine across all three tested cancer cell lines.[1][2] Compound 16, in particular, showed exceptional potency with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively.[1][2][3]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives was conducted using a standard MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of naphthyridine derivatives B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H Putative_Signaling_Pathways cluster_pathways Potential Anticancer Mechanisms of Naphthyridine Derivatives Compound Naphthyridine Derivatives Target1 Topoisomerase II Compound->Target1 Target2 Microtubule Polymerization Compound->Target2 Effect1 DNA Damage Target1->Effect1 Effect2 Mitotic Arrest Target2->Effect2 Apoptosis Apoptosis Effect1->Apoptosis Effect2->Apoptosis

References

Validating the Structure of 2,7-Naphthyridine-4-carbaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways involving 2,7-Naphthyridine-4-carbaldehyde and the rigorous methods required for the structural validation of its resulting products. We present a detailed examination of key reactions, including the Knoevenagel condensation, Wittig reaction, and reductive amination, alongside alternative synthetic routes to analogous 4-substituted 2,7-naphthyridines. This guide is intended to assist researchers in unequivocally confirming the structure of newly synthesized compounds and in selecting the most appropriate synthetic strategy for their research goals.

Introduction to 2,7-Naphthyridine Scaffolds

The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The functionalization of this heterocyclic system is of significant interest for the development of novel therapeutic agents. This compound serves as a versatile intermediate, allowing for the introduction of diverse substituents at the 4-position through various aldehyde-specific reactions. Accurate structural elucidation of the resulting products is paramount to understanding their chemical properties and biological activities.

Key Reactions of this compound and Structural Validation of Products

The aldehyde functional group of this compound is amenable to a range of classical organic reactions. Below, we detail the expected products and the necessary analytical techniques for their structural confirmation.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound. When this compound is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base, the expected product is an electron-deficient alkene.

Reaction Scheme:

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation 2_7_Naphthyridine_4_carbaldehyde This compound Product Ethyl 2-cyano-3-(2,7-naphthyridin-4-yl)acrylate 2_7_Naphthyridine_4_carbaldehyde->Product Base (e.g., Piperidine) Active_Methylene Active Methylene (e.g., Ethyl Cyanoacetate) Active_Methylene->Product

Caption: Knoevenagel condensation of this compound.

Structural Validation of Ethyl 2-cyano-3-(2,7-naphthyridin-4-yl)acrylate:

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet for the vinyl proton, signals for the ethyl group (triplet and quartet), and characteristic aromatic protons of the 2,7-naphthyridine ring. The aldehyde proton signal (~10 ppm) will be absent.
¹³C NMR Presence of a new quaternary carbon signal for the cyano group, signals for the ester carbonyl and the double bond carbons, in addition to the carbons of the 2,7-naphthyridine ring. The aldehyde carbonyl carbon signal (~190 ppm) will be absent.
FT-IR A strong absorption band for the nitrile (C≡N) group (~2220 cm⁻¹), a strong band for the ester carbonyl (C=O) group (~1720 cm⁻¹), and bands for the C=C double bond. The aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and C=O stretch (~1700 cm⁻¹) will be absent.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns may show loss of the ethoxy group or the entire ester functionality.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the expected molecular formula.

Experimental Protocol: General Procedure for Knoevenagel Condensation [1]

To a solution of this compound (1 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is stirred at room temperature or gently heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, generated from a phosphonium salt, will yield a 4-vinyl-2,7-naphthyridine derivative.

Reaction Scheme:

Wittig_Reaction cluster_1 Wittig Reaction 2_7_Naphthyridine_4_carbaldehyde This compound Product 4-(alkenyl)-2,7-naphthyridine 2_7_Naphthyridine_4_carbaldehyde->Product Phosphorus_Ylide Phosphorus Ylide (e.g., Ph₃P=CHR) Phosphorus_Ylide->Product Byproduct Triphenylphosphine oxide

Caption: Wittig reaction of this compound.

Structural Validation of 4-(alkenyl)-2,7-naphthyridine:

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal. Appearance of new signals in the vinylic region with characteristic coupling constants depending on the stereochemistry (E or Z) of the double bond.
¹³C NMR Absence of the aldehyde carbonyl carbon. Appearance of new sp² carbon signals corresponding to the newly formed double bond.
Mass Spectrometry Molecular ion peak corresponding to the expected product.
Reductive Amination

Reductive amination is a versatile method to form amines from aldehydes. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Reductive_Amination cluster_2 Reductive Amination 2_7_Naphthyridine_4_carbaldehyde This compound Intermediate Imine/Iminium Ion 2_7_Naphthyridine_4_carbaldehyde->Intermediate Amine Primary or Secondary Amine (R¹R²NH) Amine->Intermediate Product (2,7-Naphthyridin-4-yl)methanamine Derivative Intermediate->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of this compound.

Structural Validation of (2,7-Naphthyridin-4-yl)methanamine Derivative:

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal. Appearance of a new singlet or multiplet corresponding to the methylene group (CH₂) adjacent to the naphthyridine ring and the amine nitrogen.
¹³C NMR Absence of the aldehyde carbonyl carbon. Appearance of a new aliphatic carbon signal for the methylene group.
Mass Spectrometry Molecular ion peak corresponding to the expected amine product.
FT-IR For primary and secondary amines, the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. Absence of the aldehyde C=O stretching band.

Comparison with Alternative Synthetic Routes

While the functionalization of this compound provides a direct route to 4-substituted derivatives, alternative synthetic strategies can be employed to access similar structures. A common alternative involves the construction of the naphthyridine ring from a pre-functionalized pyridine derivative.

Alternative Synthesis Workflow:

Alternative_Synthesis cluster_3 Alternative Synthesis of 4-Substituted 2,7-Naphthyridines Pyridine_Derivative Substituted Pyridine (e.g., 4-methyl-3-cyanopyridine) Cyclization_Precursor Cyclization Precursor Pyridine_Derivative->Cyclization_Precursor Multi-step synthesis Product 4-Substituted 2,7-Naphthyridine Cyclization_Precursor->Product Cyclization

Caption: Alternative synthesis of 4-substituted 2,7-naphthyridines.

Performance Comparison:

FeatureFunctionalization of this compoundRing Construction from Pyridine Derivatives
Convergence Convergent approach, allowing for late-stage functionalization.Linear synthesis, requiring early introduction of the desired substituent.
Versatility High, as a wide range of aldehyde reactions can be employed.Generally lower, as the cyclization conditions may not be compatible with all functional groups.
Number of Steps Fewer steps if the aldehyde is readily available.Typically involves more synthetic steps.
Overall Yield Dependent on the efficiency of the specific aldehyde reaction.Can be lower due to the multi-step nature of the synthesis.

Conclusion

The structural validation of reaction products derived from this compound requires a multi-faceted analytical approach. The combination of NMR and IR spectroscopy, mass spectrometry, and elemental analysis provides a robust dataset for unequivocal structure determination. While direct functionalization of the aldehyde is a versatile and convergent strategy, alternative synthetic routes involving ring construction offer a different approach to access 4-substituted 2,7-naphthyridines. The choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthesis. This guide provides the foundational information for researchers to confidently synthesize and characterize novel 2,7-naphthyridine derivatives for their applications in drug discovery and development.

References

Spectroscopic Data of 2,7-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for various 2,7-naphthyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of 2,7-naphthyridine derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for structural elucidation.

¹H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) is instrumental in determining the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Unsubstituted 2,7-Naphthyridine -H1/H8: 9.32, H3/H6: 7.78, H4/H5: 8.74
4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide DMSO-d₆3.09 (s, 3H, CH₃), 7.52–7.63 (m, 2H, Ar), 7.76–7.78 (m, 1H, Ar), 8.16–8.28 (m, 3H, Ar), 8.50 (s, 1H, OH), 8.75 (s, 1H, NH), 11.70 (s, 1H, NH)[1]
8-Ethoxy-4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid (4-chloro-benzylidene)-hydrazide DMSO-d₆3.09 (s, 3H, CH₃), 7.52–7.57 (m, 3H, Ar), 7.79 (s, 1H, CH), 8.15–8.20 (m, 3H, Ar), 8.29–8.31 (m, 2H, Ar), 8.52 (s, 1H, Ar), 8.75 (s, 1H, OH), 10.63 (s, 1H, NH), 12.66 (s, 1H, NH)[1]
Compound 10j (an anti-Staphylococcal candidate) DMSO-d₆3.10 (s, 3H, CH₃), 7.51 (s, 1H, CH), 7.52–7.58 (m, 3H, Ar), 8.16–8.21 (m, 4H, Ar), 8.23–8.27 (m, 1H, Ar), 8.46 (s, 1H, Ar), 8.66 (s, 1H, Ar), 8.93 (s, 1H, OH), 12.17 (s, 1H, NH)[1]
¹³C-NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provides information about the carbon skeleton of a molecule.

CompoundSolventChemical Shifts (δ, ppm)
Unsubstituted 2,7-Naphthyridine -C1/C8: 152.0, C3/C6: 121.0, C4/C5: 136.0, C4a/C8a: 149.0
4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide DMSO-d₆20.84, 110.94, 113.03, 116.85, 122.09, 127.41 (2C), 128.90 (2C), 130.46, 137.19, 142.42, 155.56, 160.88, 167.85, 169.31[1]
8-Ethoxy-4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid (4-chloro-benzylidene)-hydrazide DMSO-d₆22.49, 111.26, 115.36, 126.73, 127.28, 127.45, 127.55, 128.17, 128.27, 128.55, 128.76, 128.95, 129.43, 129.61, 130.63, 137.84, 138.90, 139.07, 142.65, 155.01, 155.32, 165.88, 167.06[1]
Compound 10j (an anti-Staphylococcal candidate) DMSO-d₆22.49, 111.26, 115.33, 126.75, 127.52, 128.06, 128.15, 128.48, 128.76, 128.95, 129.10, 129.40, 130.63, 131.37, 137.79, 137.97, 138.14, 142.56, 155.01, 155.41, 165.96, 167.11[1]
Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The fragmentation patterns can also provide structural information.

CompoundIonization MethodKey Fragments (m/z)
Parent 2,7-Naphthyridine -General pathway includes loss of HCN and C₂H₂.[2]
Substituted 2,7-Naphthyridines Electron Ionization (EI)Fragmentation often begins at the substituent level, followed by the characteristic ring cleavage with fragments at m/z = 104, 103, 77, 76, and 50.[2]
2,7-Naphthyridine Derivatives Chemical Ionization (CI) with IsobutanePrimarily displays the protonated molecular ion (MH⁺) due to the reduced fragmentation with this soft ionization technique.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

NMR Spectroscopy

¹H and ¹³C-NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 300 MHz or 600 MHz for ¹H and corresponding frequencies for ¹³C.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents, with Tetramethylsilane (TMS) used as an internal standard.[1] For signal assignments in ¹³C-NMR spectra, techniques such as Attached Proton Test (APT), Distortionless Enhancement by Polarization Transfer (DEPT), or Heteronuclear Correlation spectroscopy (HETCOR) can be employed.[2]

Mass Spectrometry

Mass spectra are generally obtained using electron ionization (EI) or chemical ionization (CI).[2] For CI, isobutane is often chosen as the reagent gas due to its ability to produce less fragmentation and prominent protonated molecular ions (MH⁺).[2]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2,7-naphthyridine derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Application Start Starting Materials (e.g., Pyridine derivatives) Reaction Cyclocondensation / Intramolecular Cyclization Start->Reaction Crude Crude 2,7-Naphthyridine Derivative Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure 2,7-Naphthyridine Derivative Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, DEPT, etc.) Pure->NMR MS Mass Spectrometry (EI, CI) Pure->MS Other Other Techniques (IR, UV-Vis) Pure->Other Data Spectroscopic Data NMR->Data MS->Data Other->Data Structure Structure Elucidation Data->Structure Comparison Comparison with Alternatives Structure->Comparison Application Further Applications (e.g., Drug Development) Comparison->Application

Caption: General workflow for synthesis and characterization of 2,7-naphthyridine derivatives.

This guide provides a foundational understanding of the spectroscopic properties of 2,7-naphthyridine derivatives. For more in-depth analysis, it is recommended to consult the primary literature cited.

References

Safety Operating Guide

Safe Disposal of 2,7-Naphthyridine-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic aldehyde compound. Adherence to these procedures is critical to mitigate risks and ensure responsible chemical handling.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Hazard Profile Summary:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Avoid direct contact and inhalation. Use appropriate PPE and work in a fume hood.
Skin Irritation May cause skin irritation and redness.[4]Wear chemical-resistant gloves. Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation or damage.[4]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[4][5]Work in a well-ventilated area or a chemical fume hood.
Environmental Hazards Potentially toxic to aquatic life.[6]Prevent release into the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following workflow outlines the necessary steps for its safe collection and disposal.

cluster_prep Preparation cluster_execution Execution cluster_final Finalization A Step 1: Waste Segregation & Collection B Step 2: Container Labeling A->B Properly contained waste C Step 3: Storage B->C Clearly identified hazards D Step 4: Professional Disposal C->D Securely stored for pickup

Caption: Waste Disposal Workflow for this compound.

1. Waste Segregation and Collection:

Due to its chemical nature as a heterocyclic aromatic aldehyde, this compound waste should be classified as hazardous chemical waste.

  • Action: Collect all waste containing this compound, whether in solid form or in solution, in a designated, leak-proof hazardous waste container.[1]

  • Segregation: It is critical to keep this waste stream separate from non-hazardous waste and other incompatible chemical waste streams to ensure proper treatment and disposal.[1] Do not mix with strong oxidizing agents.

2. Container Labeling:

Proper labeling of waste containers is a critical safety and regulatory requirement.

  • Action: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Content Identification: The label must include the full chemical name, "this compound," and any known hazard symbols (e.g., toxic, irritant).[1]

3. Storage:

Temporary storage of the hazardous waste must be done in a safe and secure manner.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Conditions: The storage area should be cool and dry, and the container should be kept tightly closed.[2]

4. Professional Disposal:

The final disposal of this compound must be conducted by a licensed environmental waste management company.

  • Action: Arrange for the collection of the hazardous waste by a certified disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][4]

  • Documentation: Maintain records of the waste disposal in accordance with your institution's policies and regulatory requirements.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect and Place in Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Spill Response Workflow.

  • Spills: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5] Sweep up the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.

References

Essential Safety and Operational Guide for 2,7-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,7-Naphthyridine-4-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of any available specific safety data sheets (SDS) and institutional safety protocols.

Hazard Identification and Risk Assessment
Potential HazardDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Irritation/Corrosion May cause skin irritation and redness upon contact.[1][3]
Eye Irritation May cause serious eye irritation, with potential for redness and watering.[1][2]
Respiratory Irritation May cause respiratory irritation, coughing, or wheezing if inhaled.[1][2]
Allergic Reaction May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.[4][5][6]

OperationMinimum PPE Requirement
Weighing and Aliquoting (Solid) Disposable nitrile gloves, lab coat, and safety glasses with side shields. Work should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Chemical splash goggles, disposable nitrile gloves (consider double gloving), and a lab coat. All work must be conducted in a chemical fume hood.
Running Reactions Chemical splash goggles or a face shield worn over safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6] Ensure all manipulations are done within a fume hood.
Handling Spills Level C protection may be required depending on the spill size, including a full-face air-purifying respirator, chemical-resistant clothing and gloves, and boots.[5]
Glove Selection

Disposable nitrile gloves provide good short-term protection against a variety of chemicals.[6] For prolonged contact or when handling larger quantities, consult the glove manufacturer's resistance guide to select a glove with appropriate breakthrough time and permeation rate. Natural rubber or neoprene gloves may also be suitable for handling aldehydes.[7]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Hygiene : Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Spill Management
  • Evacuate : Immediately alert others in the area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Clean-Up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.[8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Waste Disposal
  • Chemical Waste : All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials : Used gloves, absorbent materials, and other contaminated disposable items must also be disposed of as hazardous chemical waste.

  • Regulations : Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship for ensuring laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Acquire Chemical & SDS b Conduct Risk Assessment a->b c Prepare Engineering Controls (Fume Hood) b->c d Select & Don Appropriate PPE c->d e Weighing & Aliquoting d->e f Solution Preparation e->f g Perform Reaction f->g h Temporary Storage g->h i Segregate Waste h->i j Label Waste Container i->j k Store Waste Securely j->k l Dispose via Certified Vendor k->l

Caption: Workflow for Safe Handling of this compound.

cluster_assessment Risk Management Process cluster_controls Control Measures A Hazard Identification (Toxicity, Irritation) B Risk Assessment (Exposure Potential) A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (SOPs, Training) E Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Safety.

References

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